molecular formula C11H21NNa3O7+3 B1425434 Pubchem_57369830 CAS No. 70431-34-4

Pubchem_57369830

Cat. No.: B1425434
CAS No.: 70431-34-4
M. Wt: 348.26 g/mol
InChI Key: VMPGGOWTCOMEBM-XAIQJKFESA-N
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Description

Pubchem_57369830 is a useful research compound. Its molecular formula is C11H21NNa3O7+3 and its molecular weight is 348.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

70431-34-4

Molecular Formula

C11H21NNa3O7+3

Molecular Weight

348.26 g/mol

IUPAC Name

trisodium;N-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-6-(2-hydroxyethoxy)oxan-3-yl]acetamide

InChI

InChI=1S/C11H21NO7.3Na/c1-6(15)12-10-7(16)4-9(18-3-2-13)19-11(10)8(17)5-14;;;/h7-11,13-14,16-17H,2-5H2,1H3,(H,12,15);;;/q;3*+1/t7-,8+,9?,10+,11+;;;/m0.../s1

InChI Key

VMPGGOWTCOMEBM-XAIQJKFESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@@H]1[C@@H](CO)O)O[CH]CO)O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(CO)O)O[CH]CO)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: AT7519 Mechanism of Action in Cancer Cells

[1]

Executive Summary

AT7519 is a second-generation, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor with a distinct pharmacological profile characterized by high potency against CDK9 (<10 nM) , followed by CDK1, CDK2, CDK4, CDK5, and CDK6.[1] Unlike early-generation CDK inhibitors (e.g., flavopiridol) that suffered from narrow therapeutic windows, AT7519 demonstrates a dual mechanism of action:

  • Transcriptional Paralysis: Inhibition of CDK9 prevents RNA Polymerase II (RNA Pol II) C-terminal domain (CTD) phosphorylation, leading to the rapid depletion of short-lived anti-apoptotic proteins, most notably Mcl-1 .

  • Cell Cycle Blockade: Inhibition of CDK1/2 and CDK4/6 arrests cells at the G0/G1 and G2/M checkpoints.

This guide details the molecular causality of AT7519, providing researchers with validated protocols to assess its efficacy and mechanism in preclinical models.

Molecular Pharmacology & Target Profile

AT7519 binds to the ATP-binding pocket of CDKs.[1] Its potency hierarchy is critical for interpreting experimental data; low-dose effects are likely CDK9-driven, while higher doses recruit cell cycle blockade.

Table 1: AT7519 Kinase Inhibitory Profile (Cell-Free Assays)
Target KinaseIC50 (nM)Biological Consequence of Inhibition
CDK9 <10 Primary Driver: Inhibition of transcription elongation; Mcl-1 downregulation.
CDK5 13Neuronal signaling; potential role in metastasis suppression.
CDK2 47G1/S transition block; inhibition of Rb phosphorylation.
CDK4 100G1 arrest; inhibition of Rb phosphorylation.
CDK6 170G1 arrest; redundant with CDK4.
CDK1 210G2/M arrest; mitotic collapse.
GSK-3β 89Paradoxical Effect: Cellular treatment often leads to GSK-3β activation (via dephosphorylation at Ser9).[2]

Analyst Note: While biochemical assays show GSK-3β inhibition, cellular data in Multiple Myeloma (MM) models suggest AT7519 leads to GSK-3β activation (loss of inhibitory Ser9 phosphorylation), contributing to apoptosis.[2]

Mechanistic Pathways

The therapeutic efficacy of AT7519 relies on the "addiction" of cancer cells to continuous transcription of survival factors.

The CDK9-Mcl-1 Axis (Transcriptional Inhibition)

CDK9, part of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates the Serine-2 (Ser2) residues on the CTD of RNA Pol II. This phosphorylation is required for productive transcriptional elongation.[3]

  • Mechanism: AT7519 inhibits CDK9

    
     Loss of RNA Pol II Ser2 Phosphorylation 
    
    
    Transcriptional Pausing.
  • Impact: mRNAs with short half-lives are depleted first. Mcl-1 (half-life ~2-4 hours) is the critical effector. Its loss frees pro-apoptotic proteins (e.g., Bim, Bak), triggering mitochondrial outer membrane permeabilization (MOMP).

Cell Cycle Arrest[5]
  • G1/S Block: Inhibition of CDK2/Cyclin E and CDK4/6/Cyclin D prevents Rb phosphorylation. Hypo-phosphorylated Rb sequesters E2F transcription factors, halting S-phase entry.

  • G2/M Block: Inhibition of CDK1/Cyclin B prevents entry into mitosis.

Visualization: AT7519 Signaling Network

The following diagram illustrates the dual-pathway dominance of AT7519.

AT7519_Mechanismcluster_targetsPrimary TargetsAT7519AT7519CDK9CDK9 / Cyclin T(P-TEFb)AT7519->CDK9 IC50 <10nMCDK2CDK2 / Cyclin EAT7519->CDK2 IC50 47nMCDK1CDK1 / Cyclin BAT7519->CDK1 IC50 210nMApoptosisApoptosis(MOMP / Caspase 3)AT7519->Apoptosis Therapeutic EffectRNAPIIRNA Pol II CTD(Ser2 Phosphorylation)CDK9->RNAPII PhosphorylatesRbRb Protein(Phosphorylation)CDK2->Rb PhosphorylatesCellCycleCell Cycle Arrest(G1/S & G2/M)CDK1->CellCycle Promotes ProgressionTranscriptionGlobal TranscriptionElongationRNAPII->Transcription PromotesE2FE2F ReleaseRb->E2F Sequesters (Hypo-P)Mcl1Mcl-1 Protein(Short Half-life)Transcription->Mcl1 Maintains LevelsMcl1->Apoptosis BlocksE2F->CellCycle Drives S-phase

Figure 1: AT7519 Mechanism of Action.[4][2][5][6][7][8] Red lines indicate inhibition; black lines indicate promotion. The primary apoptotic driver is the CDK9-mediated loss of Mcl-1.

Experimental Protocols for Validation

To rigorously validate AT7519 activity in your specific cancer model, you must demonstrate both target engagement (biomarkers) and phenotypic outcome.

Protocol A: Validation of CDK9 Inhibition (RNA Pol II CTD Blot)

Rationale: Measuring total RNA Pol II is insufficient. You must detect the specific loss of Phospho-Ser2 to confirm CDK9 blockade.

Materials:

  • Antibody: Anti-RNA Polymerase II CTD phospho-Ser2 (Clone 3E10 or equivalent).

  • Control: Anti-Total RNA Polymerase II (Clone 8WG16).

  • Lysate Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF) are mandatory .

Workflow:

  • Treatment: Seed cells (e.g., HCT116, MM.1S) at

    
     cells/mL. Treat with AT7519 (0, 50, 200, 500 nM) for 4 hours .
    
    • Note: 4 hours is sufficient for Ser2 dephosphorylation; longer points measure downstream apoptosis.

  • Lysis: Wash with ice-cold PBS containing 1mM Na3VO4. Lyse immediately on ice.

  • Western Blot: Run on 4-12% Gradient Gel (Pol II is large: ~220 kDa).

  • Readout:

    • Positive Result: Dose-dependent disappearance of the upper band (Hyper-phosphorylated IIo) and accumulation of the lower band (Hypo-phosphorylated IIa) or specific loss of Ser2 signal.

    • Downstream Check: Probe for Mcl-1 . It should disappear by 4-6 hours.

Protocol B: Cell Cycle & Apoptosis Multiplexing

Rationale: Distinguish between cytostatic effects (arrest) and cytotoxic effects (apoptosis).

Workflow:

  • Treatment: Treat cells with AT7519 (IC50 and 5x IC50) for 24 hours.

  • Staining: Use Propidium Iodide (PI) for DNA content and Annexin V-FITC for membrane asymmetry.

  • Flow Cytometry:

    • Gating: Gate out doublets (Area vs. Width).

    • Analysis:

      • Sub-G1 Population: Indicates DNA fragmentation (Apoptosis).

      • G2/M Accumulation: Indicates CDK1 inhibition (High dose).

      • G1 Accumulation: Indicates CDK4/6/2 inhibition (Lower dose).

Visualization: Experimental Logic Flow

Experimental_Workflowcluster_4h4 Hour Readout (Target Engagement)cluster_24h24 Hour Readout (Phenotype)StartStart: Cancer Cell LineTreatTreat with AT7519(Timecourse: 4h, 24h)Start->TreatLysisLysis + Phosphatase Inh.Treat->Lysis 4 HoursFixFixation / StainingTreat->Fix 24 HoursWBWestern BlotLysis->WBBiomarkersCheck: p-Pol II (Ser2) ↓Check: Mcl-1 ↓WB->BiomarkersFACSFlow CytometryFix->FACSOutcomeCheck: Sub-G1 (Apoptosis)Check: G2/M ArrestFACS->Outcome

Figure 2: Validation Workflow. Short-term exposure confirms molecular mechanism (CDK9); long-term exposure confirms phenotypic efficacy.

Clinical Translation & Limitations

Efficacy in Hematologic Malignancies

AT7519 has shown the most promise in Multiple Myeloma (MM), Mantle Cell Lymphoma (MCL), and Chronic Lymphocytic Leukemia (CLL).

  • Why? These cancers are often "Mcl-1 addicted." The rapid turnover of Mcl-1 makes them hypersensitive to the transcriptional pausing induced by CDK9 inhibition.

  • Biomarker: In clinical trials, reduction in p-Rb and Ki67 in skin punch biopsies has served as a surrogate marker for systemic CDK inhibition.

Toxicity Profile (Adverse Events)

The lack of selectivity (Pan-CDK) leads to off-target toxicities limiting the Maximum Tolerated Dose (MTD).

  • QTc Prolongation: A common DLT for this class.

  • Mucositis/Neutropenia: Resulting from the inhibition of proliferation in healthy epithelial and bone marrow cells (CDK1/2 effect).

References

  • Squires, M. S., et al. (2009).[2] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[4][1][2][5][6][7] Molecular Cancer Therapeutics.[4]

  • Santo, L., et al. (2010).[9] AT7519, A novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition.[6] Oncogene.

  • Dolman, M. E., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma.[1] Clinical Cancer Research.

  • Mahadevan, D., et al. (2011).[9][10] A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors.[9][11] Annals of Oncology.

  • Chen, B., et al. (2023).[5] The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.[5] Cell Death Discovery.

Technical Deep Dive: The Structural & Functional Pharmacochemistry of AT7519

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

AT7519 is a potent, small-molecule Cyclin-Dependent Kinase (CDK) inhibitor belonging to the pyrazole-3-carboxamide class.[1] Originally discovered using fragment-based X-ray crystallography, it was designed to target the ATP-binding cleft of CDKs, specifically CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9. Its structural efficacy lies in its ability to mimic the purine ring of ATP, allowing it to competitively inhibit phosphorylation events critical for cell cycle progression and transcription.

This guide dissects the chemical architecture, synthetic pathways, and validation protocols required for the research and development of AT7519.

Table 1: Physicochemical Profile
PropertySpecification
Common Name AT7519
IUPAC Name 4-[(2,6-dichlorobenzoyl)amino]-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide
CAS Number 844442-38-2 (Free base) / 902135-91-5 (HCl salt)
Molecular Formula C₁₆H₁₇Cl₂N₅O₂
Molecular Weight 382.24 g/mol
Solubility DMSO (>16 mg/mL); Ethanol (<1 mg/mL); Water (<1 mg/mL)
pKa ~9.5 (Piperidine nitrogen), ~12.5 (Pyrazole NH)
Appearance White to off-white solid

Structural Elucidation & Binding Mode (SAR)

The chemical structure of AT7519 is not accidental; it is a result of rigorous Structure-Activity Relationship (SAR) optimization. The molecule is composed of three distinct pharmacophoric regions, each serving a specific biological function within the CDK active site.

The Pharmacophore Map
  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole moiety acts as the anchor. It forms critical hydrogen bonds with the "hinge region" of the kinase (specifically residues Leu83 in CDK2), mimicking the adenine ring of ATP.

  • The 2,6-Dichlorophenyl Group (Hydrophobic Pocket): This moiety occupies the hydrophobic pocket adjacent to the ATP binding site. The chlorine atoms provide steric bulk and lipophilicity, ensuring high affinity and selectivity against other kinases.

  • The Piperidine Tail (Solvent Interaction): The piperidine ring extends towards the solvent front. This improves the molecule's water solubility and pharmacokinetic properties (oral bioavailability) while offering a handle for additional hydrogen bonding.

Visualization: Structural Logic of AT7519

The following diagram illustrates the functional logic of the AT7519 structure.

AT7519_SAR Core Pyrazole Core (Scaffold) Hinge Kinase Hinge Region (Leu83 Interaction) Core->Hinge Hydrogen Bonding (Donor/Acceptor) Phenyl 2,6-Dichlorophenyl (Hydrophobic Moiety) Core->Phenyl Amide Linkage Tail Piperidine Moiety (Solubilizing Group) Core->Tail Amide Linkage Pocket Hydrophobic Selectivity Pocket Phenyl->Pocket Steric Fit & Van der Waals Solvent Solvent Front (Bioavailability) Tail->Solvent Protonation & Solubility

Caption: Functional decomposition of AT7519 showing the interaction of specific chemical moieties with the CDK kinase domain.

Synthetic Pathway (Technical Route)

The synthesis of AT7519 typically follows a convergent route, optimizing for the installation of the amide bonds on the pyrazole scaffold.

Retrosynthetic Analysis

The molecule is disassembled into three precursors:

  • 4-nitro-1H-pyrazole-3-carboxylic acid (Core).

  • 2,6-dichlorobenzoyl chloride (Left Wing).

  • 4-amino-1-Boc-piperidine (Right Wing).

Step-by-Step Synthesis Protocol

Step 1: Amide Coupling (Right Wing Installation)

  • Reagents: 4-nitro-1H-pyrazole-3-carboxylic acid, 4-amino-1-Boc-piperidine, EDC/HOBt (coupling agents), DIPEA.

  • Process: The carboxylic acid of the pyrazole is activated and coupled with the amine of the protected piperidine.[1]

  • Intermediate: tert-butyl 4-[(4-nitro-1H-pyrazole-3-carbonyl)amino]piperidine-1-carboxylate.

Step 2: Nitro Reduction

  • Reagents: H₂ (gas), Pd/C (catalyst), Methanol.

  • Process: Catalytic hydrogenation reduces the 4-nitro group on the pyrazole ring to a primary amine (4-amino).

  • Critical Control: Ensure complete reduction to avoid nitroso impurities.

Step 3: Acylation (Left Wing Installation)

  • Reagents: 2,6-dichlorobenzoyl chloride, Triethylamine, THF.

  • Process: The newly formed pyrazole amine attacks the acyl chloride.

  • Selectivity: The reaction must be controlled to prevent bis-acylation.

Step 4: Deprotection

  • Reagents: HCl in Dioxane or TFA in DCM.

  • Process: Removal of the Boc protecting group on the piperidine nitrogen yields the final AT7519 salt.

Visualization: Synthetic Workflow

AT7519_Synthesis Start 4-nitro-1H-pyrazole-3-carboxylic acid Inter1 Intermediate 1: Nitro-Amide Scaffold Start->Inter1 EDC/HOBt Coupling Reagent1 tert-butyl 4-aminopiperidine-1-carboxylate Reagent1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 Intermediate 2: Amino-Pyrazole Scaffold Step2->Inter2 Inter3 Intermediate 3: Boc-Protected AT7519 Inter2->Inter3 Acylation Reagent2 2,6-dichlorobenzoyl chloride Reagent2->Inter3 FinalStep Deprotection (HCl/Dioxane) Inter3->FinalStep Product AT7519 (Final Salt) FinalStep->Product

Caption: Step-wise chemical synthesis of AT7519 from nitro-pyrazole precursor to final active pharmaceutical ingredient.

Analytical Protocols & Quality Control

To ensure the integrity of AT7519 used in assays, the following analytical methods are standard.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 230 nm (amide bonds).

  • Retention Time: AT7519 typically elutes as a sharp peak; impurities (such as the des-chloro analog) will elute earlier.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) Diagnostic Peaks:

  • δ 13.5 ppm (s, 1H): Pyrazole NH (Broad, exchangeable).

  • δ 10.8 ppm (s, 1H): Amide NH (linked to dichlorophenyl).

  • δ 8.5 ppm (d, 1H): Amide NH (linked to piperidine).

  • δ 7.4–7.6 ppm (m, 3H): Aromatic protons of the dichlorophenyl ring.

  • δ 8.2 ppm (s, 1H): Pyrazole CH.

Biological Mechanism of Action

AT7519 is a multi-targeted CDK inhibitor. Its primary mechanism involves the competitive inhibition of ATP binding to the kinase active site.

Pathway Inhibition
  • Cell Cycle Arrest: By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to E2F transcription factors, preventing the transcription of genes required for S-phase entry (DNA replication).

  • Transcriptional Repression: By inhibiting CDK9, AT7519 blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.

Visualization: Signaling Cascade

AT7519_MOA Drug AT7519 CDK_Cyc CDK/Cyclin Complex (Active Kinase) Drug->CDK_Cyc Inhibits (ATP Competition) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces via Mcl-1 loss Rb Rb Protein (Hyperphosphorylated) CDK_Cyc->Rb Phosphorylates RNAPol RNA Pol II (CTD) CDK_Cyc->RNAPol Phosphorylates E2F E2F Transcription Factor (Free) Rb->E2F Releases S_Phase S-Phase Gene Transcription (Cell Proliferation) E2F->S_Phase Promotes Mcl1 Mcl-1 Expression (Anti-apoptotic) RNAPol->Mcl1 Transcribes

Caption: Mechanism of Action showing dual inhibition of Cell Cycle (Rb pathway) and Transcription (RNA Pol II pathway).

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines."[2] Molecular Cancer Therapeutics.[2]

  • Santo, L., et al. (2010). "AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition."[2] Oncogene.

  • PubChem Database. "Compound Summary for CID 11338033: AT7519." National Library of Medicine.

  • RCSB PDB. "Crystal Structure of CDK2 in complex with AT7519 (PDB ID: 2VU3)." Protein Data Bank.

Sources

Technical Whitepaper: AT7519 – CDK Inhibitor Profile and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor derived from fragment-based drug discovery.[1][2] Unlike first-generation non-selective CDK inhibitors, AT7519 exhibits a distinct profile of high potency against CDK9 , CDK5 , and CDK2 , with moderate activity against CDK1 , CDK4 , and CDK6 .

This guide details the biological activity, mechanism of action (MOA), and validated experimental protocols for AT7519. It is designed for researchers investigating cell cycle dysregulation and transcriptional addiction in oncology, specifically in solid tumors, multiple myeloma (MM), and neuroblastoma.

Chemical Biology & Target Specificity[3]

AT7519 functions as an ATP-competitive inhibitor. Its efficacy is driven by a dual-mechanism:

  • Cell Cycle Arrest: Inhibition of CDK1, CDK2, and CDK4/6 prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the G1/S and G2/M phase transitions.

  • Transcriptional Repression: Potent inhibition of CDK9 (P-TEFb) prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), leading to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP).

Potency Profile (IC50)

The following data represents the consensus inhibitory concentration (IC50) values across standard kinase assays. Note the exceptional potency against CDK9, which positions AT7519 as a strong transcriptional inhibitor.

Target KinaseIC50 (nM)Biological Consequence of Inhibition
CDK9 < 10 Transcriptional elongation block; Mcl-1 downregulation.
CDK5 13 – 18 neuronal signaling; potential role in glioblastoma/migration.
CDK2 47 G1/S transition block; Inhibition of Rb phosphorylation.
CDK4 100 G1 arrest; Cyclin D partner inhibition.
CDK6 170 G1 arrest; implicated in hematologic malignancies.
CDK1 190 – 210 G2/M arrest; mitotic collapse.
CDK3 > 10,000Minimal off-target activity.
CDK7 > 10,000Minimal off-target activity.

Mechanism of Action & Signaling Pathways[4]

The biological activity of AT7519 is characterized by the convergence of cell cycle blockade and the induction of apoptosis via transcriptional pausing.

Key Signaling Events
  • Rb Pathway: AT7519 inhibits CDK2/Cyclin E and CDK4/6/Cyclin D complexes. This prevents the hyperphosphorylation of Rb (Ser807/811), keeping E2F transcription factors sequestered and halting the cell cycle at G1.

  • RNA Pol II / Mcl-1 Axis: Inhibition of CDK9 prevents phosphorylation of RNA Pol II CTD at Serine 2. This halts transcriptional elongation.[3] Genes with short half-life mRNAs and proteins, such as MCL1 and MYCN, are rapidly depleted, triggering intrinsic apoptosis.

  • GSK-3β Activation: In Multiple Myeloma models, AT7519 has been shown to reduce GSK-3β phosphorylation (Ser9), leading to its activation and subsequent pro-apoptotic signaling, independent of transcriptional effects.[3]

Pathway Visualization

The following diagram illustrates the dual-mechanism cascade triggered by AT7519.

AT7519_Pathway cluster_CellCycle Cell Cycle Regulation cluster_Transcription Transcriptional Regulation AT7519 AT7519 (Inhibitor) CDK4_6 CDK4/6 Cyclin D AT7519->CDK4_6 Inhibits (IC50 ~100-170nM) CDK2 CDK2 Cyclin E AT7519->CDK2 Inhibits (IC50 ~47nM) CDK9 CDK9 (P-TEFb) AT7519->CDK9 Potent Inhibition (<10nM) Rb Rb Protein (Hypophosphorylated) CDK4_6->Rb Phosphorylation blocked CDK2->Rb Phosphorylation blocked E2F E2F (Sequestered) Rb->E2F Binds/Sequesters Arrest G1/S Phase Arrest E2F->Arrest Prevents S-phase entry RNAPol RNA Pol II (Ser2 Phos) CDK9->RNAPol Phosphorylation blocked Mcl1 Mcl-1 / MYCN (Expression) RNAPol->Mcl1 Transcription blocked Apoptosis Apoptosis (Caspase 3/PARP) Mcl1->Apoptosis Loss triggers death

Figure 1: AT7519 Dual Mechanism of Action: Simultaneous blockade of Cell Cycle progression and Transcriptional Elongation.

Experimental Protocols

To generate reproducible data with AT7519, experimental conditions must be rigorously controlled. The following protocols are optimized for validating target engagement and phenotypic efficacy.

Protocol A: Validation of Target Engagement (Western Blot)

Objective: Confirm inhibition of CDK2/4/6 (via p-Rb) and CDK9 (via p-RNA Pol II). Cell Line Models: HCT116 (Colon), MM.1S (Myeloma), or SH-SY5Y (Neuroblastoma).

  • Preparation:

    • Seed cells at

      
       cells/well in 6-well plates. Allow 24h adhesion.
      
    • Control: Treat with DMSO (0.1%).

    • Treatment: Treat with AT7519 at 50 nM, 200 nM, and 500 nM for 4 to 6 hours .

    • Note: Short exposure (4-6h) is critical to distinguish direct target inhibition from secondary apoptotic effects.

  • Lysis & Extraction:

    • Wash 2x with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

    • Sonicate briefly (3x 5 sec) to shear DNA (critical for solubilizing RNA Pol II).

  • Immunoblotting Targets:

    • Primary Readout (Cell Cycle): Phospho-Rb (Ser807/811).[3] Expect dose-dependent decrease.[1]

    • Primary Readout (Transcription): Phospho-RNA Pol II (Ser2).[3] Expect rapid loss at >100 nM.

    • Downstream Marker: Mcl-1. Expect reduction within 4-6h.

    • Loading Control: GAPDH or Total RNA Pol II (Rpb1).

Protocol B: In Vivo Xenograft Efficacy

Objective: Assess tumor growth inhibition (TGI) in a murine model.[1][3][4]

  • Tumor Implantation:

    • Inject

      
       HCT116 cells subcutaneously into the flank of female nude mice (nu/nu).
      
    • Allow tumors to reach 100–150 mm³ before randomization.

  • Dosing Regimen:

    • Vehicle: Saline or 10% DMSO/Solutol.

    • AT7519 Group: 15 mg/kg , Intraperitoneal (i.p.).[1][5]

    • Schedule: QDx5 (Daily for 5 days), followed by 2 days off, for 2-3 weeks.

    • Alternative: For aggressive leukemia models, 15 mg/kg daily may be used.[1]

  • Monitoring:

    • Measure tumor volume using calipers:

      
      .
      
    • PD Biomarker Check: Harvest 3 tumors at Day 5 (2h post-dose) to validate mechanism via IHC (Ki67 reduction, Cleaved Caspase-3 induction).

Experimental Workflow Diagram

The following flowchart outlines the logical progression for validating AT7519 in a new disease model.

Workflow Start Start: New Cell Model IC50 1. Determine IC50 (72h Viability Assay) Start->IC50 Target 2. Validate Target (WB: p-Rb, p-Pol II) IC50->Target If IC50 < 500nM Decision Marker Response? Target->Decision Apoptosis 3. Assess Apoptosis (Annexin V / PARP) InVivo 4. In Vivo Xenograft (15 mg/kg ip, QDx5) Apoptosis->InVivo If Caspase 3 cleaved Decision->Start No (Resistant) Decision->Apoptosis Yes (p-Rb/p-Pol II down)

Figure 2: Step-wise validation workflow for AT7519 in preclinical models.

Clinical & Translational Context

AT7519 has advanced into Phase I/II clinical trials, demonstrating a manageable safety profile with evidence of pharmacodynamic activity in patients.[2]

  • Biomarkers in Clinic: Clinical studies have successfully utilized p-Rb and Ki67 levels in skin biopsies and surrogate tissues to monitor drug activity.

  • Limiting Toxicities: QTc prolongation has been observed at high doses, necessitating careful dosing schedules (e.g., QDx5 rather than continuous infusion).

  • Therapeutic Window: The compound shows particular promise in MYCN-amplified neuroblastoma and Multiple Myeloma , where the dual inhibition of cell cycle and transcriptional super-enhancers (via CDK9) creates a synthetic lethal effect.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][2][3] Molecular Cancer Therapeutics.

  • Santo, L., et al. (2010). AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition.[6] Oncogene.

  • Dolman, M. E., et al. (2014). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research.

  • Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology.

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design.[7] Journal of Medicinal Chemistry.

Sources

Technical Deep Dive: AT7519 in Cell Cycle Regulation & Transcriptional Suppression

[1]

Executive Summary

AT7519 is a potent, second-generation small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2] Unlike early-generation CDK inhibitors that suffered from poor selectivity, AT7519 exhibits a distinct multi-targeted profile, potently inhibiting CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1]

For researchers and drug developers, AT7519 represents a dual-mechanism tool:

  • Cell Cycle Arrest: It physically blocks cell cycle progression at the G0/G1 and G2/M boundaries by inhibiting the kinase activity required for phase transitions.[1]

  • Transcriptional Suppression: By inhibiting CDK9 (a component of P-TEFb), it prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD), leading to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP).[1]

This guide details the mechanistic underpinnings of AT7519, provides rigorous experimental protocols for its validation, and visualizes the signaling cascades it disrupts.[1]

Mechanistic Architecture

Kinase Selectivity Profile

AT7519 functions as a competitive inhibitor of ATP binding within the active cleft of the CDK enzymes.[1] Its potency is highest against CDK9, which explains its profound effect on global transcription and apoptosis induction in "transcription-addicted" cancers (e.g., Multiple Myeloma, MCL).[1]

Table 1: AT7519 Inhibitory Potency (IC50 Values)

Target KinaseFunctionIC50 (nM)Biological Consequence of Inhibition
CDK9 Transcriptional Elongation<10Blockade of RNA Pol II CTD phosphorylation; downregulation of Mcl-1.[1]
CDK5 Neuronal/Cellular Signaling13Modulation of cytoskeletal dynamics and apoptosis.[1]
CDK2 G1/S Transition47Hypophosphorylation of Rb; G1 arrest.[1]
CDK4 G1 Phase Progression100Prevention of Cyclin D complex activity; G1 arrest.[1]
CDK6 G1 Phase Progression170Synergistic G1 arrest with CDK4 inhibition.[1]
CDK1 G2/M Transition210G2/M arrest; prevention of mitotic entry.[1]

Note: AT7519 is generally inactive against non-CDK kinases, with the notable exception of GSK3β (IC50 ~89 nM), which may contribute to its apoptotic effects via the Wnt signaling pathway.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of AT7519: the direct blockade of cell cycle progression and the induction of apoptosis via transcriptional pausing.[1]

AT7519_MechanismAT7519AT7519CDK9CDK9 / P-TEFbAT7519->CDK9CDK4_6CDK4/6 + Cyclin DAT7519->CDK4_6CDK2CDK2 + Cyclin E/AAT7519->CDK2CDK1CDK1 + Cyclin BAT7519->CDK1RNAPolIIRNA Pol II CTD(Ser2/Ser5)AT7519->RNAPolIIBlocks PhosRbRetinoblastoma (Rb)PhosphorylationAT7519->RbBlocks PhosCDK9->RNAPolIIPhosphorylatesCDK4_6->RbPhosphorylatesCDK2->RbHyper-phosphorylatesPP1aPP1α(Thr320)CDK1->PP1aPhosphorylatesG2_ArrestG2/M ArrestCDK1->G2_ArrestPromotes MitosisTranscriptionmRNA ElongationRNAPolII->TranscriptionPromotesE2FE2F ReleaseRb->E2FSequesters (Unphos)Mcl1Mcl-1 / XIAP(Anti-apoptotic)Transcription->Mcl1SynthesisApoptosisApoptosis(Caspase Activation)Mcl1->ApoptosisInhibitsG1_ArrestG1/S ArrestE2F->G1_ArrestPromotes S-entry

Caption: AT7519 dual-inhibition pathway. Red lines indicate inhibition by AT7519; black lines indicate physiological signaling.[1]

Cell Cycle Regulation Dynamics[1][2][3]

The G1/S Blockade

AT7519 prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][3] In its unphosphorylated state, Rb binds tightly to E2F transcription factors, preventing the transcription of genes necessary for DNA replication.[1]

  • Mechanism: Inhibition of CDK4/6-Cyclin D and CDK2-Cyclin E complexes.[1]

  • Biomarker: Loss of p-Rb at Ser780 (CDK4 specific) and Thr821 (CDK2 specific).[1]

The G2/M Blockade

By inhibiting CDK1 (CDC2), AT7519 prevents the cell from entering mitosis.[1]

  • Mechanism: CDK1 is essential for the G2 to M transition.[1][4] Its inhibition results in accumulation of cells with 4N DNA content that cannot divide.[1]

  • Biomarker: Loss of PP1α phosphorylation at Thr320 (a direct CDK1 substrate).[1][4]

Transcriptional Apoptosis (The CDK9 Axis)

This is the "killer" mechanism for many cancer types.[1] CDK9 phosphorylates the Ser2 residue on the RNA Pol II CTD, which is required for productive transcriptional elongation.[1]

  • Causality: AT7519 inhibits CDK9

    
     RNA Pol II pauses 
    
    
    Short-lived mRNAs (Mcl-1, XIAP, Cyclin D1) decay rapidly
    
    
    Pro-apoptotic factors (BIM, NOXA) dominate
    
    
    Apoptosis.[1]

Experimental Validation Framework

To validate AT7519 activity in your specific model, use the following self-validating protocols.

Protocol A: Flow Cytometry for Cell Cycle Phasing

Objective: Quantify the percentage of cells arrested in G1, S, and G2/M phases.[1]

Reagents: Propidium Iodide (PI), RNase A, 70% Ethanol.[1]

  • Seeding: Seed cells (e.g., HCT116, MM.1S) at

    
     cells/well in 6-well plates. Allow 16h recovery.
    
  • Treatment: Treat with AT7519 (titrate 50 nM – 500 nM) for 24 hours. Include a DMSO vehicle control (0.1%).

  • Harvest: Collect supernatant (floating cells) and trypsinized adherent cells.[1] Critical: Do not discard floating cells; they may be apoptotic.[1]

  • Fixation: Wash in PBS.[1] Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (overnight preferred).

  • Staining:

    • Wash cells 2x with PBS (centrifuge 500g, 5 min).

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).[1]

    • Incubate 30 min at 37°C in the dark.

  • Analysis: Acquire >10,000 events on a flow cytometer (FL2/PE channel). Use ModFit or FlowJo to model G0/G1, S, and G2/M populations.[1]

    • Expected Result: Increase in G2/M peak (4N DNA) and/or G0/G1 peak, with a depletion of S-phase.[1] Sub-G1 peak indicates apoptosis.[1][4]

Protocol B: Western Blotting for Pharmacodynamic Markers

Objective: Confirm target engagement via phosphorylation status.[1]

Lysis Buffer: RIPA or Triton X-100 buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.[1]

  • Treatment: Treat cells with AT7519 (e.g., 200 nM) for 4 to 24 hours .[1]

    • Note: CDK9 effects (Pol II dephosphorylation) occur rapidly (1-4h).[1] Apoptosis markers (PARP cleavage) occur later (12-24h).[1]

  • Lysis: Lyse cells on ice for 30 min. Clarify by centrifugation (14,000g, 10 min, 4°C).

  • Immunoblotting Targets:

    • Primary Controls:

      
      -Actin or GAPDH.[1]
      
    • CDK1 Activity: Anti-phospho-PP1α (Thr320).[1][4]

    • CDK2/4 Activity: Anti-phospho-Rb (Thr821 or Ser780).[1]

    • CDK9 Activity: Anti-phospho-RNA Pol II CTD (Ser2 and Ser5).[1][4]

    • Apoptosis: Anti-Mcl-1, Anti-Cleaved PARP, Anti-Cleaved Caspase-3.[1]

  • Interpretation:

    • Valid: Disappearance of phospho-bands (p-Rb, p-Pol II) relative to Total Rb/Total Pol II.[1]

    • Valid: Reduction in Mcl-1 protein levels.[1][2][4]

Experimental Workflow Visualization

Experimental_Workflowcluster_0Phase 1: Treatmentcluster_1Phase 2: Processingcluster_2Phase 3: AnalysisSeedSeed Cells(0.5M/well)TreatAdd AT7519(50-500nM)Seed->TreatTimeIncubate4h - 24hTreat->TimeHarvestHarvest(Adherent + Float)Time->HarvestSplitSplit SampleHarvest->SplitFixFixation(70% EtOH)Split->FixFlow CytometryLyseLysis(RIPA + Phos Inhib)Split->LyseWestern BlotStainPI/RNase StainFix->StainPAGESDS-PAGEElectrophoresisLyse->PAGEFACSFlow Cytometry(FL2 Channel)Stain->FACSBlotImmunoblot(p-Rb, p-Pol II)PAGE->Blot

Caption: Step-by-step workflow for validating AT7519 efficacy in vitro.[1]

References

  • Squires, M. S., et al. (2009).[1][5] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][2][4][3][5][6] Molecular Cancer Therapeutics, 8(2), 324–332.[1]

  • Santo, L., et al. (2010).[1][5] AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition.[1] Oncogene, 29(16), 2325–2336.[1]

  • Mahadevan, D., et al. (2011).[1][5] A phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177.[1] British Journal of Cancer, 105, 319–326.[1] [1]

  • Cheng, Y., et al. (2023).[1][2] The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.[1][2] Cell Death Discovery, 9, Article 11.[1] [1]

AT7519: A Multi-Modal Cyclin-Dependent Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the eukaryotic cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] AT7519 distinguishes itself by targeting a broad spectrum of CDKs involved in both cell cycle progression and transcriptional control, leading to a multi-pronged attack on cancer cell proliferation and survival.[1][3] This guide provides an in-depth overview of the pharmacological properties of AT7519, including its mechanism of action, preclinical efficacy in various cancer models, and detailed protocols for its laboratory evaluation.

Mechanism of Action: A Dual Assault on Cell Cycle and Transcription

AT7519 exerts its anti-cancer effects through the inhibition of several key CDKs, leading to cell cycle arrest and induction of apoptosis.[1][4] Its primary targets include CDKs responsible for both the G1/S and G2/M transitions of the cell cycle, as well as those that regulate transcription.[4][5]

Inhibition of Cell Cycle Progression

AT7519 potently inhibits CDK1, CDK2, CDK4, and CDK6, disrupting the orderly progression of the cell cycle.[5] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), a critical step for entry into the S phase, thereby inducing a G1 arrest.[5] Furthermore, inhibition of CDK1 and CDK2 leads to arrest at the G2/M checkpoint.[4] This dual blockade of the cell cycle halts the proliferation of cancer cells.

Transcriptional Repression

A key feature of AT7519 is its potent inhibition of CDK9.[3] CDK9 is a component of the positive transcription elongation factor b (p-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcriptional elongation.[3][6] By inhibiting CDK9, AT7519 prevents RNA Pol II-mediated transcription, leading to a rapid depletion of short-lived mRNAs and their corresponding proteins.[3][6] This is particularly detrimental to cancer cells, which are often reliant on the high expression of anti-apoptotic proteins with short half-lives, such as Mcl-1 and XIAP.[3][7] The downregulation of these survival factors sensitizes cancer cells to apoptosis.

Modulation of GSK-3β Signaling

In addition to its effects on CDKs, AT7519 has been shown to induce the activation of Glycogen Synthase Kinase 3β (GSK-3β) by decreasing its inhibitory phosphorylation at serine 9.[3][8] This activation of GSK-3β appears to be independent of the inhibition of transcription and contributes to the pro-apoptotic activity of AT7519.[3]

AT7519_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription cluster_apoptosis Apoptosis G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 Apoptosis Apoptosis G1->Apoptosis Cell Cycle Arrest S->Apoptosis Cell Cycle Arrest G2 G2 Phase M M Phase G2->M CDK1 G2->Apoptosis Cell Cycle Arrest M->Apoptosis Cell Cycle Arrest RNA_Pol_II RNA Polymerase II mRNA mRNA (e.g., Mcl-1, XIAP) RNA_Pol_II->mRNA CDK9 (p-TEFb) mRNA->Apoptosis Suppression of anti-apoptotic proteins AT7519 AT7519 AT7519->G1 Inhibits CDK1, 2, 4, 6 AT7519->S Inhibits CDK1, 2, 4, 6 AT7519->G2 Inhibits CDK1, 2, 4, 6 AT7519->M Inhibits CDK1, 2, 4, 6 AT7519->RNA_Pol_II Inhibits CDK9 GSK3b GSK-3β Activation AT7519->GSK3b Induces GSK3b->Apoptosis Contributes to caption AT7519 dual mechanism of action.

Figure 1. Schematic of AT7519's dual mechanism of action on cell cycle and transcription.

In Vitro Pharmacological Properties

AT7519 has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of human cancer cell lines.

Kinase Inhibitory Profile

The inhibitory activity of AT7519 against a panel of CDKs and other kinases highlights its multi-targeted nature.

Kinase TargetIC50 (nM)
CDK9/Cyclin T<10
CDK5/p3513
CDK2/Cyclin A47
GSK-3β89
CDK4/Cyclin D1100
CDK6/Cyclin D3170
CDK1/Cyclin B210
CDK3/Cyclin E360
Table 1: In vitro inhibitory activity of AT7519 against a panel of kinases. Data compiled from multiple sources.[9]
Anti-proliferative and Pro-apoptotic Activity

AT7519 induces dose-dependent cytotoxicity in various cancer cell lines. For instance, in multiple myeloma (MM) cell lines, the IC50 values typically range from 0.5 to 2 µM after 48 hours of treatment.[3] This cytotoxic effect is accompanied by the induction of apoptosis, as evidenced by an increase in the sub-G1 cell population and positive Annexin V staining.[3][10] The induction of apoptosis is often observed within 12 to 24 hours of treatment and is associated with the cleavage of caspases-3, -8, and -9.[3]

In neuroblastoma cell lines with MYCN amplification, AT7519 shows enhanced potency, with a median LC50 value of 1.7 µmol/L compared to 8.1 µmol/L in MYCN single-copy cell lines.[10]

In Vivo Preclinical Efficacy

The anti-tumor activity of AT7519 has been evaluated in several xenograft models of human cancers, demonstrating significant efficacy.

Hematological Malignancies

In a human multiple myeloma xenograft mouse model, treatment with AT7519 resulted in significant tumor growth inhibition and a prolonged median overall survival (40 days in the treated group versus 27.5 days in the control group).[8]

Solid Tumors

In preclinical models of MYCN-amplified neuroblastoma, AT7519 treatment led to dose-dependent tumor growth inhibition.[10] In a transgenic mouse model of MYCN-driven neuroblastoma, AT7519 induced significant tumor regression, with an average tumor size reduction of 86% after 7 days of treatment.[10] Furthermore, in glioblastoma xenograft models, AT7519 significantly reduced tumor volume.[4]

Cancer ModelDosing RegimenOutcome
Multiple Myeloma Xenograft15 mg/kg, i.p., daily for 5 days, 2 weeksSignificant tumor growth inhibition and increased survival
Neuroblastoma Xenograft (AMC711T)5, 10, or 15 mg/kg, i.p., daily, 5-days on/2-days off for 3 weeksDose-dependent tumor growth inhibition
Neuroblastoma (Th-MYCN transgenic)15 mg/kg, i.p., daily, 5-days on/2-days off for 3 weeks86% average tumor regression at day 7
Glioblastoma XenograftNot specifiedSignificantly reduced tumor volume
Table 2: Summary of in vivo efficacy of AT7519 in various preclinical cancer models.[4][8][10]

Pharmacokinetics

Pharmacokinetic studies in preclinical models have shown that AT7519 is rapidly absorbed and distributed to tumor tissues.[10] In a phase I clinical trial in patients with refractory solid tumors, AT7519 was administered as an intravenous infusion.[11] The pharmacokinetic profile showed modest interpatient variation with linear exposure at increasing doses.[11]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the pharmacological properties of AT7519.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of AT7519 on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of AT7519 in complete growth medium. Remove the old medium from the wells and add 100 µL of the AT7519 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with AT7519 (Serial Dilutions) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end caption Workflow for MTT cell viability assay.

Figure 2. Workflow for determining cell viability using the MTT assay.

Western Blotting for Phosphorylated Proteins

This protocol allows for the detection of changes in the phosphorylation status of key proteins following AT7519 treatment.

  • Cell Lysis: Treat cells with AT7519 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., phospho-Rb, phospho-RNA Pol II) and the total protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of AT7519 on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with AT7519 for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by AT7519.

  • Cell Treatment and Harvesting: Treat cells with AT7519. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Summary and Future Perspectives

AT7519 is a promising multi-targeted CDK inhibitor with a unique dual mechanism of action that combines cell cycle arrest with transcriptional repression. Its potent preclinical activity in a range of cancer models, including those with poor prognoses like MYCN-amplified neuroblastoma and glioblastoma, provides a strong rationale for its continued clinical development.[10][12][13] Phase I clinical trials have been conducted, and further studies are warranted to fully evaluate its therapeutic potential, both as a single agent and in combination with other anti-cancer therapies.[2][11][14] The detailed protocols provided in this guide will aid researchers in further elucidating the pharmacological properties of AT7519 and exploring its potential applications in oncology.

References

  • Chen, H. et al. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Cell Death & Disease 14, 25 (2023). Available at: [Link].

  • Mahadevan, D. et al. A Dose Escalation, Pharmacokinetic and Pharmacodynamic Study of AT7519, a Cyclin-Dependent Kinase Inhibitor in Patients with Refractory Solid Tumors. Journal of Cancer 2, 295–302 (2011).
  • Si, L. et al. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer 111, 2064–2071 (2014).
  • Mahadevan, D. et al. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology 22, 2323–2331 (2011).
  • Santo, L. et al. AT7519, a Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma VIA GSK3β. Blood 112, 917 (2008).
  • Squires, M. S. et al. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics 8, 324–332 (2009).
  • Santo, L. et al. AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene 29, 2325–2336 (2010).
  • Cole, K. A. et al. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Molecular Cancer Therapeutics 10, 2284–2294 (2011).
  • Squires, M. S. et al. AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics 9, 920–928 (2010).
  • Siu, L. L. et al. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. Annals of Oncology 25, v1-v41 (2014).
  • Squires, M. S. et al. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples. Molecular Cancer Therapeutics 9, 920–928 (2010).
  • Chen, H. et al. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.

Sources

Technical Deep Dive: AT7519 – Dual-Mechanism CDK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AT7519 is a pyrazole-based, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs).[1] Unlike early-generation CDK inhibitors (e.g., flavopiridol) that suffered from narrow therapeutic windows, AT7519 was structurally optimized via fragment-based crystallography to improve potency and solubility.

Its therapeutic value lies in a "dual-hit" mechanism :

  • Cell Cycle Arrest: Blockade of CDK1, CDK2, and CDK4/6 prevents G1/S and G2/M transitions.[1]

  • Transcriptional Repression: Potent inhibition of CDK9 abrogates the phosphorylation of RNA Polymerase II (RNAP II), leading to the rapid depletion of short-lived anti-apoptotic proteins (Mcl-1, XIAP).[1][2]

Recent data (2023) has further expanded its pharmacodynamic profile to include the induction of pyroptosis via Gasdermin E (GSDME) cleavage, distinguishing it from pure apoptogens.[1]

Chemical Biology & Kinase Selectivity

AT7519 is a pan-CDK inhibitor but exhibits a distinct hierarchy of potency. It is most active against the transcriptional regulator CDK9 and the G1/S phase driver CDK5.[1]

Table 1: Kinase Selectivity Profile (Cell-Free Assays)

Data synthesized from Squires et al. and Astex Pharmaceuticals internal data.[1]

Target KinaseComplex PartnerIC50 (nM)Biological Consequence
CDK9 Cyclin T< 10 Transcriptional elongation block (RNAP II CTD)
CDK5 p3513 neuronal/metastatic signaling inhibition
CDK2 Cyclin A/E47 S-phase entry blockade; Apoptosis
CDK4 Cyclin D1100 G1 arrest (Rb-dependent)
CDK6 Cyclin D3170 G1 arrest
CDK1 Cyclin B210 G2/M arrest
GSK3β N/A89 Modulation of glycogen synthesis/Wnt pathway

Non-Target Kinases: AT7519 is highly selective; it shows >10 µM IC50 against a broad panel of non-CDK kinases (e.g., AKT, EGFR), reducing off-target toxicity risks common in multi-kinase inhibitors.

Mechanism of Action (MoA)

The compound functions by binding to the ATP-binding cleft of the CDK enzymes.[1] The critical differentiator for AT7519 is its ability to target CDK9.[1]

The CDK9/Mcl-1 Axis
  • Inhibition: AT7519 inhibits CDK9 (P-TEFb complex).[1]

  • Dephosphorylation: This prevents phosphorylation of the Carboxy-Terminal Domain (CTD) of RNA Polymerase II at Serine 2 (Ser2).[1]

  • Transcriptional Pause: mRNA elongation is stalled.[1]

  • Protein Depletion: Proteins with short half-lives, specifically Mcl-1 (a key survival factor in hematologic malignancies), are rapidly degraded by the proteasome because their mRNA is no longer being replenished.[1]

  • Apoptosis/Pyroptosis: The loss of Mcl-1 releases pro-apoptotic factors (BIM, NOXA), triggering mitochondrial outer membrane permeabilization (MOMP).[1]

Visualization: The AT7519 Signaling Cascade

G cluster_cycle Cell Cycle Blockade cluster_transcription Transcriptional Repression AT7519 AT7519 CDK1_2 CDK1 / CDK2 Inhibition AT7519->CDK1_2 CDK9 CDK9 Inhibition AT7519->CDK9 Rb Rb Phosphorylation (Blocked) CDK1_2->Rb Arrest G1/S & G2/M Arrest Rb->Arrest Apoptosis Apoptosis (Caspase-3/PARP) Arrest->Apoptosis RNAP RNA Pol II (Ser2) Dephosphorylation CDK9->RNAP mRNA mRNA Elongation Blocked RNAP->mRNA Mcl1 Mcl-1 / XIAP Downregulation mRNA->Mcl1 Mcl1->Apoptosis Pyroptosis Pyroptosis (GSDME Cleavage) Mcl1->Pyroptosis

Figure 1: Dual mechanism of AT7519 targeting both cell cycle progression and survival signaling via transcriptional repression.[1]

In Vitro Characterization Guide

For researchers initiating studies with AT7519, the following protocols are optimized to validate the compound's specific activity.

Protocol A: Biomarker Validation (Western Blot)

Objective: Confirm CDK9 target engagement via RNA Pol II status.[1] Cell Line Model: HCT116 (Solid tumor) or MM.1S (Multiple Myeloma).[1]

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 16h recovery.
    
  • Treatment: Treat with AT7519 at 100 nM, 250 nM, and 500 nM for 4 to 24 hours .

    • Note: Mcl-1 downregulation is time-sensitive; check at 4h and 24h.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is essential to preserve Ser2 phosphorylation state).[1]

  • Antibodies:

    • Primary: Anti-RNA Pol II CTD p-Ser2 (1:1000).[1]

    • Primary: Anti-Mcl-1 (1:1000).[1]

    • Primary: Anti-Cleaved PARP (Apoptosis marker).[1]

    • New (2023): Anti-GSDME (Pyroptosis marker - look for N-terminal fragment).[1][3]

  • Expected Result: Dose-dependent loss of p-Ser2 and Mcl-1, followed by appearance of Cleaved PARP.[1]

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between G1 arrest (CDK4/6 effect) and G2/M arrest (CDK1 effect).[1]

  • Synchronization: Serum starve cells (0.1% FBS) for 24h to synchronize in G0/G1.

  • Release & Treat: Release into complete media containing AT7519 (200 nM) or DMSO.

  • Harvest: Collect cells at 24h. Fix in 70% ice-cold ethanol (dropwise while vortexing).

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

  • Analysis: Measure DNA content.[1][3] AT7519 typically causes a depletion of S-phase and accumulation in G2/M (due to CDK1 inhibition) and sub-G1 (apoptosis).[1]

In Vivo Pharmacology

Preclinical success with AT7519 relies on maintaining plasma concentrations above the IC90 for CDK9 (~150-200 nM) for sufficient duration to trigger apoptosis.[1]

Xenograft Workflow

Model: HCT116 Colorectal or MYCN-amplified Neuroblastoma.[1]

  • Implantation: SC injection of

    
     cells in 50% Matrigel into flanks of BALB/c nude mice.
    
  • Staging: Randomize when tumors reach ~100 mm³.[1]

  • Formulation:

    • AT7519 is moderately soluble.[1] Dissolve in 10% DMSO / 20% Cremophor EL / 70% Saline or a cyclodextrin-based vehicle (e.g., Captisol) if available.[1]

  • Dosing Regimen:

    • Standard:10–15 mg/kg via Intraperitoneal (IP) or Intravenous (IV) injection.[1][4]

    • Schedule: QDx5 (5 days on, 2 days off) for 2-3 weeks.

  • Monitoring:

    • Efficacy: Tumor volume caliper measurements.[1]

    • Toxicity: Body weight loss >15% requires dosing holiday.[1]

Pharmacokinetics (PK) Snapshot[1][5][6]
  • Tmax: ~0.5 - 1 hour (IV/IP).

  • Half-life (t1/2): ~1.1 hours (Plasma) vs ~3.0 hours (Tumor).[1]

  • Bioavailability: ~100% via IP route in mice.[1]

  • Clearance: Moderate; linear exposure observed up to 15 mg/kg.[1]

Clinical Translation & Safety Profile

Early-phase trials have highlighted specific Dose-Limiting Toxicities (DLTs) that researchers must anticipate when designing translational studies.

Key Clinical Findings (Phase I)
  • Recommended Phase II Dose (RP2D): ~27 mg/m² (IV infusion).[1][5]

  • Primary DLT: QTc Prolongation .

    • Mechanism:[3][6][7] Likely off-target hERG channel inhibition or indirect autonomic effects.[1]

    • Management:[4] ECG monitoring is mandatory in clinical protocols.[1]

  • Secondary Toxicities: Mucositis, fatigue, neutropenia (consistent with anti-proliferative mechanism).[1]

  • Biomarker Confirmation: Skin biopsies from patients treated at RP2D showed reduced Rb phosphorylation and Ki67 staining, confirming target engagement in humans.[1]

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][8] Molecular Cancer Therapeutics.[1]

  • Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors.[9] Annals of Oncology.

  • Santo, L., et al. (2010). AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition. Oncogene.

  • Dolman, E., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma.[1] Clinical Cancer Research.

  • Zhang, H., et al. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.[1][3] Cell Death & Disease.[1]

Sources

Structural Activity Relationship of AT7519: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

AT7519 is a potent, small-molecule multi-Cyclin Dependent Kinase (CDK) inhibitor derived from fragment-based drug discovery (FBDD).[1][2] Unlike early-generation pan-CDK inhibitors (e.g., flavopiridol) that suffered from poor physicochemical properties, AT7519 was engineered using X-ray crystallography to optimize ligand efficiency (LE) and pharmacokinetic profiles.

Its primary mechanism of action involves ATP-competitive inhibition of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9. Crucially, its high potency against CDK9 (<10 nM) drives transcriptional inhibition via the dephosphorylation of RNA Polymerase II C-terminal domain (CTD), leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1.

This guide details the structural activity relationship (SAR) that transformed a low-affinity fragment hit into a clinical candidate, providing the rationale for specific molecular substitutions and the experimental protocols used to validate them.

The Fragment-Based Genesis

The discovery of AT7519 exemplifies the "Pyramid" fragment-based screening approach pioneered by Astex Pharmaceuticals. The process began not with a high-throughput screen of complex molecules, but with low-molecular-weight fragments.

The Evolution from Fragment to Lead

The initial screen identified an indazole scaffold. While this fragment bound to the CDK2 hinge region, it lacked potency and selectivity. The SAR evolution followed a distinct logic:

  • Scaffold Hop: The indazole was replaced with a pyrazole-3-carboxamide core. This maintained the donor-acceptor-donor hydrogen bond triad required for the hinge region (Glu81/Leu83 in CDK2) but offered better vectors for substitution.

  • Conformational Lock: Early amides at the 4-position were planar. Introduction of the 2,6-dichlorophenyl group forced the molecule into a non-planar "twisted" conformation, crucial for fitting the specific hydrophobic pocket of CDKs without steric clash.

  • Solubilization: The addition of a 4-piperidinyl group targeted the solvent-exposed region, dramatically improving aqueous solubility and bioavailability.

AT7519_Evolution cluster_0 Phase 1: Fragment Hit cluster_1 Phase 2: Core Optimization cluster_2 Phase 3: Lead Candidate Hit Indazole Scaffold (Low Affinity) Scaffold 1H-pyrazole-3-carboxamide (Hinge Binder) Hit->Scaffold Scaffold Hop (Better Vectors) Twist 2,6-Dichlorobenzamide (Conformational Lock) Scaffold->Twist Hydrophobic Pocket Optimization AT7519 AT7519 (High Potency & Solubility) Twist->AT7519 + Piperidine (Solvent Channel)

Figure 1: The stepwise evolution of AT7519 from a fragment hit to the final clinical candidate, highlighting critical structural modifications.

Detailed Structural Activity Relationship (SAR)

The potency of AT7519 is defined by three distinct pharmacophores interacting with the CDK ATP-binding site.

Region A: The Hinge Binder (Pyrazole Core)

The 1H-pyrazole-3-carboxamide motif is the anchor.

  • Interaction: Forms a bidentate hydrogen bond pair with the backbone residues of the kinase hinge (specifically Leu83 in CDK2).

  • SAR Insight: The shift from indazole to pyrazole allowed for substitution at the 4-position. The carboxamide group is essential; removing it or altering the H-bond donor/acceptor geometry results in a complete loss of hinge affinity.

Region B: The Hydrophobic "Twist" (2,6-Dichlorobenzamide)

This is the most critical SAR feature for potency.

  • Interaction: This moiety occupies the hydrophobic pocket behind the gatekeeper residue (Phe80 in CDK2).

  • Causality:

    • Unsubstituted/Monosubstituted (2-chloro): These analogs tend to adopt a planar conformation due to conjugation. This planarity causes a steric clash with the protein walls.

    • Di-substitution (2,6-dichloro): The steric bulk of the two chlorine atoms forces the amide bond out of plane, creating a twisted conformation relative to the pyrazole ring. This pre-organized conformation perfectly matches the shape of the binding pocket, minimizing the entropy penalty upon binding.

Region C: The Solvent Interface (Piperidine)
  • Interaction: The 4-piperidinyl group extends into the solvent-exposed channel.

  • SAR Insight: Early hydrophobic leads had poor solubility (<1 µg/mL). The basic nitrogen of the piperidine (pKa ~9-10) ensures the molecule is ionized at physiological pH, improving solubility to >10 mg/mL without disrupting the hinge binding.

Kinase Selectivity & Potency Profile[1]

AT7519 is a "pan-CDK" inhibitor but exhibits distinct selectivity windows. It is particularly potent against transcriptional CDKs (CDK9).

Table 1: Inhibitory Potency (IC50) of AT7519

Target KinaseIC50 (nM)Biological Role
CDK9 / Cyclin T < 10 Transcriptional Elongation (RNA Pol II)
CDK5 / p35 13 CNS Signaling / Cell Cycle
CDK2 / Cyclin A 47 S-phase Progression
CDK1 / Cyclin B 210 G2/M Transition
CDK4 / Cyclin D1 100 G1/S Transition
GSK-3β 89 Glycogen Synthesis / Wnt Pathway
CDK3> 500G0/G1 Transition
CDK7> 10,000CAK / Transcription Initiation

Data compiled from Wyatt et al. (2008) and Squires et al. (2009).[2][3]

Mechanism of Action: The Transcriptional Collapse

While AT7519 arrests the cell cycle via CDK1/2 inhibition, its cytotoxicity in cancers like Multiple Myeloma and Neuroblastoma is largely driven by CDK9 inhibition .

  • CDK9 Inhibition: AT7519 blocks P-TEFb (CDK9/Cyclin T).

  • RNA Pol II Dephosphorylation: Serine 2 (and Serine 5) on the C-terminal domain (CTD) of RNA Polymerase II are not phosphorylated.

  • Transcriptional Pause: RNA Pol II cannot elongate mRNA transcripts.

  • Mcl-1 Depletion: Short-lived anti-apoptotic proteins (Mcl-1, XIAP) degrade naturally but are not replenished due to the transcriptional block.

  • Apoptosis: The loss of Mcl-1 tips the balance toward pro-apoptotic factors (e.g., NOXA, BIM), triggering cell death.

MOA_Pathway cluster_Targets Direct Targets AT7519 AT7519 CDK9 CDK9 / Cyclin T (P-TEFb) AT7519->CDK9 Inhibits (<10 nM) CDK2 CDK2 / Cyclin E AT7519->CDK2 Inhibits (47 nM) RNAPol RNA Pol II CTD (Dephosphorylation) CDK9->RNAPol Prevents Ser2 Phosphorylation Transcription mRNA Elongation Blocked RNAPol->Transcription Stalls Mcl1 Mcl-1 Protein (Rapid Degradation) Transcription->Mcl1 Prevents Synthesis Apoptosis Apoptosis (Cell Death) Mcl1->Apoptosis Loss of Anti-apoptotic Signal

Figure 2: The mechanistic cascade of AT7519. High potency against CDK9 leads to the specific downregulation of survival proteins like Mcl-1.

Experimental Protocols

To validate the SAR and potency described above, the following standardized protocols are recommended. These ensure reproducibility and eliminate artifacts common in kinase assays (e.g., ATP competition effects).

Protocol A: Radiometric Filter Binding Assay (CDK1/2)

Use this for precise IC50 determination of the lead compounds.

  • Buffer Preparation: Prepare a Kinase Assay Buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM sodium orthovanadate, 1 mM DTT, and 0.1 mg/mL BSA.[4]

  • Enzyme Mix: Dilute recombinant CDK2/Cyclin A and CDK1/Cyclin B in the buffer. Add Histone H1 (0.12 mg/mL) as the substrate.

  • Compound Addition: Add AT7519 (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Keep final DMSO concentration <1%.[1]

  • Reaction Initiation: Initiate by adding 45 µM ATP spiked with [γ-33P]ATP (0.78 Ci/mmol). Note: The ATP concentration is critical; it should be near the Km of the kinase to ensure competitive inhibition is measured accurately.

  • Incubation: Incubate for 2-4 hours at 30°C.

  • Termination: Stop reaction with excess orthophosphoric acid (0.5% v/v).

  • Filtration: Transfer to Millipore MAPH filter plates. Wash 3x with phosphoric acid to remove unbound ATP.

  • Detection: Add scintillant and read on a scintillation counter (e.g., Packard TopCount).[4]

Protocol B: Cell-Based Biomarker Analysis (Western Blot)

Use this to confirm target engagement in vivo or in cellulo.

  • Treatment: Treat HCT116 or Multiple Myeloma cells with AT7519 (200 nM) for 4-6 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na₃VO₄).

  • Antibodies:

    • Primary Target: Anti-RNA Pol II Ser2 (phospho-specific). Loss of band indicates CDK9 inhibition.

    • Secondary Target: Anti-Rb (phospho-Ser807/811).[3] Loss of band indicates CDK4/6 inhibition.

    • Downstream: Anti-Mcl-1.

  • Validation: A decrease in p-RNA Pol II (Ser2) should precede the cleavage of PARP (apoptosis marker).

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography."[1][2][5] Journal of Medicinal Chemistry, 51(16), 4986–4999.[1][2]

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines."[2][3] Molecular Cancer Therapeutics, 8(2), 324-332.

  • Santo, L., et al. (2010). "AT7519, A novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition." Oncogene, 29(16), 2325–2336.[6]

  • Dolman, M. E., et al. (2014). "Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma." Clinical Cancer Research, 20(19).

Sources

Methodological & Application

Application Note: In Vivo Implementation of AT7519 (CDK Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor.[1][2] Unlike selective CDK4/6 inhibitors, AT7519 exhibits a broad inhibitory profile against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . This broad-spectrum activity allows it to target the cell cycle at multiple checkpoints while simultaneously inhibiting transcription via CDK9, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 .

Therapeutic Potential[2][3][4]
  • Primary Indications: Multiple Myeloma (MM), Neuroblastoma (MYCN-amplified), Colon Cancer, and Leukemia (CLL/AML).

  • Key Differentiator: Dual mechanism of cell cycle arrest (G0/G1 and G2/M) and transcriptional repression (CDK9 inhibition

    
     RNA Pol II dephosphorylation).
    
Signaling Pathway Diagram

The following diagram illustrates the downstream effects of AT7519 on cell cycle and transcriptional machinery.

AT7519_Mechanism AT7519 AT7519 CDK1_2 CDK1 / CDK2 AT7519->CDK1_2 Inhibits CDK4_6 CDK4 / CDK6 AT7519->CDK4_6 Inhibits CDK9 CDK9 (Txn) AT7519->CDK9 Inhibits GSK3b GSK-3β AT7519->GSK3b Inhibits PolII RNA Pol II CTD Phosphorylation AT7519->PolII Downregulates p-Ser2/5 Arrest Cell Cycle Arrest (G1/S & G2/M) AT7519->Arrest Rb Rb Phosphorylation (p-Rb) CDK1_2->Rb Promotes CDK4_6->Rb Promotes CDK9->PolII Promotes Rb->Arrest Inhibition leads to Mcl1 Mcl-1 (Anti-apoptotic) PolII->Mcl1 Transcription PolII->Mcl1 Decreases levels Caspase Caspase-3 Activation Mcl1->Caspase Blocks Apoptosis Apoptosis Mcl1->Apoptosis Loss triggers

Caption: AT7519 inhibits cell cycle CDKs (1, 2, 4,[3][4] 6) and transcriptional CDK9, driving arrest and apoptosis.

Formulation & Preparation

CRITICAL: AT7519 is available as a Free Base or a Hydrochloride (HCl) Salt . The formulation strategy depends entirely on the form you possess.

Protocol A: AT7519 Hydrochloride (Preferred for In Vivo)

The HCl salt is significantly more water-soluble and is the standard for intraperitoneal (IP) administration in mice.

  • Vehicle: 0.9% Saline (Sterile 0.9% NaCl).

  • Solubility: ~5 mg/mL (clear solution).[4]

  • Stability: Prepare fresh daily. Do not store aqueous solutions >24 hours.

Preparation Steps:

  • Weigh the required amount of AT7519 HCl powder.

  • Add a small volume of sterile saline (approx. 80% of final volume).

  • Vortex vigorously for 1-2 minutes until fully dissolved.

  • Adjust to final volume with saline.

  • Filter sterilize using a 0.22 µm PES syringe filter.

Protocol B: AT7519 Free Base (Alternative)

The free base is insoluble in water and requires organic co-solvents. Use this if the HCl salt is unavailable.

  • Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[3]

  • Preparation Order (Must be followed to avoid precipitation):

    • Dissolve AT7519 Free Base in 100% DMSO (10% of final volume). Vortex until clear.

    • Add PEG300 (40% of final volume). Vortex.

    • Add Tween 80 (5% of final volume). Vortex.

    • Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

Experimental Design: In Vivo Efficacy

This section details the standard dosing regimens derived from validated xenograft studies (e.g., HCT116, MM.1S, Neuroblastoma).

Dosing Regimens
ParameterStandard ProtocolAggressive ProtocolNotes
Route IP (Intraperitoneal)IV (Intravenous)IP is most common for efficacy studies.
Dose Range 5 – 15 mg/kg 15 mg/kgMTD in mice is approx. 15 mg/kg.
Schedule A Q1D × 5 days, 2 days off-Mimics clinical "5 days on" cycle.
Schedule B 3 times per week (M/W/F)-Maintenance dosing for >3 weeks.
Duration 2 – 3 Weeks2 WeeksMonitor body weight daily.
Pharmacokinetics (PK) Profile (Mouse)
  • Tmax: ~0.5 – 1 hour (IP).

  • Half-life (t1/2): Plasma ~1.1 hours; Tumor ~3.0 hours .

  • Bioavailability: ~100% (IP vs IV).

  • Clearance: Moderate (55 mL/min/kg).

Step-by-Step Workflow: Efficacy Study

This workflow outlines the execution of a xenograft study using AT7519.

InVivo_Workflow Start Tumor Inoculation (Sub-Q) Staging Tumor Staging (~150-200 mm³) Start->Staging ~2-3 weeks Random Randomization (n=8-10/group) Staging->Random Dosing Dosing Phase (15 mg/kg, Q1Dx5) Random->Dosing Monitor Monitoring (BW + Caliper) Dosing->Monitor Daily Harvest Tissue Harvest (1h, 4h, 24h post-dose) Dosing->Harvest End of Study Monitor->Dosing Cycle Repeats Analysis PD Analysis (WB / IHC) Harvest->Analysis

Caption: Workflow for AT7519 efficacy study from inoculation to pharmacodynamic analysis.

Detailed Protocol
  • Inoculation: Inject

    
     cells (e.g., HCT116 or MM.1S) subcutaneously into the flank of immunocompromised mice (SCID or Nude).
    
  • Staging: Allow tumors to reach 150–200 mm³ . Randomize mice into groups (Vehicle vs. AT7519 15 mg/kg).

  • Administration:

    • Calculate volume based on body weight (Standard: 10 mL/kg).

    • Example: For a 20g mouse, inject 200 µL of a 1.5 mg/mL solution to achieve 15 mg/kg.

  • Monitoring: Measure tumors via caliper (L × W²) every 2-3 days. Weigh mice daily. Stop treatment if body weight loss >15%.

  • Sampling (Critical for PD):

    • To validate mechanism, harvest tumors at 1, 4, and 24 hours after the last dose.

    • Flash freeze tumor samples in liquid nitrogen for Western Blot.

    • Fix separate samples in formalin for IHC (Caspase-3).

Pharmacodynamic (PD) Biomarkers

To confirm AT7519 is hitting its targets in vivo, assay the following biomarkers in tumor lysates.

TargetBiomarkerExpected ChangeTimepoint (Post-dose)
CDK2 p-Rb (Thr821 / Ser780)Decrease 1 – 4 hours
CDK2 p-NPM (Thr199)Decrease 1 – 4 hours
CDK1 p-PP1

(Thr320)
Decrease 4 – 24 hours
CDK9 p-RNA Pol II (Ser2 / Ser5)Decrease 1 – 6 hours
Apoptosis Cleaved Caspase-3Increase 24 – 48 hours
Survival Mcl-1 ProteinDecrease 4 – 24 hours

Expert Insight: The downregulation of Mcl-1 (via CDK9 inhibition) is often the most sensitive predictor of efficacy in hematological models (MM, AML). In solid tumors, p-Rb loss is the standard readout for cell cycle arrest.

Troubleshooting & Best Practices

  • Solubility Issues: If using the HCl salt and precipitation occurs, ensure the saline is at room temperature. If using the Free Base, ensure the DMSO stock is completely clear before adding PEG/Saline.

  • Toxicity: AT7519 can cause transient body weight loss. If weight loss exceeds 10%, introduce a "drug holiday" (skip 1 dose).

  • Vehicle Control: Always use the exact vehicle composition for the control group. If using the DMSO/PEG mix, the vehicle alone can sometimes cause mild irritation; saline is preferred for this reason.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][4] Molecular Cancer Therapeutics.[4][5]

  • Dolman, M. E., et al. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research.

  • Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition.[1][5] Oncogene.

  • Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology.

Sources

Application Note: AT7519 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanism of Action

AT7519 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, CDK4, CDK6, and CDK9 .[1][2][3] Unlike selective CDK4/6 inhibitors, AT7519 exerts a dual mechanism of cytotoxicity:[4]

  • Cell Cycle Arrest: Inhibition of CDK1/2/4/6 prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the G1-to-S and G2-to-M phase transitions.

  • Transcriptional Repression: Inhibition of CDK9 (P-TEFb) prevents the phosphorylation of RNA Polymerase II (RNAPII) C-terminal domain (CTD). This suppresses the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1 and XIAP , triggering apoptosis.[4]

This guide details the validated protocols for formulating and administering AT7519 in murine xenograft models (e.g., Multiple Myeloma, Neuroblastoma, Colon Cancer) to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Compound Preparation & Formulation

One of the most common failure points in AT7519 in vivo studies is improper solubilization, leading to precipitation in the peritoneal cavity. AT7519 is available as a free base or a hydrochloride (HCl) salt.[1] The HCl salt is strongly recommended for saline-based formulations.

Option A: Saline Formulation (Preferred for HCl Salt)

Best for: Standard efficacy studies using AT7519 HCl.

  • Vehicle: 0.9% Sterile Saline.

  • Maximum Solubility: ~1.5 – 2.0 mg/mL.

  • Protocol:

    • Weigh the required amount of AT7519 HCl powder.

    • Add 0.9% saline slowly while vortexing.

    • Sonicate at room temperature for 10–15 minutes until the solution is clear.

    • Filter sterilize using a 0.22 µm PES syringe filter.

    • Stability: Prepare fresh daily. Do not store in solution for >24 hours.

Option B: Co-Solvent Formulation (For Free Base or High Dose)

Best for: High-concentration dosing (>15 mg/kg) or if using AT7519 Free Base.

  • Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]

  • Protocol:

    • Dissolve AT7519 stock powder in DMSO (10% of final volume). Vortex until fully dissolved.

    • Add PEG300 (40% of final volume) and vortex.

    • Add Tween 80 (5% of final volume) and vortex.

    • Slowly add 0.9% Saline (45% of final volume) while mixing. Note: Adding saline too quickly can cause precipitation.

    • Sonicate if minor turbidity occurs.

Experimental Design: Xenograft Models

The following parameters are validated for MM.1S (Multiple Myeloma) and AMC711T (Neuroblastoma) models.

Tumor Implantation
  • Mice Strain: SCID (Severe Combined Immunodeficient) or Nude (nu/nu) mice (6–8 weeks old).

  • Inoculum:

    • MM.1S:

      
       cells in 100 µL matrix (50% serum-free RPMI / 50% Matrigel).
      
    • Solid Tumors (HCT116):

      
       cells in 100 µL PBS.
      
  • Site: Subcutaneous (SC) injection into the right flank.

  • Randomization: Initiate treatment when tumors reach a mean volume of 150–200 mm³ .

Dosing Regimens

AT7519 has a narrow therapeutic window; exceeding the Maximum Tolerated Dose (MTD) leads to rapid weight loss and intestinal toxicity.

ParameterStandard Efficacy ProtocolAggressive / Regression Protocol
Dose 15 mg/kg 9.1 mg/kg (BID) or 15 mg/kg (QD)
Route Intraperitoneal (IP)Intraperitoneal (IP)
Schedule 5 Days On / 2 Days Off (Weekly)BID (Twice Daily) or Q1D x 5
Duration 3 – 4 Weeks2 Weeks
Volume 10 mL/kg (e.g., 200 µL for 20g mouse)10 mL/kg

Critical Safety Check: Monitor body weight daily. If weight loss exceeds 15% , initiate a "drug holiday" (stop dosing) until weight recovers to within 5% of baseline.

Pharmacodynamic (PD) Biomarkers

To validate target engagement, harvest tumors 4–6 hours post-final dose.

Target PathwayBiomarkerAssay MethodExpected Change
CDK2 / Cell Cycle Phospho-NPM (Thr199) IHC / WesternDecrease
CDK2 / Cell Cycle Phospho-Rb (Ser807/811) Western BlotDecrease
CDK9 / Transcription Phospho-RNAPII (Ser2/Ser5) Western BlotDecrease
Apoptosis Cleaved Caspase-3 IHCIncrease
Apoptosis Mcl-1 Protein Western BlotDecrease

Note on GSK-3β: Unlike many kinase inhibitors, AT7519 induces dephosphorylation (activation) of GSK-3β at Ser9.[4]

Visualizations

Mechanism of Action Pathway

AT7519_MOA cluster_cycle Cell Cycle Arrest cluster_transcription Transcriptional Repression AT7519 AT7519 CDK1_2 CDK1 / CDK2 AT7519->CDK1_2 Inhibits CDK9 CDK9 (P-TEFb) AT7519->CDK9 Inhibits Rb Rb Phosphorylation CDK1_2->Rb Promotes CDK1_2->Rb Block Phos E2F E2F Release Rb->E2F Releases Arrest G1/S & G2/M Arrest E2F->Arrest Blocks PolII RNAPII CTD Phos (Ser2/Ser5) CDK9->PolII Phosphorylates CDK9->PolII Block Phos Mcl1 Mcl-1 / XIAP Expression PolII->Mcl1 Transcribes Apoptosis Apoptosis Mcl1->Apoptosis Blocks

Caption: Dual mechanism of AT7519 inducing cell cycle arrest via CDK1/2 and apoptosis via CDK9-mediated Mcl-1 depletion.

In Vivo Experimental Workflow

Workflow Step1 Cell Implantation (Day 0) SC Injection Step2 Tumor Staging (~150 mm³) Randomization Step1->Step2 ~2-3 Weeks Step4 Treatment Phase 15 mg/kg IP 5 Days On / 2 Off Step2->Step4 Step3 Preparation AT7519 HCl in Saline (Fresh Daily) Step3->Step4 Daily Input Step5 Endpoints TGI %, Body Weight, Biomarkers (4h post-dose) Step4->Step5 Day 21-28

Caption: Step-by-step workflow for AT7519 xenograft efficacy studies.

References

  • Santo, L. et al. (2010). AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition. Oncogene.[6]

  • Dolman, E. et al. (2014). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma.[6] Clinical Cancer Research.

  • Squires, M.S. et al. (2009).[1][4] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics.[1][6][7]

  • Mahadevan, D. et al. (2011).[7] A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer. Annals of Oncology.

Sources

Application Notes and Protocols for Inducing Apoptosis in Leukemia Cell Lines with AT7519

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, 4, 6, and notably, CDK9.[1][2] Its multifaceted inhibitory profile allows it to disrupt cell cycle progression and, crucially for its application in oncology, transcription.[3] In the context of leukemia, particularly cell lines dependent on the rapid turnover of anti-apoptotic proteins, AT7519's inhibition of transcriptional processes leads to a swift induction of apoptosis.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of AT7519 to induce apoptosis in leukemia cell lines, detailing its mechanism of action and providing robust protocols for experimental validation.

Many hematological malignancies, including various forms of leukemia, exhibit a strong dependence on the continuous expression of short-lived anti-apoptotic proteins such as Mcl-1.[4][5] AT7519 exploits this vulnerability. By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), AT7519 effectively halts the phosphorylation of the C-terminal domain of RNA polymerase II.[5][6] This prevents transcriptional elongation, leading to a rapid decline in the levels of critical survival proteins like Mcl-1.[4][5] The depletion of these anti-apoptotic factors shifts the cellular balance towards apoptosis, offering a targeted therapeutic strategy. Studies have demonstrated that AT7519 can induce apoptosis in leukemia cell lines, such as HL60 and MOLT-4, within 6 hours of exposure.[4]

Mechanism of Action: A Dual Approach to Cell Death

AT7519's efficacy in leukemia cell lines stems from its ability to engage two critical cellular processes: cell cycle regulation and transcriptional control. While its inhibition of cell cycle-associated CDKs can contribute to growth arrest, its dominant mechanism in many leukemia models is the induction of apoptosis through transcriptional inhibition.[5]

The dependency of leukemia cells on the constant replenishment of anti-apoptotic proteins with short half-lives makes them particularly susceptible to transcriptional inhibitors. AT7519's targeting of CDK9 disrupts the machinery responsible for producing these vital survival signals. The subsequent downregulation of Mcl-1, a key anti-apoptotic member of the Bcl-2 family, unleashes the pro-apoptotic effectors, culminating in the activation of the caspase cascade and programmed cell death.[4][5]

AT7519_Mechanism_of_Action cluster_0 AT7519 Inhibition cluster_1 Transcriptional Regulation cluster_2 Apoptotic Cascade AT7519 AT7519 CDK9 CDK9 AT7519->CDK9 Inhibits RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates & Activates Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNA_Pol_II->Transcription Drives Mcl1 Mcl-1 Protein Transcription->Mcl1 Produces Apoptosis Apoptosis Mcl1->Apoptosis Inhibits

Caption: AT7519 signaling pathway in leukemia cells.

Experimental Protocols

The following protocols provide a framework for investigating the apoptotic effects of AT7519 on leukemia cell lines. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.

I. Cell Culture and Reagent Preparation

A. Leukemia Cell Line Culture:

  • Culture leukemia cell lines (e.g., HL-60, MOLT-4, U937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before initiating experiments.

B. AT7519 Stock Solution Preparation:

  • AT7519 is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving it in dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

II. Dose-Response and Time-Course Studies

To determine the optimal concentration and treatment duration of AT7519 for inducing apoptosis in a specific leukemia cell line, it is essential to perform dose-response and time-course experiments.

A. Dose-Response Study Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 2-3 x 10^4 cells/well.[6]

  • Prepare serial dilutions of AT7519 from the stock solution in the culture medium. A suggested concentration range is 0.1 µM to 10 µM.[7]

  • Include a vehicle control (DMSO) at the same final concentration as the highest AT7519 treatment.

  • Treat the cells with the different concentrations of AT7519 for a fixed time point (e.g., 24 or 48 hours).

  • Assess cell viability using a suitable assay, such as the MTT assay.[6]

  • Calculate the IC50 value, which is the concentration of AT7519 that inhibits cell growth by 50%.

B. Time-Course Study Protocol:

  • Seed leukemia cells in multiple plates or flasks.

  • Treat the cells with a fixed concentration of AT7519 (e.g., the IC50 value determined from the dose-response study).

  • Harvest the cells at different time points (e.g., 0, 6, 12, 24, and 48 hours).

  • Analyze the cells for markers of apoptosis using the methods described below (Flow Cytometry and Western Blotting).

Leukemia Cell LineAT7519 IC50 (48h)Reference
MM.1S0.5 µM[6]
U2660.5 µM[6]
RPMI 8226>2 µM[6]
MM.1R>2 µM[6]

Table 1: Reported IC50 values of AT7519 in various multiple myeloma cell lines after 48 hours of treatment.

III. Assessment of Apoptosis

A. Flow Cytometry for Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol:

  • Seed 1 x 10^6 cells in a T25 flask and treat with AT7519 at the desired concentration and for the appropriate duration.[8]

  • Collect both the floating (apoptotic) and adherent cells.

  • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[8]

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[9]

  • Incubate the cells in the dark for 15-20 minutes at room temperature.[9]

  • Analyze the stained cells by flow cytometry within one hour.[10]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

B. Western Blotting for Apoptosis Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP and caspases, and the downregulation of anti-apoptotic proteins like Mcl-1.[11][12]

Protocol:

  • Treat leukemia cells with AT7519 as determined by dose-response and time-course studies.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Induction & Analysis cluster_data Data Interpretation Cell_Culture 1. Leukemia Cell Culture (e.g., HL-60, MOLT-4) Dose_Response 3. Dose-Response Study (Determine IC50) Cell_Culture->Dose_Response AT7519_Prep 2. AT7519 Stock Preparation (in DMSO) AT7519_Prep->Dose_Response Time_Course 4. Time-Course Study (Optimal Duration) Dose_Response->Time_Course Inform Flow_Cytometry 5a. Flow Cytometry (Annexin V/PI Staining) Time_Course->Flow_Cytometry Western_Blot 5b. Western Blotting (Cleaved PARP, Caspase-3, Mcl-1) Time_Course->Western_Blot Data_Analysis 6. Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for AT7519-induced apoptosis.

Troubleshooting and Considerations

  • Low Apoptosis Induction: If the observed level of apoptosis is lower than expected, consider the following:

    • Cell Line Sensitivity: Different leukemia cell lines may exhibit varying sensitivity to AT7519. It is crucial to perform a thorough dose-response study for each cell line.

    • AT7519 Activity: Ensure the AT7519 stock solution is properly stored and has not degraded.

    • Treatment Duration: Apoptosis induction is time-dependent. A longer incubation period may be required for some cell lines.

  • High Background in Assays:

    • Flow Cytometry: Ensure proper compensation is set to minimize spectral overlap between fluorochromes. Include unstained and single-stain controls.

    • Western Blotting: Optimize blocking conditions and antibody concentrations to reduce non-specific binding.

  • DMSO Toxicity: Always include a vehicle control (DMSO) to ensure that the observed effects are due to AT7519 and not the solvent.

Conclusion

AT7519 represents a promising therapeutic agent for leukemia by effectively inducing apoptosis through the inhibition of transcriptional CDKs. Its mechanism of action, centered on the downregulation of critical anti-apoptotic proteins like Mcl-1, provides a clear rationale for its use in hematological malignancies. The protocols outlined in this application note offer a robust framework for researchers to investigate and validate the pro-apoptotic effects of AT7519 in various leukemia cell line models. By carefully designing experiments with appropriate controls and employing the described analytical techniques, researchers can gain valuable insights into the therapeutic potential of AT7519.

References

  • AT7519, a Potent CDK Inhibitor, Is Active in Leukemia Models and Primary CLL Patient Samples. (2007). Blood - ASH Publications. [Link]

  • Definition of CDK inhibitor AT7519. NCI Drug Dictionary - National Cancer Institute. [Link]

  • Squires, M. S., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics, 9(4), 920–928. [Link]

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Oncogene, 29(16), 2325–2336. [Link]

  • AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient. (2010). AACR Journals. [Link]

  • The cyclin-dependent kinase inhibitor AT7519 accelerates neutrophil apoptosis in sepsis-related acute respiratory distress syndrome. (2018). Thorax. [Link]

  • The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. (2023). ResearchGate. [Link]

  • Inhibitor of Multi-cyclin-dependent Kinases (AT7519) Reduced Survival of U937 Leukemic Cells and Enhanced Anti-leukemic Effect of Vincristine: A Highlight to CDK Inhibition Efficacy in Acute Leukemia. (2021). Brieflands. [Link]

  • Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. (2015). PMC - NIH. [Link]

  • The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. (2023). PMC. [Link]

  • The CDKi drug AT7519 induces apoptosis in primary human eosinophils in... (2011). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2016). PMC - NIH. [Link]

  • A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. (2014). ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Expression of markers of apoptosis evaluated by western blot analysis.... (2018). ResearchGate. [Link]

Sources

Application Note: Investigating Transcriptional Inhibition by AT7519

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for investigating the transcriptional inhibitory properties of AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor. While AT7519 targets multiple CDKs (1, 2, 4, 5, 9), its potent inhibition of CDK9 (<10 nM IC50) makes it a critical tool for studying "transcriptional addiction" in cancer cells. This guide details the mechanistic basis of this inhibition, specifically the disruption of RNA Polymerase II (RNA Pol II) C-terminal domain (CTD) phosphorylation, and the subsequent downregulation of short-half-life survival proteins such as Mcl-1.[1][2][3] We provide rigorous, field-proven protocols for cell treatment, lysate preservation, and biomarker validation.

Introduction: The CDK9-Transcription Axis

AT7519 acts as a pan-CDK inhibitor, but its efficacy in inducing apoptosis in non-cycling or hematologic malignancies is largely attributed to its inhibition of CDK9 (part of the P-TEFb complex).

Mechanism of Action[1][2][3][4][5]
  • Target: CDK9 phosphorylates the Serine-2 (Ser2) residue on the C-terminal domain (CTD) of RNA Polymerase II.[3][4]

  • Function: This phosphorylation is the "license" for productive transcriptional elongation.

  • Inhibition: AT7519 blocks CDK9 activity, preventing Ser2 phosphorylation.[1][2][3][4]

  • Consequence: RNA Pol II pauses, leading to a global reduction in mRNA synthesis.

  • Phenotype: Genes with short half-life mRNAs and proteins (e.g., MCL1, XIAP, MYC) are depleted rapidly, triggering mitochondrial apoptosis.

Mechanistic Pathway Diagram

AT7519_Mechanism AT7519 AT7519 CDK9 CDK9 / P-TEFb AT7519->CDK9 Inhibits (<10 nM) RNAPolII RNA Pol II (CTD) CDK9->RNAPolII Phosphorylates Ser2P Ser2 Phosphorylation (Elongation Signal) RNAPolII->Ser2P Required for Transcription Productive Transcription Elongation Ser2P->Transcription ShortLives Short Half-Life mRNAs (MCL1, XIAP, MYC) Transcription->ShortLives Maintains levels Apoptosis Apoptosis (PARP Cleavage) ShortLives->Apoptosis Loss triggers

Caption: AT7519 inhibits CDK9, blocking RNA Pol II Ser2 phosphorylation, depleting survival proteins like Mcl-1, and inducing apoptosis.[2][3][4][5][6][7]

Experimental Design Strategy

To scientifically validate transcriptional inhibition, experiments must distinguish between cell cycle arrest (CDK1/2 inhibition) and transcriptional repression (CDK9 inhibition).

Key Parameters
  • Cell Models:

    • High Sensitivity: Leukemia (HL60), Multiple Myeloma (MM.1S). These are "addicted" to Mcl-1.

    • Solid Tumor:[2][8] Colon (HCT116), Neuroblastoma (MYCN-amplified).

  • Dose Range:

    • Transcriptional Threshold: >100 nM typically required in cellular assays to see robust Ser2 dephosphorylation.

    • Recommended Curve: 0, 50, 100, 250, 500, 1000 nM.

  • Time Course (Critical):

    • 4-6 Hours: Check for loss of p-RNA Pol II (Ser2) and Mcl-1 protein.[2][3] (Primary Transcriptional Readout).

    • 24 Hours: Check for Apoptosis (PARP cleavage, Sub-G1).

Protocol 1: Cell Treatment & Lysate Preparation

Objective: Harvest cells while preserving transient phosphorylation states (Ser2/Ser5). Criticality: Phosphatases are rapid; improper lysis will yield false negatives for AT7519 activity.

Materials
  • Inhibitor: AT7519 (reconstituted in DMSO to 10 mM stock).[6]

  • Lysis Buffer: RIPA or Triton X-100 lysis buffer.

  • Phosphatase Inhibitors (Mandatory): Sodium Fluoride (NaF), Sodium Orthovanadate (Na3VO4), or commercial cocktails (e.g., PhosSTOP).

  • Protease Inhibitors: PMSF, Aprotinin/Leupeptin.

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., HCT116 or HL60) at

    
     cells/mL in 6-well plates. Allow 24h recovery.
    
  • Treatment:

    • Treat with AT7519 (e.g., 250 nM) or Vehicle (0.1% DMSO).

    • Incubation: Incubate for 4 hours (Transcriptional check) and 24 hours (Apoptosis check).

  • Harvesting (4h point):

    • Place plates on ice immediately .

    • Wash cells 2x with ice-cold PBS containing 1 mM Na3VO4 (to prevent phosphatase activity during wash).

  • Lysis:

    • Add 100-200 µL ice-cold Lysis Buffer (supplemented with fresh protease/phosphatase inhibitors).

    • Scrape cells (adherent) or pellet and resuspend (suspension).

    • Incubate on ice for 20 mins with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Quantification: BCA Protein Assay. Normalizing protein load is crucial for detecting subtle Mcl-1 downregulation.

Protocol 2: Immunoblotting for Transcriptional Biomarkers

Objective: Validate CDK9 inhibition via RNA Pol II status and downstream effectors.

Target Selection Table
BiomarkerMolecular WtRoleExpected Change w/ AT7519
p-RNA Pol II (Ser2) ~220-240 kDaElongation markerStrong Decrease (Primary endpoint)
p-RNA Pol II (Ser5) ~220-240 kDaInitiation markerDecrease (often less sensitive than Ser2)
Total RNA Pol II ~220 kDaLoading controlNo Change (or slight shift in migration)
Mcl-1 40 kDaSurvival proteinRapid Decrease (within 4-6h)
Cleaved PARP 89 kDaApoptosis markerIncrease (at >6h - 24h)
GAPDH/Actin 37/42 kDaLoading ControlNo Change
Technical Notes for Pol II Blotting
  • Gel Percentage: Use 6% or 8% SDS-PAGE gels. RNA Pol II is large (>200 kDa); standard 12% gels will not resolve the phosphorylated forms (IIo) from the hypophosphorylated forms (IIa) well.

  • Transfer: Wet transfer is recommended over semi-dry for high-MW proteins (e.g., 90 mins at 100V, cold room).

Protocol 3: Functional Validation (Apoptosis)

Objective: Confirm that transcriptional inhibition leads to cell death.

Flow Cytometry (Sub-G1 Analysis)[11]
  • Harvest: Collect cells after 24h treatment (include floating cells for adherent lines).

  • Fixation: Wash in PBS, resuspend in 300 µL PBS, add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Spin down, wash with PBS.

    • Resuspend in PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2/PE channel).

  • Analysis: Gate single cells; quantify the Sub-G1 population (fragmented DNA).

Experimental Workflow & Data Interpretation

Workflow cluster_4h 4-6 Hours (Mechanism) cluster_24h 24 Hours (Phenotype) Seed Seed Cells (T=0) Treat Add AT7519 (50 - 500 nM) Seed->Treat Harvest_4h Harvest Lysate Treat->Harvest_4h Short Exposure Harvest_24h Harvest Cells Treat->Harvest_24h Long Exposure Blot_PolII WB: p-Pol II (Ser2) WB: Mcl-1 Harvest_4h->Blot_PolII FACS Flow Cytometry (Sub-G1) Harvest_24h->FACS Blot_PARP WB: Cleaved PARP Harvest_24h->Blot_PARP

Caption: Workflow distinguishing early transcriptional markers (4h) from late apoptotic markers (24h).

Troubleshooting Guide
ObservationPossible CauseSolution
No decrease in p-Pol II Phosphatase activity in lysateIncrease Na3VO4 conc; keep lysates strictly at 4°C.
No decrease in Mcl-1 Timepoint too early/lateMcl-1 has a short half-life (~2-3h). Check 4h and 6h specifically.
High toxicity in control DMSO concentration >0.5%Keep final DMSO concentration <0.1%.
Band smearing (Pol II) Inefficient transferUse wet transfer buffer with 0.05% SDS; increase transfer time.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][3][8][9][10] Molecular Cancer Therapeutics.[1][2][8][9][10]

  • Santo, L., et al. (2010). AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene.

  • Dolman, E., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma.[9] Clinical Cancer Research.

Sources

Troubleshooting & Optimization

AT7519 Technical Support Hub: Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the AT7519 Technical Support Center. This guide addresses the physicochemical challenges associated with AT7519 (a potent pan-CDK inhibitor). Unlike standard datasheets, this document focuses on the causality of solubility failure and provides self-validating protocols to ensure experimental consistency in both in vitro and in vivo applications.

Quick Reference: Physicochemical Profile
ParameterSpecificationTechnical Note
Chemical Nature Piperidine-4-carboxamide derivativeWeakly basic; hydrophobicity drives aggregation.
Primary Stock Solvent DMSO (Dimethyl Sulfoxide)Solubility limit: ~20–25 mg/mL (approx. 50 mM).
Aqueous Solubility < 1 mg/mL (Water/PBS)Critical Risk: Precipitates immediately upon direct addition to aqueous media.[1]
Preferred Salt Form Hydrochloride (HCl)significantly improves aqueous solubility compared to free base.
In Vivo Vehicle PEG/Tween/Saline or Acidic SalineRequires co-solvents or pH adjustment to maintain stability.
Module 1: Stock Solution Preparation

Issue: “I cannot get the powder to dissolve in water, or it forms clumps.”

Root Cause: AT7519 is a hydrophobic small molecule. Water molecules form a hydration shell that cannot energetically accommodate the non-polar aromatic rings of AT7519, leading to hydrophobic exclusion (clumping).

Correct Protocol: The DMSO "Wetting" Technique
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use PBS or water for the initial dissolution.

  • Concentration Target: Aim for a stock concentration of 10 mM or 25 mg/mL .

    • Calculation: For 5 mg of AT7519 (MW: ~382.24 g/mol ), add 1.30 mL of DMSO to achieve ~10 mM.

  • Mechanical Action: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates undissolved nuclei which will seed massive precipitation later.

Module 2: Cellular Assay Dilution (In Vitro)

Issue: “My solution turns cloudy when I add the DMSO stock to the cell culture media.”

Root Cause: Solvent Shock (Nucleation). When a high-concentration DMSO stock hits an aqueous buffer, the DMSO rapidly diffuses away, leaving the hydrophobic drug molecules exposed to water. This causes local supersaturation and immediate precipitation (crashing out).

The Solution: Intermediate Serial Dilution

Never add 100% DMSO stock directly to the final well plate. Use an intermediate dilution step to lower the kinetic energy barrier.

SerialDilution Stock 1. DMSO Stock (10 mM) Inter 2. Intermediate Dilution (100x Conc. in Media/PBS) DMSO < 10% Stock->Inter Dilute 1:10 (Slow addition + Vortex) Final 3. Working Solution (Final Assay Conc.) DMSO < 0.1% Inter->Final Dilute 1:100 (into Culture Media)

Figure 1: Step-wise dilution workflow to prevent solvent shock precipitation. By stepping down the DMSO concentration gradually, you prevent the formation of crystal nuclei.

Protocol:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into culture medium (or PBS) to create a 1 mM (1000 µM) intermediate. Vortex immediately.

    • Note: This solution may be slightly hazy but should not have large flakes.

  • Final Dilution: Dilute the intermediate 1:1000 (or as required) into the final well to reach 1 µM .

    • Result: Final DMSO concentration is 0.1%, which is non-toxic to most cell lines, and the drug remains solubilized.

Module 3: In Vivo Formulation (Animal Studies)

Issue: “DMSO is toxic to mice at high volumes. How do I formulate AT7519 for IP/IV injection?”

Root Cause: Simple saline cannot solubilize AT7519 at therapeutic doses (e.g., 15 mg/kg). You must use a Co-solvent System or a pH-adjusted vehicle .

Option A: The "Gold Standard" Co-Solvent Recipe

This formulation is widely cited in literature (e.g., Squires et al.) for maximizing solubility while maintaining biocompatibility.

The Recipe (Prepare fresh):

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Polyethylene Glycol - Stabilizer)

  • 5% Tween 80 (Surfactant - Prevents aggregation)

  • 45% Saline (0.9% NaCl - Bulking agent)

Mixing Order (Critical): You must add components in this exact order . Adding saline too early will crash the drug.

FormulationLogic Step1 Step 1: Dissolve AT7519 in 100% DMSO Step2 Step 2: Add PEG300 (Vortex until clear) Step1->Step2 Step3 Step 3: Add Tween 80 (Mix gently) Step2->Step3 Step4 Step 4: Add Saline (Dropwise with stirring) Step3->Step4 Check Quality Control Check: Is solution clear? Step4->Check Success Ready for Injection (Use within 1 hour) Check->Success Yes Fail Precipitation Detected: Discard & Restart Check->Fail No

Figure 2: Critical path for in vivo formulation. The sequential addition of solvents prevents the "hydrophobic collapse" of the drug.

Option B: Acidic Saline (For HCl Salt Only)

If you are using AT7519 Hydrochloride , you may dissolve it in 0.9% Saline, but it often requires slight acidification to ensure stability.

  • Protocol: Dissolve AT7519 HCl in 0.9% saline. If cloudiness persists, add 0.1% Acetic Acid or adjust pH to ~4.5.

Module 4: Storage & Stability FAQs

Q: Can I freeze the aqueous working solution? A: NO.

  • Reasoning: Freezing aqueous solutions of hydrophobic drugs induces "cryoprecipitation." As water freezes into ice crystals, the drug is excluded from the lattice and forced into high-concentration aggregates that do not re-dissolve upon thawing.

  • Rule: Always prepare aqueous dilutions fresh on the day of the experiment.

Q: How long is the DMSO stock stable? A:

  • -80°C: > 1 year (Recommended).

  • -20°C: ~1–3 months.[2]

  • Room Temp: Degrades within days.

  • Tip: Aliquot stocks into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which introduce moisture (DMSO is hygroscopic) and reduce solubility.

References
  • Squires, M. S., et al. (2009).[1] "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics.[1]

  • Cayman Chemical. (n.d.). "AT7519 (hydrochloride) Product Information." Cayman Chemical Datasheet.

  • Selleck Chemicals. (n.d.). "AT7519 HCl - CDK Inhibitor."[1][2] Selleckchem Protocol Guide.

  • Santo, L., et al. (2010). "AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition." Oncogene.

Sources

Overcoming AT7519 resistance in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization for CDK Inhibitor Workflows

Status: Operational | Senior Application Scientist: Active Topic: Overcoming Resistance & Optimizing Efficacy in Cancer Models

Diagnostic Triage: Is it Resistance or Experimental Error?

Before assuming biological resistance, you must validate that AT7519 is engaging its molecular targets in your specific cell model. AT7519 is a pan-CDK inhibitor (CDK1, 2, 4, 5,[1][2] 9) with a unique mechanism involving GSK-3


 activation  and transcriptional repression .[1]
Issue: "I see cell cycle arrest, but no apoptosis."

Diagnosis: This is the most common support ticket. AT7519 is potent, but many cancer lines exhibit a cytostatic rather than cytotoxic response if the apoptotic threshold is not breached.

Validation Protocol: The "Transcriptional Crash" Test AT7519 induces apoptosis primarily by inhibiting CDK9, which prevents phosphorylation of the RNA Polymerase II C-terminal domain (CTD). This halts the transcription of short-lived anti-apoptotic proteins like Mcl-1 .[1]

Step-by-Step Validation:

  • Treat: Incubate cells with AT7519 (200–500 nM) for 4–6 hours . (Note: 24h is often too late for the primary mechanism).

  • Lysis: Use a buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride). Critical: The p-RNA Pol II signal is labile.

  • Western Blot Targets:

    • Positive Control: Total RNA Pol II (Rpb1).

    • Target: p-RNA Pol II (Ser2 and Ser5).[1]

    • Downstream Effector: Mcl-1 (Half-life < 2 hours).

    • Unique Marker: p-GSK-3

      
       (Ser9).[1] AT7519 causes DE-phosphorylation (activation) of GSK-3
      
      
      
      .[1]

Decision Matrix:

Observation Diagnosis Action

| p-RNA Pol II


 AND Mcl-1 

| Target Engaged. Biological Resistance likely.[3] | Go to Section 2 (Mechanistic Troubleshooting). | | p-RNA Pol II

(No change)
| Target Missed. | Check ATP concentration (AT7519 is ATP-competitive). Check efflux pumps. | | p-RNA Pol II

BUT Mcl-1

| Proteasome/Translation buffering. | Combine with Proteasome Inhibitor (See Section 3). |

Mechanistic Troubleshooting: Why are my cells resistant?

If target engagement is confirmed (p-RNA Pol II is down), but cells survive, your model likely utilizes one of the following resistance mechanisms.

Mechanism A: ABC Transporter Efflux

AT7519 is a substrate for ABCB1 (P-gp) and ABCG2 (BCRP) . Overexpression leads to reduced intracellular accumulation.[4]

  • Diagnostic: Perform a cytotoxicity assay

    
     Verapamil (5-10 
    
    
    
    M) or Zosuquidar.
  • Result: A significant left-shift in IC50 with the inhibitor confirms efflux-mediated resistance.

Mechanism B: The "Mcl-1 Rebound"

While AT7519 represses MCL1 transcription, resistant cells may stabilize the Mcl-1 protein via deubiquitinases (DUBs) or upregulate Bcl-2/Bcl-xL to compensate.

Mechanism C: GSK-3 Inactivation

Unlike other CDKs, AT7519 activates GSK-3


 to drive apoptosis.[1] High levels of upstream AKT can keep GSK-3

phosphorylated (inactive) despite AT7519 treatment.
Visualizing the Resistance Pathways

AT7519_Resistance AT7519 AT7519 CDK9 CDK9 / P-TEFb AT7519->CDK9 Inhibits ABC ABC Transporters (Efflux) AT7519->ABC Effluxed by RNAPol RNA Pol II (Ser2/5) CDK9->RNAPol Phosphorylates Mcl1_mRNA MCL1 mRNA RNAPol->Mcl1_mRNA Transcribes Mcl1_Prot Mcl-1 Protein Mcl1_mRNA->Mcl1_Prot Translation Apoptosis Apoptosis Mcl1_Prot->Apoptosis Blocks Proteasome Proteasome (Degradation) Proteasome->Mcl1_Prot Degrades Bcl2 Bcl-2 / Bcl-xL (Buffering) Bcl2->Apoptosis Blocks (Compensatory)

Caption: Pathway map showing AT7519's critical dependency on Mcl-1 downregulation and points of resistance (Efflux, Bcl-2 buffering).

Overcoming Resistance: Combination Strategies

Based on the resistance mechanisms above, the following combinations have field-proven efficacy.

Protocol A: The "Double-Hit" (AT7519 + Bortezomib)

Rationale: AT7519 stops production of Mcl-1 (Transcription). Bortezomib prevents the degradation of pro-apoptotic factors (NOXA) that neutralize Mcl-1. This creates a "pincer movement" on the apoptotic machinery.

Experimental Setup:

  • Seeding: Seed cells at 5,000 cells/well (96-well plate).

  • Dosing:

    • Simultaneous: Treat with AT7519 (0.5

      
       IC50) + Bortezomib (2–5 nM) for 24h.
      
    • Sequential (Recommended): Pre-treat with AT7519 for 4h (to prime transcriptional repression)

      
       Add Bortezomib.
      
  • Readout: Caspase-3/7 Glo Assay or Annexin V flow cytometry.

Protocol B: The "Anti-Apoptotic Switch" (AT7519 + Venetoclax)

Rationale: If AT7519 successfully lowers Mcl-1, resistant cells often survive on Bcl-2 reserves. Venetoclax (ABT-199) specifically inhibits Bcl-2, removing the final survival buffer.

Data Summary: Synergy Expectations

Cell Line Type AT7519 Alone Venetoclax Alone Combination (CI Value)*
Myeloma (MM.1S) Sensitive Resistant < 0.4 (Strong Synergy)
AML (High Mcl-1) Sensitive Resistant < 0.6 (Synergy)

| CLL (High Bcl-2) | Resistant | Sensitive | < 0.5 (Synergy) |

*CI (Combination Index) < 1.0 indicates synergy (Chou-Talalay method).

Frequently Asked Questions (FAQs)

Q: My Western Blot shows p-GSK-3


 (Ser9) decreased after treatment. Is this wrong? 
A: No, this is correct.  This is a common point of confusion.
  • Most pathways: Phosphorylation = Activation.

  • GSK-3

    
    : Phosphorylation at Ser9 = INACTIVATION .
    
  • AT7519 leads to dephosphorylation of Ser9, which activates GSK-3

    
     to promote apoptosis.[1] If Ser9 phosphorylation remains high, your drug is not working or Akt signaling is overriding it.
    

Q: Can I use AT7519 in vivo? A: Yes, but solubility is the challenge.

  • Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80.

  • Dose: 10–15 mg/kg (IP or IV).

  • Schedule: QDx5 (Daily for 5 days) followed by 2 days off. Note: Continuous dosing is toxic; intermittent dosing allows normal tissue recovery.

Q: Why do I see G2/M arrest instead of G1? A: AT7519 inhibits CDK1 (G2/M transition) and CDK2 (G1/S transition). The arrest phase depends on the specific cyclin profile of your cancer line. G2/M arrest is very common in leukemia lines (e.g., U937).

References

  • Squires, M. S., et al. (2009).[1] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][2][5] Molecular Cancer Therapeutics.[6] Link

  • Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition.[1][7][8] Oncogene. Link

  • Dolman, E., et al. (2015).[1] The cyclin-dependent kinase inhibitor AT7519 potentiates the effects of bortezomib in multiple myeloma. Clinical Cancer Research. Link

  • Gao, Y., et al. (2018). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors (Relevance: ABC Transporter mechanisms). Cell Chemical Biology. Link

  • Mahadevan, D., et al. (2011).[9] A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors.[9] Annals of Oncology. Link

Sources

Technical Support Center: Optimizing AT7519 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: AT7519 (Pan-CDK Inhibitor) Audience: In Vivo Pharmacology & Translational Oncology Teams

Executive Summary & Mechanism of Action

AT7519 is a potent, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3][4][5][6] Unlike selective inhibitors (e.g., Palbociclib for CDK4/6), AT7519 targets a broad spectrum including CDK1, CDK2, CDK4, CDK6, and CDK9 .

This broad profile dictates its dual mechanism:

  • Cell Cycle Arrest: Inhibition of CDK1/2/4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), halting the cell cycle at G1/S and G2/M checkpoints.

  • Transcriptional Suppression: Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II C-terminal domain (CTD), downregulating short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP).

Pathway Visualization

The following diagram illustrates the downstream signaling cascade and critical biomarkers for validation.

AT7519_Mechanism cluster_Targets Primary Targets cluster_Effectors cluster_Outcome AT7519 AT7519 CDK1_2 CDK1 / CDK2 AT7519->CDK1_2 Inhibits CDK4_6 CDK4 / CDK6 AT7519->CDK4_6 Inhibits CDK9 CDK9 (Transcriptional) AT7519->CDK9 Inhibits pRb p-Rb (S807/811) (Dephosphorylation) CDK1_2->pRb CDK4_6->pRb RNAPol p-RNA Pol II CTD (Ser2/Ser5 Inhibition) CDK9->RNAPol Arrest Cell Cycle Arrest (G1/S & G2/M) pRb->Arrest leads to Mcl1 Mcl-1 / XIAP (Downregulation) RNAPol->Mcl1 reduces transcription of Apoptosis Apoptosis (Caspase-3 Cleavage) Mcl1->Apoptosis loss triggers Arrest->Apoptosis

Caption: AT7519 dual-mechanism targeting cell cycle progression (CDK1/2/4/6) and transcriptional regulation (CDK9).

Formulation & Solubility (The "Pre-Flight" Check)

Q: What is the optimal vehicle for IP administration in mice? A: The most reliable vehicle for the hydrochloride salt form of AT7519 is 0.9% Saline . Unlike many kinase inhibitors that require complex cocktails (e.g., Tween/PEG), AT7519 HCl is water-soluble.

  • Protocol: Dissolve AT7519 HCl directly in sterile 0.9% saline to a concentration of 1.5 mg/mL .

  • Stability: Prepare fresh daily. Do not store aqueous solutions for >24 hours as hydrolysis or precipitation may occur.

Q: My compound is precipitating. What went wrong? A: This usually happens for two reasons:

  • Free Base vs. Salt: You may have the free base form, which has poor aqueous solubility.

    • Fix: If using free base, dissolve in DMSO first (make a 25 mg/mL stock), then dilute into saline. Ensure final DMSO concentration is <5-10% to avoid vehicle toxicity.

  • Concentration too high: The aqueous solubility limit in PBS/Saline is approx 0.5 - 2.0 mg/mL .

    • Fix: If you need a higher dose (e.g., >15 mg/kg) in a small volume, you must switch to a co-solvent system: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .

Dosing Strategy & Protocols

Q: What is the recommended starting dose for xenograft models? A: Based on efficacy and tolerability data from Squires et al. (2009) and Santo et al. (2010), the therapeutic window is 5 – 15 mg/kg .

Standard Dosing Table
ParameterRecommendationNotes
Route IP (Intraperitoneal)Preferred for mice.[2][3][7][8] IV is possible but t1/2 is short (~0.7h).
Low Dose 5 mg/kg Cytostatic effect.[7] Good for combination studies.
Optimal Dose 10 - 15 mg/kg Induces tumor regression in sensitive models (e.g., Neuroblastoma, MM).
Max Tolerated ~20 mg/kg High risk of mortality/weight loss above this threshold.
Schedule QD x 5 (5 days on, 2 days off)Daily dosing is critical due to rapid clearance.
Alt. Schedule TIW (3x / week)Used in slower-growing models; less effective for aggressive tumors.

Q: Why not dose higher than 15 mg/kg? A: AT7519 has a steep toxicity curve. In preclinical studies, doses >15 mg/kg (specifically approaching 25-50 mg/kg) resulted in lethality or severe weight loss (>15%). Furthermore, clinical data indicates QTc prolongation is a dose-limiting toxicity (DLT), suggesting that massive bolus doses may trigger cardiac events in murine models as well.

Step-by-Step Injection Protocol (15 mg/kg)
  • Weigh Mouse: Assume 20g mouse.

  • Calculate Load: 15 mg/kg = 0.3 mg per 20g mouse.

  • Prepare Solution: 1.5 mg/mL in 0.9% Saline.

  • Volume: Inject 200 µL (0.2 mL) IP.

    • Calculation:

      
      .
      

Troubleshooting & Validation

Q: The tumor isn't shrinking. Is the drug working? A: Before increasing the dose, validate Pharmacodynamics (PD) . AT7519 has a short half-life, so timing is everything.

  • Harvest Time: Collect tumor tissue 2–6 hours post-last dose.

  • Biomarkers (Western Blot):

    • p-RNA Pol II (Ser2/Ser5): Should be decreased (CDK9 inhibition marker).[2]

    • p-Rb (Ser807/811): Should be decreased (CDK1/2/4/6 inhibition marker).

    • Cleaved Caspase-3: Should be increased (Apoptosis marker).

    • p-GSK3β (Ser9): Should be decreased (Unique to AT7519, leading to GSK3β activation).

Q: Mice are showing signs of toxicity (hunching, weight loss). A:

  • Hydration: CDK inhibitors can cause gastrointestinal toxicity. Supplement with subcutaneous saline or wet mash.

  • Schedule Adjustment: Switch from QD x 5 to Q2D (Every other day).

  • Check Vehicle: If using DMSO >10%, the vehicle itself may be causing peritoneal irritation. Switch to the pure Saline formulation if possible.

References

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines."[1][4][5][9] Molecular Cancer Therapeutics, 8(2), 324-332.[1][2][4][5][9]

  • Santo, L., et al. (2010). "AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition." Oncogene, 29(16), 2325-2336.

  • Dolman, E. M., et al. (2015). "Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma."[7][10] Clinical Cancer Research, 21(22), 5100-5109.

  • Mahadevan, D., et al. (2011). "A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors." Annals of Oncology, 22(12), 2637-2644.

Sources

AT7519 Preclinical Technical Support Center: Navigating Side Effects and Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the potential side effects and toxicities of AT7519 observed in preclinical studies. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these effects in your own experiments, ensuring the integrity and success of your research.

Introduction to the Preclinical Profile of AT7519

AT7519 is a small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9. Its mechanism of action, centered on the disruption of cell cycle progression and transcription, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models[1][2][3]. While showing promise, it is crucial to understand its preclinical safety profile to design effective and well-tolerated in vivo studies. This guide synthesizes available preclinical data and provides a framework for monitoring and mitigating potential toxicities.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and challenges researchers may encounter when working with AT7519 in animal models.

I. General Toxicity and Tolerability

Question 1: What are the expected general signs of toxicity with AT7519 in mice?

Answer: Based on available preclinical data, AT7519 is generally reported to be well-tolerated at effective therapeutic doses in various xenograft models[4][5]. However, as a multi-CDK inhibitor, it has the potential to induce mechanism-based toxicities. Clinical trial data in humans has identified dose-limiting toxicities (DLTs) that can often be recapitulated in preclinical models at higher dose levels. These include fatigue, mucositis, and hematological toxicities[6][7]. Therefore, in your preclinical studies, you should be vigilant for the following signs:

  • Changes in physical appearance: Ruffled fur, hunched posture, lethargy, or decreased activity.

  • Body weight loss: A significant and sustained decrease in body weight is a common indicator of systemic toxicity.

  • Changes in food and water consumption: Monitor for any significant decreases.

  • Gastrointestinal effects: Diarrhea or changes in stool consistency.

Troubleshooting:

  • Observation: Implement a routine and standardized clinical observation schedule for all animals.

  • Dose Reduction/Schedule Modification: If signs of toxicity are observed, consider reducing the dose or modifying the dosing schedule. Preclinical studies have suggested that intermittent dosing schedules may improve tolerability[6].

  • Supportive Care: Ensure easy access to food and water, and consider providing nutritional supplements if anorexia is observed.

II. Cardiovascular Toxicity

Question 2: Is there a risk of cardiovascular toxicity with AT7519 in preclinical models?

Answer: Yes, this is a critical aspect to monitor. A significant dose-dependent increase in the QTc interval was observed in a Phase I clinical trial, which led to the discontinuation of that specific study[7]. While detailed preclinical cardiovascular safety pharmacology studies for AT7519 are not extensively published, the clinical findings strongly suggest a potential for cardiac effects. The mechanism may involve off-target effects on cardiac ion channels, a known liability for some kinase inhibitors[8].

Troubleshooting Workflow for Cardiovascular Monitoring:

cluster_0 Cardiovascular Toxicity Troubleshooting Start Start Baseline_ECG Establish Baseline ECG in a Subset of Animals Start->Baseline_ECG AT7519_Admin Administer AT7519 Baseline_ECG->AT7519_Admin ECG_Monitoring Perform Serial ECG Monitoring Post-Dose (e.g., at Tmax) AT7519_Admin->ECG_Monitoring QTc_Analysis Analyze QTc Interval (using appropriate correction formula for species) ECG_Monitoring->QTc_Analysis Decision Significant QTc Prolongation? QTc_Analysis->Decision Action Consider Dose Reduction, Schedule Change, or Use of a More Tolerable Analog (if available) Decision->Action Yes Continue Continue Study with Close Monitoring Decision->Continue No End End Action->End Continue->End

Caption: Troubleshooting workflow for monitoring potential cardiovascular toxicity.

III. Hematological Toxicity

Question 3: What hematological side effects should I anticipate, and how can I monitor them?

Answer: Hematological toxicities, particularly neutropenia and lymphopenia, are known class effects of CDK inhibitors due to their role in the proliferation of hematopoietic progenitor cells[9][10]. Clinical data for AT7519 confirms that anemia and lymphopenia are common, with grade 3 or 4 lymphopenia occurring in a significant percentage of patients[6]. Therefore, it is highly probable that similar effects will be observed in preclinical models, especially with prolonged dosing.

Troubleshooting and Monitoring Protocol:

  • Baseline Blood Collection: Prior to the start of the study, collect a baseline blood sample from a representative group of animals to establish normal hematological parameters.

  • Serial Blood Monitoring: Collect blood samples (e.g., via tail vein or saphenous vein) at regular intervals during the study (e.g., weekly or bi-weekly) and at study termination.

  • Complete Blood Count (CBC) Analysis: Perform a CBC with differential to assess for:

    • Neutropenia: A significant decrease in absolute neutrophil count.

    • Lymphopenia: A significant decrease in absolute lymphocyte count.

    • Anemia: A decrease in red blood cell count, hemoglobin, and hematocrit.

    • Thrombocytopenia: A decrease in platelet count.

  • Data Interpretation: Compare the on-treatment values to the baseline and control group values. A consistent, dose-dependent decrease in any of these parameters is indicative of AT7519-induced hematological toxicity.

IV. Organ-Specific Toxicity

Question 4: Are there any specific organ toxicities I should be aware of?

Recommended End-of-Study Assessments:

  • Gross Necropsy: A thorough examination of all organs and tissues for any visible abnormalities.

  • Organ Weights: Measurement of the weights of key organs (e.g., liver, kidneys, spleen, heart, thymus) to identify potential atrophy or hypertrophy.

  • Histopathology: Microscopic examination of fixed tissues by a qualified veterinary pathologist. Tissues to prioritize for examination include:

    • Bone marrow (to assess hematopoiesis)

    • Spleen and lymph nodes (lymphoid depletion)

    • Gastrointestinal tract (for mucositis)

    • Liver and kidneys (for general toxicity)

    • Heart (for any signs of cardiotoxicity)

Quantitative Data Summary

The following table summarizes key in vivo dosing and toxicity observations from published preclinical studies. Note that detailed toxicity data is often limited in these publications.

Cancer ModelAnimal ModelAT7519 Dose and ScheduleKey Efficacy OutcomeReported Toxicity/Side EffectsReference
Multiple MyelomaSCID Mice15 mg/kg, i.p., daily for 5 days, for 2 weeksTumor growth inhibition and prolonged survivalDid not affect the body weight of the animals.[4]
NeuroblastomaNMRI nu/nu Mice5, 10, or 15 mg/kg, i.p., daily, 5-days on/2-days off for 3 weeksDose-dependent tumor growth inhibitionNot explicitly detailed, but efficacy was achieved.[5]
GlioblastomaNude Mice20 mg/kg, i.p., daily for 3 weeksSignificant reduction in tumor volumeNo significant change in the body weight of nude mice was noted.
Leukemia (HL60)Nude Mice15 mg/kg, i.p., once dailyOptimal efficacy achievedNot explicitly detailed, but this schedule was determined to be optimal.[12]

Experimental Protocols

Protocol 1: General Health and Clinical Observation Monitoring
  • Frequency: Animals should be observed at least once daily. For the first few days after the initial dose, more frequent observations (e.g., twice daily) are recommended.

  • Parameters to Observe:

    • General Appearance: Posture, grooming, presence of piloerection.

    • Activity Level: Normal, reduced, or prostrate.

    • Respiratory Rate: Normal, rapid, or labored breathing.

    • Signs of Dehydration: Skin tenting.

    • Fecal and Urine Output: Presence and consistency.

  • Body Weight: Measure and record body weight at least three times per week.

  • Food and Water Consumption: Measure and record consumption at least weekly.

  • Scoring System: Utilize a standardized clinical scoring system to quantify the severity of observed signs.

Protocol 2: Blood Collection for Hematological Analysis
  • Anesthesia: Use a brief, appropriate anesthetic (e.g., isoflurane) to minimize stress and ensure animal welfare.

  • Collection Site: Use a validated method such as saphenous vein, facial vein, or tail vein puncture.

  • Volume: Collect an appropriate volume of blood (typically 50-100 µL for a mouse) into EDTA-coated tubes to prevent coagulation.

  • Analysis: Analyze the samples promptly using a calibrated hematology analyzer.

  • Frequency: Collect samples at baseline, mid-study, and at termination. For studies with expected significant myelosuppression, more frequent monitoring may be necessary.

Signaling Pathways and Mechanistic Insights

AT7519's therapeutic effects and potential toxicities are intrinsically linked to its inhibition of multiple CDKs.

cluster_0 AT7519 Mechanism of Action and Potential Toxicities cluster_1 Therapeutic Effects cluster_2 Potential Toxicities AT7519 AT7519 CDK1_2_4_6 CDK1/2/4/6 Inhibition AT7519->CDK1_2_4_6 CDK9 CDK9 Inhibition AT7519->CDK9 Cardiomyocytes Cardiomyocytes AT7519->Cardiomyocytes Off-target effects? G1_S_G2_M G1/S and G2/M Cell Cycle Arrest CDK1_2_4_6->G1_S_G2_M HSCs Hematopoietic Stem/Progenitor Cells CDK1_2_4_6->HSCs GI_Epithelium Gastrointestinal Epithelium CDK1_2_4_6->GI_Epithelium Proliferation_Inhibition Inhibition of Tumor Cell Proliferation G1_S_G2_M->Proliferation_Inhibition Apoptosis Induction of Apoptosis Proliferation_Inhibition->Apoptosis RNA_Pol_II Inhibition of RNA Polymerase II Phosphorylation CDK9->RNA_Pol_II Transcription_Inhibition Transcriptional Repression (e.g., Mcl-1) RNA_Pol_II->Transcription_Inhibition Transcription_Inhibition->Apoptosis Myelosuppression Myelosuppression (Neutropenia, Lymphopenia) HSCs->Myelosuppression Mucositis Mucositis GI_Epithelium->Mucositis Cardiotoxicity Cardiotoxicity (QTc Prolongation) Cardiomyocytes->Cardiotoxicity

Caption: AT7519's dual mechanism and potential for on-target toxicities.

References

  • AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. (n.d.). Astex Therapeutics. Retrieved from [Link]

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncotarget, 1(7-8), 574–587. [Link]

  • Dolman, M. E. M., van der Ploeg, P. S., Koster, J., Kole, J., Versteeg, R., Caron, H. N., & Molenaar, J. J. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 21(22), 5100–5109. [Link]

  • Antoni, M., Moulisova, V., Moles, A., Fallowfield, J. A., & Wallace, K. (2021). Analysis of AT7519 as a pro-resolution compound in an acetaminophen-induced mouse model of acute inflammation by UPLC-MS/MS. Metabolites, 11(8), 534. [Link]

  • Chetvertkov, M., Chen, E., Siu, L. L., & El-Maraghi, R. (2014). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer, 111(11), 2052–2059. [Link]

  • Santo, L., Siu, K. T., & Raje, N. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics, 9(4), 920–928. [Link]

  • Fard, G. K., Ghahremani, M. H., & Tavakoli-Yaraki, M. (2021). Inhibitor of Multi-cyclin-dependent Kinases (AT7519) Reduced Survival of U937 Leukemic Cells and Enhanced Anti-leukemic Effect of Vincristine: A Highlight to CDK Inhibition Efficacy in Acute Leukemia. Archives of Medical Research, 52(1), 58-67. [Link]

  • Mahadevan, D., Plummer, R., Squires, M. S., D'Exaerde, A. K., Ranson, M., & Evans, T. R. J. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology, 22(2), 440–446. [Link]

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. Blood, 115(16), 3321–3330. [Link]

  • Zhang, C., Wang, Y., Zhang, X., & Li, J. (2025). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Frontiers in Oncology, 15, 1673284. [Link]

  • Gutteridge, A., et al. (2016). Transient AT7519 treatment enhances cardiomyocyte number expansion and accelerates the rate of myocardial wound regeneration following injury. [Figure]. ResearchGate. Retrieved from [Link]

  • Zhang, C., Wang, Y., Zhang, X., & Li, J. (2025). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Frontiers in Oncology, 15, 1673284. [Link]

  • Spring, L. M., Wander, S. A., & Andre, F. (2022). An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials. Cancers, 14(10), 2497. [Link]

  • Zhang, C., Wang, Y., Zhang, X., & Li, J. (2025). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Frontiers in Oncology, 15, 1673284. [Link]

  • Noble, D., & Noble, P. J. (2018). Cardiac arrhythmogenesis: roles of ion channels and their functional modification. Frontiers in Physiology, 9, 129. [Link]

  • Zhang, C., Wang, Y., Zhang, X., & Li, J. (2025). (PDF) Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. ResearchGate. [Link]

Sources

AT7519 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AT7519 off-target effects and how to mitigate them Content type: Technical Support Center Guide

Specificity Profiling, Off-Target Mitigation, and Experimental Optimization

Welcome to the AT7519 Technical Hub. I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed for researchers utilizing AT7519, a potent fragment-based pan-CDK inhibitor. While AT7519 is a powerful tool for interrogating cell cycle and transcriptional regulation, its multi-kinase profile requires rigorous experimental design to distinguish between primary mechanism-of-action (MoA) and off-target artifacts.

Below you will find validated protocols, troubleshooting decision trees, and mechanistic insights to ensure your data reflects specific CDK inhibition rather than non-specific toxicity or off-target kinase interference.

Module 1: The Specificity Profile

"Know Your Compound"

AT7519 is not a "clean" single-target inhibitor.[1] It is a pan-CDK inhibitor with a specific hierarchy of potency. Misinterpreting this hierarchy is the most common source of experimental error. At high concentrations (>1 µM), AT7519 loses selectivity, inhibiting kinases outside the CDK family, most notably GSK3


 .
Quantitative Potency Landscape

Use this table to calibrate your dosing. Concentrations significantly above the IC


 for CDK1 will likely trigger off-target effects.
Target KinaseIC

(Cell-Free Assay)
Biological FunctionExperimental Implication
CDK9 <10 nMTranscription (P-TEFb)Primary Target: Rapid loss of Mcl-1/XIAP.
CDK5 13 nMNeuronal/MigrationHigh potency; relevant in CNS or migration models.
CDK2 47 nMG1/S TransitionPrimary Target: Loss of p-Rb (S807/811).
CDK4/6 ~100 nMG1 EntryCell cycle arrest (G0/G1).
CDK1 210 nMG2/M TransitionG2/M arrest; requires higher dosing.
GSK3

Variable (80-500 nM)Wnt/MetabolismMajor Off-Target: Can confound apoptosis data.
CDK7 >10 µMCAK / TranscriptionEffectively inactive at physiological doses.

Scientist's Note: If you are using 5-10 µM AT7519, you are essentially performing a "dirty kinase screen." Maintain dosing between 100 nM – 500 nM for specific CDK interrogation.

Module 2: Mechanism & Off-Target Pathways

"Visualizing the Signal vs. The Noise"

AT7519 operates via two distinct "On-Target" mechanisms (Cell Cycle vs. Transcription) and one primary "Off-Target" interference pathway (GSK3


).[2]
Diagram 1: AT7519 Signaling Architecture

This diagram illustrates the dual mechanism of action and the GSK3


 interference node.

AT7519_Pathway AT7519 AT7519 (Inhibitor) CDK9 CDK9 / Cyclin T (Transcription) AT7519->CDK9 Inhibits (<10nM) CDK2 CDK2 / Cyclin E/A (Cell Cycle) AT7519->CDK2 Inhibits (~47nM) CDK1 CDK1 / Cyclin B (Mitosis) AT7519->CDK1 Inhibits (~210nM) GSK3B GSK3β (Off-Target Interference) AT7519->GSK3B Modulates (Context Dependent) RNAPolII RNA Pol II CTD (Ser2/Ser5) CDK9->RNAPolII Phosphorylates Rb Retinoblastoma (Rb) (Ser807/811) CDK2->Rb Phosphorylates CDK1->Rb Phosphorylates BetaCat β-Catenin / Glycogen Synthase GSK3B->BetaCat Regulates Mcl1 Mcl-1 / XIAP (Short half-life proteins) RNAPolII->Mcl1 Drives Expression Arrest G1/S or G2/M Arrest Rb->Arrest Hypo-phosphorylation causes Apoptosis Apoptosis (Transcriptional Stress) Mcl1->Apoptosis Loss triggers Confounder Confounded Survival Data (GSK3β Modulation) BetaCat->Confounder Alters Survival

Caption: AT7519 targets CDK9 (transcription) and CDK1/2 (cell cycle) but can modulate GSK3


 at higher doses, confounding survival data.

Module 3: Troubleshooting Experimental Artifacts

"Is it Real or is it Toxicity?"

A common issue is observing cytotoxicity without knowing if it's due to CDK inhibition or general chemical toxicity.

Troubleshooting Workflow

Use this decision tree to validate your experimental phenotype.

Troubleshooting_Tree Start Problem: Observed Cytotoxicity with AT7519 Check_Dose Step 1: Check Dose Is [AT7519] > 1 µM? Start->Check_Dose Reduce_Dose Action: Titrate down to 100-500 nM range Check_Dose->Reduce_Dose Yes Check_Markers Step 2: Validate Biomarkers (Western Blot @ 4-6h) Check_Dose->Check_Markers No Markers_Result Are p-RNA Pol II (Ser2) OR p-Rb reduced? Check_Markers->Markers_Result Specific_Effect Conclusion: On-Target CDK Inhibition Markers_Result->Specific_Effect Yes Check_OffTarget Step 3: Check Off-Targets (p-GSK3β Ser9) Markers_Result->Check_OffTarget No GSK_Change Is p-GSK3β altered without CDK markers? Check_OffTarget->GSK_Change GSK_Change->Specific_Effect No (Complex MoA) Artifact Conclusion: Off-Target Artifact (GSK3β or Toxicity) GSK_Change->Artifact Yes

Caption: Step-by-step logic to distinguish specific CDK inhibition from high-dose artifacts.

Module 4: Mitigation Protocols

"Field-Proven Methodologies"

Protocol 1: The "Rescue" Control (GSK3 Validation)

If you suspect AT7519 is killing your cells via GSK3


 rather than CDK inhibition, use this rescue experiment.

Rationale: AT7519 can induce GSK3


 activation (loss of Ser9 phosphorylation) in some contexts (e.g., Multiple Myeloma), contributing to apoptosis [1].[3][4] Blocking GSK3

with a specific inhibitor should rescue this effect if it is the dominant mechanism.

Materials:

  • AT7519 (Stock: 10 mM in DMSO).[5]

  • GSK3

    
     Inhibitor: AR-A014418  (or CHIR99021).
    
  • Cell viability reagent (e.g., CellTiter-Glo or MTT).

Steps:

  • Pre-treatment: Seed cells and allow adherence. Treat Group A with AR-A014418 (1 µM) for 1 hour. Treat Group B with DMSO vehicle.

  • AT7519 Treatment: Add AT7519 to both groups at your IC

    
     (e.g., 200 nM).
    
  • Incubation: Incubate for 24–48 hours.

  • Readout: Measure viability.

    • Result A: If AR-A014418 significantly reduces AT7519 cytotoxicity, your phenotype is partially GSK3

      
      -dependent  (Off-target/Secondary mechanism).
      
    • Result B: If toxicity remains unchanged, the effect is likely CDK-driven (On-target).

Protocol 2: Transcriptional Specificity Check (The "Pol II" Standard)

To confirm AT7519 is working via CDK9 inhibition (transcription) and not general necrosis.

Rationale: CDK9 inhibition causes a rapid (<4h) loss of p-RNA Pol II (Ser2) and downstream loss of Mcl-1 [2].[4] General toxins do not show this specific kinetic profile.

Steps:

  • Timecourse: Treat cells with 250 nM AT7519. Harvest lysates at 1h, 4h, and 24h .

  • Western Blot Targets:

    • p-RNA Pol II (Ser2): Expect rapid loss by 1–4h.[4]

    • Mcl-1: Expect rapid loss by 4h (short half-life).

    • p-Rb (S807/811): Expect loss by 16–24h (Cell cycle effect takes longer).

    • PARP: Cleavage indicates apoptosis.

  • Interpretation: If you see PARP cleavage at 4h without p-Pol II loss, the cell death is non-specific .

Module 5: Frequently Asked Questions (FAQs)

Q: I see precipitation when adding AT7519 to my media. What is happening? A: AT7519 is hydrophobic. If you add a high-concentration DMSO stock directly to cold media, it may crash out.

  • Fix: Dilute the stock 1:10 in warm media/PBS first to create an intermediate working solution, vortex immediately, then add to the final culture. Ensure final DMSO concentration is <0.1%.

Q: Can I use AT7519 to inhibit CDK1 specifically without affecting CDK9? A: No. AT7519 is ~20x more potent against CDK9 (<10 nM) than CDK1 (210 nM) [3]. At doses required to inhibit CDK1 (e.g., 250-500 nM), you will completely ablate CDK9 activity and transcription. For specific CDK1 inhibition, consider using RO-3306.

Q: In my animal model, I see significant weight loss. Is this off-target? A: Not necessarily off-target, but likely mechanism-related toxicity . Pan-CDK inhibition affects proliferating gut epithelium and bone marrow.

  • Mitigation: Adopt an intermittent dosing schedule (e.g., 5 days on, 2 days off, or Q3D) rather than daily continuous dosing. This allows normal tissue recovery [4].

Q: How does AT7519 compare to Flavopiridol? A: Both are pan-CDK inhibitors with strong CDK9 activity. However, AT7519 generally shows a more favorable pharmacokinetic profile and distinct off-target liabilities (GSK3


 vs Flavopiridol's broad spectrum) [5].
References
  • Santo, L., et al. (2010).[6] AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. Oncogene.

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics.

  • Selleck Chemicals. AT7519 Datasheet and Kinase Profile.

  • Dolman, E., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research.

  • Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology.

Sources

Challenges in synthesizing AT7519 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AT7519 Hydrochloride Synthesis & Handling

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Synthetic & Formulation Challenges for AT7519 HCl

Introduction: The Molecule & The Mission

Welcome to the technical support hub for AT7519 Hydrochloride (CAS: 902135-91-5). You are likely working with this compound due to its potent pan-CDK inhibitory profile (CDK1, 2, 4, 6, and 9).

Synthesizing this pyrazole-based small molecule presents a unique set of challenges, primarily driven by the steric bulk of the 2,6-dichlorobenzoyl moiety and the amphoteric nature of the aminopyrazole core. This guide moves beyond standard literature to address the "hidden" failure points in the workflow.

Module 1: Synthetic Route & Core Chemistry

User Question: My yield for the acylation step (coupling the pyrazole amine with 2,6-dichlorobenzoyl chloride) is consistently low (<40%). I see unreacted starting material despite prolonged heating. What is going wrong?

Scientist Response: The 2,6-dichlorophenyl ring creates significant steric hindrance. Standard amide coupling reagents (EDC/HOBt, HATU) often fail to drive this reaction to completion because the activated ester cannot easily approach the nucleophilic amine on the pyrazole ring.

Troubleshooting Protocol:

  • Switch to Acid Chloride: Do not use coupling reagents. Generate fresh 2,6-dichlorobenzoyl chloride (using SOCl₂ or oxalyl chloride).

  • Solvent & Base: Use Pyridine as both solvent and base. The pyridinium intermediate acts as an acyl transfer agent that is more effective than the acid chloride alone in this sterically congested system.

  • Temperature: This reaction is rarely successful at room temperature. Heat to 50–60°C .

  • Order of Addition: Add the acid chloride dropwise to the amine solution to prevent the formation of di-acylated byproducts (imide formation), though sterics make this less likely here.

Visualizing the Synthetic Workflow:

AT7519_Synthesis cluster_legend Process Status SM1 4-Nitro-1H-pyrazole-3-carboxylic acid Int1 Amide Coupling (Intermediate A) SM1->Int1 Coupling SM2 4-Amino-1-Boc-piperidine SM2->Int1 Int2 Nitro Reduction (Pd/C, H2) Int1->Int2 Reduction Int3 Aminopyrazole Core Int2->Int3 Int4 Acylation Step (CRITICAL STERIC HINDRANCE) Int3->Int4 + Pyridine, 60°C Reagent 2,6-Dichlorobenzoyl Chloride Reagent->Int4 FinalBase AT7519 (Boc-Protected) Int4->FinalBase FinalSalt AT7519 Hydrochloride FinalBase->FinalSalt HCl/Dioxane Deprotection key1 Starting Material key2 Critical Step key3 Stable Intermediate

Figure 1: Synthetic workflow highlighting the critical acylation bottleneck due to steric hindrance.

Module 2: Salt Formation & Stoichiometry

User Question: I am trying to form the hydrochloride salt, but I am getting a hygroscopic gum instead of a crystalline solid. Also, how do I ensure I have the monohydrochloride vs. dihydrochloride?

Scientist Response: AT7519 contains multiple basic nitrogens (pyrazole, piperidine, amide), but the piperidine nitrogen is the most basic (pKa ~9-10). The pyrazole nitrogens are significantly less basic.

The "Sticky Solid" Issue: This usually happens if you use Diethyl Ether or Hexanes to crash out the salt too quickly, trapping solvent and impurities.

Optimized Salt Formation Protocol:

  • Deprotection: Dissolve the Boc-protected precursor in 1,4-Dioxane .

  • Acid Addition: Add 4M HCl in Dioxane (excess is acceptable for deprotection, but stoichiometry matters for isolation).

  • Isolation:

    • Do not evaporate to dryness immediately.

    • Add Ethanol (EtOH) or Isopropanol (IPA) .

    • Concentrate to remove the dioxane, exchanging it for the alcohol.

    • Allow the solution to cool slowly. The HCl salt crystallizes well from Ethanol/Ethyl Acetate mixtures.

  • Stoichiometry Check:

    • Perform Elemental Analysis (CHN) or Chloride titration (AgNO3).

    • Target: Monohydrochloride .[1]

    • Note: If you use a large excess of HCl gas, you risk protonating the pyrazole, forming a dihydrochloride which is unstable and hygroscopic.

Data: Physical Properties Comparison

FeatureFree BaseHydrochloride Salt
Appearance Off-white powderWhite to pale yellow crystalline solid
Solubility (Water) InsolubleLow (<1 mg/mL) without formulation
Solubility (DMSO) ModerateHigh (~25-50 mg/mL)
Hygroscopicity LowModerate (Store at -20°C with desiccant)
Melting Point 210-212°C>250°C (Decomposes)

Module 3: Troubleshooting Purity & Analysis

User Question: My HPLC shows a persistent impurity at RRT 0.95 close to the main peak. What is it?

Scientist Response: Based on the synthetic route, this is likely the Des-chloro impurity or a Regioisomer from the pyrazole formation step (if the pyrazole ring was built rather than bought).

  • Des-chloro Impurity: Check your 2,6-dichlorobenzoyl chloride source. If the starting material contained 2-chlorobenzoyl chloride, you will never separate the product easily.

  • Piperidine-Amide Cleavage: If you heated the deprotection step too vigorously (>60°C) in the presence of strong acid and water, you might have hydrolyzed the amide bond linking the piperidine to the pyrazole.

Diagnostic Logic Tree:

Troubleshooting Start Issue Detected Q1 Is it a Yield or Purity issue? Start->Q1 Yield Low Yield Q1->Yield Purity Low Purity Q1->Purity Y_Check1 Check Acylation Step Yield->Y_Check1 P_Check1 Check HPLC RRT Purity->P_Check1 Y_Action1 Use Pyridine, Heat to 60°C Y_Check1->Y_Action1 P_Impurity1 Impurity at RRT 0.95 P_Check1->P_Impurity1 P_Impurity2 Impurity at RRT 0.50 P_Check1->P_Impurity2 P_Action1 Check Acid Chloride Purity (Des-chloro analog) P_Impurity1->P_Action1 P_Action2 Hydrolysis Product (Reduce Acid Strength/Temp) P_Impurity2->P_Action2

Figure 2: Diagnostic logic for common synthetic failures in AT7519 preparation.

Module 4: Formulation for Biological Assays

User Question: I dissolved the HCl salt in PBS for an animal study, and it precipitated after 20 minutes. Why?

Scientist Response: AT7519 HCl is a "kinetic" solution in water—it dissolves initially due to the salt form but will "oil out" or precipitate as the free base equilibrates, especially at neutral pH (7.4). You must use a solubilizing vehicle for in vivo work.

Recommended Formulation Protocol: Do not use pure saline/PBS. Use the following "Gold Standard" vehicle:

  • Stock: Dissolve AT7519 HCl in DMSO (10% of final volume).

  • Co-solvent: Add PEG300 (40% of final volume).[2] Mix well.

  • Surfactant: Add Tween 80 (5% of final volume).

  • Diluent: Slowly add Saline (0.9% NaCl) (45% of final volume) with vortexing.

Result: A clear, stable solution suitable for IP or IV administration.

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 51(16), 4986–4999. Link

  • Astex Therapeutics Ltd. (2005). "Pyrazole Derivatives as Cyclin Dependent Kinase Inhibitors." World Intellectual Property Organization Patent WO2005028443. Link

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics, 8(2), 324-332. Link

Sources

Improving the bioavailability of AT7519 for oral administration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the bioavailability of AT7519 for oral administration Ticket ID: AT-ORAL-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The Challenge of Oral Delivery

Welcome to the AT7519 Formulation Support Center. You are likely here because you are attempting to transition AT7519 (a potent pan-CDK inhibitor targeting CDK1, 2, 4, 5, 6, and 9) from its standard intravenous (IV) administration to an oral dosage form.

The Core Problem: AT7519 exhibits characteristics of a BCS Class II (or borderline Class IV) compound. While it demonstrates high potency (in vitro IC50 < 10 nM for CDK9), its oral bioavailability is severely limited by two primary factors:

  • pH-Dependent Solubility: As a weak base (piperidine moiety), it is soluble in the acidic gastric environment but prone to rapid precipitation in the neutral pH of the small intestine.

  • First-Pass Metabolism: Extensive hepatic metabolism (via glucuronidation and CYP pathways) limits systemic exposure.

This guide provides troubleshooting workflows and protocols to overcome these barriers.

Module 1: Solubility & Dissolution Troubleshooting

Issue: "My drug precipitates immediately upon entering simulated intestinal fluid (FaSSIF)."

Diagnosis: AT7519 is typically supplied as a hydrochloride salt.[1] While this improves gastric solubility, the "spring and parachute" effect often fails in the duodenum. The salt dissolves in the stomach (Spring), but upon reaching the small intestine (pH 6.5–6.8), the free base crashes out of solution before absorption can occur.

Resolution Strategy: Amorphous Solid Dispersions (ASD) To prevent recrystallization in the intestine, you must stabilize the amorphous form of the drug using a polymer matrix.

Troubleshooting FAQ

Q: Which polymer should I screen first? A: Prioritize HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64 (Copovidone) . HPMC-AS is particularly effective for weak bases like AT7519 because it remains insoluble in the stomach (protecting the drug) and dissolves in the intestine at a rate that generates a supersaturated solution without precipitation.

Q: I am seeing phase separation in my solid dispersion. Why? A: This indicates a miscibility gap between AT7519 and your polymer. Calculate the Hansen Solubility Parameters (HSP) . If the difference (


) between drug and polymer is 

, phase separation is likely. Switch to a polymer with a closer HSP match or add a surfactant like Vitamin E TPGS .
Protocol: Kinetic Solubility Screening for ASDs

Use this protocol to validate if your formulation maintains supersaturation.

  • Preparation: Prepare a 10 mg/mL stock of AT7519 (in DMSO) and a blank FaSSIF (Fasted State Simulated Intestinal Fluid) solution.

  • Spiking: Add AT7519 stock to 10 mL of FaSSIF to achieve a theoretical concentration of 500 µg/mL (supersaturated target).

  • Incubation: Maintain at 37°C with stirring (300 rpm).

  • Sampling: Withdraw aliquots at 5, 15, 30, 60, and 120 minutes.

  • Filtration: Immediately filter through a 0.22 µm PTFE filter (to remove precipitate).

  • Analysis: Quantify via HPLC-UV (254 nm).

  • Success Criteria: The "Parachute" effect is achieved if >80% of the drug remains in solution after 60 minutes.

Module 2: Permeability & Metabolic Stability

Issue: "I have good solubility, but low plasma exposure (AUC) in animal models."

Diagnosis: If solubility is resolved but bioavailability remains low, the issue is likely efflux transport or hepatic extraction . AT7519 is a substrate for efflux transporters (P-gp) and metabolic enzymes (UGTs/CYPs).

Resolution Strategy: Lipid-Based Formulations (SMEDDS) Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve bioavailability by:

  • Solubilizing the drug in a lipid core.

  • Inhibiting P-gp efflux (via excipients like Cremophor EL or Tween 80).

  • Promoting lymphatic transport (bypassing the liver).

Visualization: The Biological Barrier

Bioavailability_Barriers cluster_lumen Gut Lumen cluster_enterocyte Enterocyte (Intestinal Wall) cluster_blood Systemic Circulation Drug_Solid AT7519 (Solid) Drug_Sol AT7519 (Solubilized) Drug_Solid->Drug_Sol Dissolution Precipitate Precipitation (pH > 6.0) Drug_Sol->Precipitate Weak Base Effect Uptake Passive Diffusion Drug_Sol->Uptake Pgp P-gp Efflux (Pump back to lumen) Uptake->Pgp Metabolism_Gut CYP3A4 / UGT Metabolism Uptake->Metabolism_Gut Portal Portal Vein Uptake->Portal Pgp->Drug_Sol Liver Liver (First Pass Effect) Portal->Liver Systemic Bioavailability Liver->Systemic

Figure 1: Biological fate of AT7519.[2] Key attrition points are precipitation in the lumen, P-gp efflux in the enterocyte, and first-pass metabolism in the liver.

Protocol: Caco-2 Permeability with P-gp Inhibition

Use this to determine if P-gp inhibition is necessary for your formulation.

  • Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days (TEER > 300 Ω·cm²).[1][2][3][4][5][6][7]

  • Group A (Control): Add AT7519 (10 µM) to the Apical chamber.

  • Group B (Inhibitor): Add AT7519 (10 µM) + Verapamil (100 µM) to the Apical chamber.

  • Transport: Incubate for 2 hours at 37°C. Sample from the Basolateral chamber.

  • Calculation: Calculate the Apparent Permeability (

    
    ).
    
    • If

      
      , P-gp efflux is a major barrier.
      
    • Action: Incorporate P-gp inhibiting excipients (e.g., PEG-40 Hydrogenated Castor Oil) into your oral formulation.

Module 3: Comparative Pharmacokinetics (Data Reference)

When designing your experiments, use the following benchmark data. Note the disparity between IV and standard oral administration without enhancement.

Table 1: Pharmacokinetic Benchmarks (Murine Models)

ParameterIV Administration (5 mg/kg)Oral Solution (Standard)Target Oral Formulation (ASD/Lipid)
Tmax (h) N/A (Immediate)0.5 - 1.01.5 - 2.0
Cmax (ng/mL) ~1750Low (< 200)> 800
Bioavailability (F%) 100%< 20%> 50%
Elimination t1/2 (h) 1.1Variable1.5 - 2.5
Main Challenge High Cmax toxicity (QTc)Poor absorptionBalancing Cmax/AUC

Data derived and synthesized from Squires et al. (2009) and preclinical CDK inhibitor trends.

Module 4: Formulation Decision Matrix

Use this logic flow to select the correct formulation strategy based on your pre-formulation data.

Formulation_Decision Start Start: AT7519 Pre-formulation Solubility_Check Is Aqueous Solubility > 0.1 mg/mL (pH 6.8)? Start->Solubility_Check Permeability_Check Is Caco-2 Permeability High (> 10^-6 cm/s)? Solubility_Check->Permeability_Check Yes Class2 BCS Class II: Solubility Limited Solubility_Check->Class2 No Class1 BCS Class I: Simple Tablet/Capsule Permeability_Check->Class1 Yes Class3 BCS Class III: Permeability Limited Permeability_Check->Class3 No Class4 BCS Class IV: Both Limited Class2->Class4 If Permeability also low Strategy_ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVP-VA) Class2->Strategy_ASD Primary Choice Strategy_Nano Strategy: Nanocrystals or PLGA Nanoparticles Class2->Strategy_Nano Alternative Strategy_Lipid Strategy: Lipid Formulation (SMEDDS / SEDDS) Class3->Strategy_Lipid Enhance Permeability Class4->Strategy_Lipid Best for Class IV

Figure 2: Decision matrix for AT7519 formulation. Most development paths for this molecule will follow the "BCS Class II" or "Class IV" branches, necessitating ASD or Lipid strategies.

References

  • Squires, M. S., et al. (2009).[1][2][8] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][2][8][9][10][11] Molecular Cancer Therapeutics.[1]

  • Mahadevan, D., et al. (2011).[3][4] A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors.[3][4][8] Annals of Oncology.

  • Dolman, M. E., et al. (2010). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma.[12] Clinical Cancer Research.

  • Wyatt, P. G., et al. (2008).[2][8] Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry.

Sources

AT7519 Technical Support & Safety Management Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: AT7519 (Multi-CDK Inhibitor) Target Audience: Clinical Investigators, Translational Scientists, and Safety Officers. Version: 2.1 (Clinical Trial Safety Update)

Core Safety Directive: The QTc Interval & Dosing Schedule

CRITICAL ALERT: Early Phase I trials identified QTc prolongation as the primary dose-limiting toxicity (DLT) when AT7519 was administered on a consecutive daily schedule (Days 1–5).[1] This necessitated a strategic shift in dosing frequency.

Q: We are observing QTc prolongation >450ms in our cohort. Is this expected?

A: If you are using the consecutive daily schedule (Days 1–5) , this is a known high-risk DLT.

  • Root Cause: In the first-in-human solid tumor trial, AT7519 administered on Days 1–5 resulted in a dose-dependent increase in QTc. At 34 mg/m², this led to a Grade 5 (fatal) event associated with QTc prolongation, forcing the discontinuation of this schedule [1, 2].[1]

  • Corrective Action: Switch to the intermittent schedule (Days 1, 4, 8, 11 every 3 weeks) .

  • Evidence: Clinical data confirms that the intermittent schedule significantly mitigates QTc risk while maintaining efficacy. In the NCIC CTG IND 177 trial using this schedule, no clinically significant QTc prolongation was observed at the recommended phase II dose (RP2D) of 27 mg/m² [2].[2]

Actionable Protocol:

  • Baseline Monitoring: Obtain triplicate ECGs 5 minutes apart before the first dose.

  • Active Monitoring: Perform ECGs at 1, 2, 4, and 6 hours post-infusion on Cycle 1, Day 1.

  • Thresholds: Withhold dose if QTc >480ms or an increase of >60ms from baseline.

Troubleshooting Dose-Limiting Toxicities (DLTs)
Q: Patients are presenting with Grade 3 Mucositis. How should we manage dose escalation?

A: Mucositis is a validated DLT for AT7519, particularly at doses ≥27 mg/m².

  • Mechanism: AT7519 inhibits CDK9, which regulates RNA Polymerase II (RNAPII) transcription.[3][4] Rapidly dividing mucosal cells are highly sensitive to this transcriptional repression, leading to epithelial apoptosis [3].

  • Management:

    • Symptomatic: Initiate cryotherapy (ice chips) during infusion and aggressive oral hygiene protocols.

    • Dose Modification: If Grade 3 mucositis occurs, pause treatment until recovery to ≤ Grade 1. Resume at the next lower dose level (e.g., reduce from 27 mg/m² to 21 mg/m²).

Q: We are detecting Febrile Neutropenia despite using the intermittent schedule. Is this an off-target effect?

A: No, this is an on-target effect of CDK inhibition.

  • Causality: Inhibition of CDK4/6 and CDK1 directly arrests the cell cycle in hematopoietic progenitors. In the intermittent dosing trial, febrile neutropenia was a DLT at 34 mg/m² [2].

  • Differentiation: Unlike cytotoxic chemotherapy, CDK-induced neutropenia is often rapidly reversible because it results from cell cycle arrest (cytostasis) rather than permanent marrow destruction (cytotoxicity).

  • Protocol: Monitor Absolute Neutrophil Count (ANC) weekly. G-CSF support is generally not prophylactic but utilized if ANC <500/µL with fever.

Q: Patients report severe fatigue. Is this correlated with drug accumulation?

A: Yes, fatigue is dose-dependent and was a DLT (Grade 4) in the consecutive dosing schedule [1].

  • PK Correlation: AT7519 exhibits a long terminal half-life.[5] Fatigue often correlates with prolonged exposure above the biologically active concentration.

  • Mitigation: Ensure adequate hydration and monitor for concurrent hypokalemia (another reported DLT), which can exacerbate muscle weakness and fatigue [2].

Data Summary: DLT Profile by Schedule

The following table synthesizes toxicity data from key Phase I trials to guide dose selection.

Toxicity ParameterSchedule A (Consecutive) [1]Schedule B (Intermittent) [2]
Dosing Days Days 1, 2, 3, 4, 5 (q3w)Days 1, 4, 8, 11 (q3w)
Primary DLT QTc Prolongation (inc. Grade 5)Mucositis, Febrile Neutropenia
Secondary DLTs Fatigue (Gr 4), Mucositis (Gr 3)Rash, Hypokalemia, Fatigue
MTD / RP2D Not established (stopped due to QTc)27 mg/m²
PK Profile Linear exposure, accumulation riskDose proportional, safer profile
Mechanism of Action & Toxicity Pathways[4]

Understanding the dual mechanism of AT7519 is crucial for predicting toxicity. It acts as both a Cell Cycle Inhibitor (CDK1/2/4/6) and a Transcriptional Inhibitor (CDK9).

AT7519_Mechanism cluster_cycle Cell Cycle Arrest Pathway cluster_transcription Transcriptional Repression Pathway AT7519 AT7519 (Inhibitor) CDK1_2 CDK1 / CDK2 AT7519->CDK1_2 CDK9 CDK9 AT7519->CDK9 Rb Retinoblastoma (Rb) Phosphorylation CDK1_2->Rb Inhibits Arrest G1/S & G2/M Arrest (Cytostasis) Rb->Arrest Neutro Clinical Outcome: Neutropenia Arrest->Neutro RNAPII RNA Pol II CTD Ser2/Ser5 Phos CDK9->RNAPII Inhibits Mcl1 Downregulation of Mcl-1 / XIAP RNAPII->Mcl1 Reduces mRNA Apoptosis Apoptosis (Cytotoxicity) Mcl1->Apoptosis Mucositis Clinical Outcome: Mucositis Apoptosis->Mucositis

Figure 1: Dual mechanism of AT7519. Inhibition of CDK1/2 leads to cytostasis (neutropenia), while CDK9 inhibition triggers apoptosis via Mcl-1 depletion (mucositis).

Experimental Protocols: Pharmacodynamic Validation

To confirm target engagement in your cohort, use the following validated biomarker assays.

Protocol A: Skin Biopsy Biomarker Analysis

Used to verify CDK inhibition in surrogate tissue.

  • Sample Collection: Obtain 3mm punch biopsies at Baseline and 6 hours post-infusion (Day 1).

  • Fixation: Immediately fix in 10% neutral buffered formalin (NBF) for 24 hours, then paraffin embed.

  • IHC Staining Targets:

    • pRb (Thr821): Marker for CDK2 inhibition.[6]

    • pNPM (Thr199): Nucleophosmin, marker for CDK2/Cyclin E inhibition.

    • Ki67: Marker for cellular proliferation.[2]

  • Analysis: Quantify nuclear staining intensity.

    • Success Criteria: A ≥50% reduction in pRb or pNPM staining intensity post-treatment indicates successful bio-distribution and target inhibition [2].

Protocol B: PBMC Lysate Analysis (Western Blot)

Used for systemic pharmacodynamic monitoring.

  • Isolation: Collect whole blood in sodium heparin tubes at Pre-dose , 2h , and 24h . Isolate PBMCs via Ficoll-Hypaque gradient centrifugation.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (critical to preserve phosphorylation states).

  • Western Blot Targets:

    • Primary: PARP (cleaved vs. full length) – indicates Apoptosis.

    • Secondary: Mcl-1 protein levels – indicates CDK9 transcriptional repression.

  • Interpretation: Appearance of cleaved PARP at 24h correlates with therapeutic exposure levels [3].

Clinical Decision Workflow: DLT Management

Use this logic flow to standardize safety decisions during dose escalation.

DLT_Decision_Tree Start Patient presents with Toxicity CheckType Identify Toxicity Type Start->CheckType QTc QTc Prolongation (>480ms or +60ms) CheckType->QTc Heme Neutropenia (ANC <500) CheckType->Heme Mucosal Mucositis (Grade 3) CheckType->Mucosal StopDrug HOLD DRUG Immediately QTc->StopDrug HoldHeme Hold until ANC >1000 Heme->HoldHeme Supp Supportive Care (Cryotherapy/Analgesia) Mucosal->Supp ReviewSched Check Schedule: Is it Days 1-5? StopDrug->ReviewSched Switch Switch to Intermittent (Days 1,4,8,11) ReviewSched->Switch Yes Discontinue Patient Discontinue Patient ReviewSched->Discontinue Patient No (Already on Int.) Reduce Resume at Reduced Dose (-1 Dose Level) HoldHeme->Reduce HoldMuc Hold until <= Grade 1 Supp->HoldMuc HoldMuc->Reduce

Figure 2: Decision tree for managing primary AT7519 toxicities. Note the specific pathway for QTc prolongation requiring schedule evaluation.

References
  • Mahadevan, D. et al. (2011). "A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors." Annals of Oncology, 22(12), 2637–2644.

  • Dolling, D. et al. (2014). "A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177." Investigational New Drugs, 32(6), 1238–1247.

  • Santo, L. et al. (2010). "AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition." Oncogene, 29(16), 2325–2336.

Sources

Validation & Comparative

Technical Comparative Guide: AT7519 Efficacy vs. Next-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Positioning AT7519 in the Kinome Landscape

AT7519 represents a second-generation pan-cyclin-dependent kinase (CDK) inhibitor with a distinct pharmacologic profile characterized by high potency against CDK9 (<10 nM) and CDK5 (13 nM) , alongside effective inhibition of cell cycle kinases CDK1 and CDK2.

Unlike first-generation inhibitors (e.g., Flavopiridol) which suffered from narrow therapeutic windows, or highly selective CDK4/6 inhibitors (e.g., Palbociclib) which are primarily cytostatic, AT7519 induces frank apoptosis. This is achieved through a dual-mechanism of action :

  • Transcriptional Repression: Inhibition of CDK9 prevents RNA Polymerase II (RNA Pol II) phosphorylation, rapidly depleting short-half-life anti-apoptotic proteins like Mcl-1 .[1]

  • GSK-3β Activation: Unique to AT7519, inhibition of CDK2 leads to the dephosphorylation and activation of Glycogen Synthase Kinase-3β (GSK-3β), driving apoptosis independent of transcriptional effects.[1]

Mechanistic Profiling: AT7519 vs. Competitors

The following dataset synthesizes inhibitory constants (


) across the CDK family. Note the distinction between "Transcriptional CDKs" (CDK7, 9) and "Cell Cycle CDKs" (CDK1, 2, 4, 6).
Table 1: Comparative Kinase Inhibitory Profile ( in nM)
Target KinaseAT7519 Dinaciclib (SCH 727965)Flavopiridol (Alvocidib)Palbociclib (PD-0332991)
CDK9 (Transcription)<10 4~20>10,000
CDK5 (Neural/Signaling)13 1~40>10,000
CDK2 (G1/S Phase)47 1~40>10,000
CDK1 (G2/M Phase)210 3~30>10,000
CDK4/6 (G1 Phase)100 ~60-100~6011
Mechanism Class Pan-CDK + GSK-3βPan-CDK (High Potency)Pan-CDK (First Gen)Selective CDK4/6
Primary Outcome Cytotoxicity (Apoptosis/Pyroptosis)CytotoxicityCytotoxicityCytostasis (G1 Arrest)

Analysis of Data:

  • Vs. Dinaciclib: Dinaciclib is numerically more potent against CDK1/2. However, AT7519's equipotency against CDK9 allows it to maintain strong transcriptional suppression pressures, critical for Mcl-1 dependent cancers (Multiple Myeloma, CLL).

  • Vs. Palbociclib: These are functionally distinct. Palbociclib arrests cells in G1. AT7519 kills cells that may have bypassed G1 checkpoints, making it a viable option for Rb-deficient tumors where CDK4/6 inhibitors fail.

Visualization: The Dual-Apoptotic Pathway of AT7519

The diagram below illustrates the unique bifurcation of AT7519's signaling impact, distinguishing it from standard CDK inhibitors.

AT7519_Mechanism Figure 1: AT7519 Dual-Mechanism Signaling Cascade cluster_Transcriptional Transcriptional Pathway (CDK9) cluster_CellCycle Metabolic/Cell Cycle Pathway (CDK2) AT7519 AT7519 CDK9 CDK9 / Cyclin T AT7519->CDK9 Inhibits (<10 nM) CDK2 CDK2 / Cyclin E AT7519->CDK2 Inhibits (47 nM) RNAPol RNA Pol II CTD (Ser2/5 Phos) CDK9->RNAPol Blocks Phosphorylation mRNA mRNA Synthesis (Short half-life) RNAPol->mRNA Reduces Mcl1 Mcl-1 / XIAP (Depletion) mRNA->Mcl1 Downregulates Apoptosis APOPTOSIS / PYROPTOSIS Mcl1->Apoptosis Releases Pro-apoptotic Factors GSK3 GSK-3β (Activation via Dephos) CDK2->GSK3 Prevents Inhibitory Phos (Ser9) Caspase Caspase-3/9 Activation GSK3->Caspase Promotes Cleavage Caspase->Apoptosis

Caption: AT7519 simultaneously suppresses survival signaling (via CDK9/Mcl-1) and activates pro-death signaling (via CDK2/GSK-3β).

Experimental Protocols for Comparative Validation

To objectively compare AT7519 against alternatives, researchers should utilize the following self-validating protocols.

Protocol A: Differential Kinase Activity Assay (TR-FRET)

Purpose: To validate biochemical potency (


) against specific CDK isoforms.

Reagents:

  • Lanthanide-labeled antibody (Eu-anti-GST).

  • Kinase Tracer (Alexa Fluor 647).

  • Recombinant Human CDK9/Cyclin T1 and CDK2/Cyclin E1.

Workflow:

  • Preparation: Dilute AT7519 and Dinaciclib (control) in 100% DMSO (1:3 serial dilution). Final DMSO concentration in assay must be <1%.

  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (10-50 nM depending on

    
    ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
    
  • Competition: Add compounds. Incubate for 1 hour at Room Temperature (RT).

  • Detection: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to sigmoidal dose-response equation.

Protocol B: Cellular Transcriptional Repression Assay (Western Blot)

Purpose: To confirm CDK9 target engagement in cells (e.g., MM.1S or HCT116).

Critical Steps:

  • Treatment: Treat cells with AT7519 (200 nM) vs. Palbociclib (1 µM) for 4 hours . Note: Short exposure is critical to distinguish direct transcriptional effects from secondary cell cycle apoptosis.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) to preserve Ser2/Ser5 phosphorylation states.

  • Antibodies:

    • Primary: Anti-RNA Pol II CTD p-Ser2 (Abcam ab5095) and p-Ser5.

    • Marker: Anti-Mcl-1 (rapid turnover control).[1]

    • Loading Control: GAPDH.

  • Validation Criteria: AT7519 must show >50% reduction in p-Ser2/5 and Mcl-1 within 4 hours. Palbociclib should show minimal effect on p-Ser2/5 at this timepoint.

Efficacy Data Summary

Hematological Malignancies (Multiple Myeloma & CLL)

AT7519 is particularly efficacious in plasma cell dyscrasias due to their addiction to Mcl-1.

  • Data: In MM.1S cells, AT7519 (

    
     0.5 µM) overcomes the protective effects of Bone Marrow Stromal Cells (BMSCs) and cytokines (IL-6, IGF-1).[1]
    
  • Synergy: Demonstrates synergistic cytotoxicity when combined with Bortezomib (Proteasome inhibitor) or Lenalidomide.

Solid Tumors (Glioblastoma & Neuroblastoma)

Recent studies (2023) highlight AT7519's ability to induce Pyroptosis (inflammatory cell death) in Glioblastoma.

  • Mechanism: Caspase-3 mediated cleavage of GSDME (Gasdermin E), creating pores in the cell membrane.[2]

  • In Vivo: Significant tumor volume reduction in U87MG orthotopic xenografts.

Comparative Screening Workflow

Use this workflow to screen AT7519 against a library of CDK inhibitors.

Screening_Workflow Step1 Step 1: Cell Viability (72h MTS Assay) Step2 Step 2: Biomarker WB (4h Exposure) Step1->Step2 Select Potent Hits (IC50 < 500nM) Step3 Step 3: Apoptosis/Cycle (24h Flow Cytometry) Step2->Step3 Confirm Target (p-RNAPol II Loss) Decision Profile Classification Step3->Decision Cytostatic (CDK4/6 like) Cytostatic (CDK4/6 like) Decision->Cytostatic (CDK4/6 like) G1 Arrest Only Cytotoxic (AT7519 like) Cytotoxic (AT7519 like) Decision->Cytotoxic (AT7519 like) Sub-G1 + Mcl-1 Loss

Caption: A funnel approach to distinguish cytostatic inhibitors from cytotoxic transcriptional inhibitors.

References

  • Santo, L., et al. (2010). "AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition." Oncogene.

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics.[3]

  • Zhang, J., et al. (2023).[2] "The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest."[2] Cell Death Discovery.

  • Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics.[3]

  • Mahadevan, D., et al. (2011). "A phase I study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors."[4] Annals of Oncology.

Sources

Comparative Technical Guide: AT7519 vs. Flavopiridol in Leukemia Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Flavopiridol (Alvocidib) , the first-generation cyclin-dependent kinase (CDK) inhibitor, and AT7519 , a second-generation chemotype designed to overcome specific pharmacokinetic limitations of its predecessor.

While both agents function as potent transcriptional repressors via CDK9 inhibition , they diverge significantly in their physicochemical properties, resistance profiles (ABC transporter susceptibility), and toxicity spectrums. For researchers in leukemia drug development (specifically CLL, AML, and MM), understanding these nuances is critical for experimental design and translational modeling.

Part 1: Mechanistic Profiling & Target Selectivity

Both compounds belong to the class of "pan-CDK inhibitors," but their primary efficacy in leukemia is driven by the inhibition of CDK9/Cyclin T , the positive transcription elongation factor b (P-TEFb).

The "Transcriptional Addiction" Hypothesis

Leukemia cells, particularly in Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloid (MM), exhibit an addiction to short-lived anti-apoptotic proteins (MCL-1, XIAP).[1]

  • Normal State: CDK9 phosphorylates the Carboxy-Terminal Domain (CTD) of RNA Polymerase II at Serine 2.[2] This allows productive transcription elongation.

  • Inhibition: Blocking CDK9 halts transcription.[2]

  • Result: mRNAs with short half-lives (e.g., MCL1) degrade rapidly. Without new protein synthesis, the MCL-1 protein pool is depleted within hours, releasing pro-apoptotic factors (BIM, BAK) and triggering apoptosis.

DOT Diagram 1: Mechanism of Action (CDK9 Blockade)

CDK_Pathway CDK9 CDK9 / Cyclin T (P-TEFb) RNAPol RNA Polymerase II (CTD Ser2 Phosphorylation) CDK9->RNAPol Phosphorylates Ser2 Drugs Inhibitors: AT7519 or Flavopiridol Drugs->CDK9 Inhibits (IC50 < 20nM) Apoptosis Apoptosis (Caspase 3/7 Activation) Drugs->Apoptosis Indirect Induction (via MCL-1 loss) Transcription Productive Transcription Elongation RNAPol->Transcription Promotes mRNA mRNA Synthesis (MCL1, XIAP, CCND1) Transcription->mRNA Protein Anti-Apoptotic Proteins (MCL-1, XIAP) mRNA->Protein Translation Protein->Apoptosis Blocks

Caption: CDK9 inhibition halts RNA Pol II phosphorylation, depleting short-lived survival proteins (MCL-1) and triggering rapid apoptosis.

Part 2: Comparative Efficacy & Data Analysis

The following data synthesizes key biochemical and cellular parameters. Note that while Flavopiridol is often cited as more potent in cell-free assays, AT7519 was engineered for better "drug-like" properties.

Table 1: Kinase Inhibition Profile (IC50 in nM)
Target KinaseAT7519 (Squires et al.)Flavopiridol (Alvocidib)Biological Relevance
CDK9 (Transcriptional)<10 nM ~3 - 20 nM Primary driver of leukemia cell death (MCL-1 downregulation).
CDK1 (Cell Cycle)210 nM~30 nMG2/M arrest.
CDK2 (Cell Cycle)47 nM~40 nMG1/S transition block.
CDK4/6 (Cell Cycle)100 nM~40-60 nMG1 arrest.
GSK-3β 89 nM~100-500 nMWnt pathway modulation.
Table 2: Functional & Physicochemical Differentiators
FeatureAT7519Flavopiridol
Chemical Class Pyrazole-3-carboxamideFlavonoid Alkaloid
Protein Binding Moderate (~85-90%)High (>95%) (Binds Albumin & AGP)
Resistance (MDR) Susceptible to ABCB1 (P-gp) efflux.Susceptible to ABCG2 ; Less affected by P-gp.
Key Toxicity (DLT) QTc Prolongation.[3]Secretory Diarrhea , Hypotension, Pro-inflammatory syndrome.[4]
Tumor Lysis (TLS) Observed, but manageable with dosing.High Risk (Requires hybrid bolus/infusion dosing).
Expert Insight: The "Sticky" Problem

A major limitation of Flavopiridol in early trials was its high affinity for human serum proteins. This required high doses to achieve free drug concentrations sufficient for CDK9 inhibition, leading to the "bolus" toxicity effects (hypotension).

  • AT7519 Advantage: Designed with a fragment-based approach to optimize ligand efficiency, allowing for linear pharmacokinetics and a more predictable therapeutic window, though QTc monitoring remains essential.

Part 3: Experimental Protocols for Validation

To validate the superiority or equivalence of these agents in your specific leukemia model (e.g., HL-60, MOLM-13, or primary CLL cells), you must demonstrate the mechanism (MCL-1 loss), not just the outcome (death).

Protocol A: Validating Transcriptional Repression (Western Blot)

Objective: Confirm that cell death is driven by CDK9 inhibition, not general toxicity.

  • Cell Seeding: Seed leukemia cells (e.g., MM.1S) at

    
     cells/mL.
    
  • Treatment: Treat with AT7519 or Flavopiridol at 100 nM, 300 nM, and 500 nM .

    • Control: DMSO (0.1%).

    • Timepoints:2, 4, and 6 hours . (Note: CDK9 effects are rapid; 24h is too late to see the primary cause).

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Sodium Orthovanadate is critical to preserve Ser2 phosphorylation state).

  • Immunoblot Targets:

    • p-RNA Pol II (Ser2): The direct biomarker of CDK9 activity. Expect rapid loss within 2-4 hours.

    • MCL-1: The downstream effector. Expect degradation by 4 hours.

    • Cleaved PARP: Marker of apoptosis onset.

    • Total RNA Pol II: Loading control (levels should remain stable initially).

Protocol B: Assessing MDR Liability (Flow Cytometry)

Objective: Determine if your resistant cell lines are pumping out the drug.

  • Setup: Use parental vs. MDR-overexpressing lines (e.g., K562 vs. K562/DOX).

  • Co-treatment: Treat cells with the drug

    
     specific efflux inhibitors:
    
    • Verapamil (P-gp inhibitor) for AT7519.

    • Fumitremorgin C (ABCG2 inhibitor) for Flavopiridol.

  • Readout: Annexin V / PI staining at 24 hours.

  • Interpretation: If Verapamil significantly sensitizes cells to AT7519 but not Flavopiridol, P-gp efflux is the resistance mechanism.

DOT Diagram 2: Experimental Validation Workflow

Workflow Cells Leukemia Cells (e.g. MM.1S, CLL) Treat Drug Treatment (4 - 6 Hours) Cells->Treat Add AT7519/Flavo Lysis Lysis (+ Phosphatase Inhibitors) Treat->Lysis Harvest Blot Western Blot Lysis->Blot SDS-PAGE Result Biomarker Check: 1. p-RNAPol II (Ser2) u2193 2. MCL-1 u2193 3. PARP Cleavage u2191 Blot->Result Quantify

Caption: Workflow to confirm CDK9-mediated mechanism. Short exposure (4-6h) is required to capture MCL-1 downregulation before cell death.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[1][2][3][5] Molecular Cancer Therapeutics.[3][5][6] Link

  • Squires, M. S., et al. (2010). AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples.[1] Molecular Cancer Therapeutics.[3][5][6] Link

  • Byrd, J. C., et al. (2007). Flavopiridol administered using a pharmacologically derived schedule is associated with marked clinical efficacy in refractory, genetically high-risk chronic lymphocytic leukemia. Blood. Link

  • Pinto, N., et al. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models.[7] PLOS ONE. Link

  • Cihlarova, P., et al. (2015). Interactions of cyclin-dependent kinase inhibitors AT-7519, flavopiridol and SNS-032 with ABCB1, ABCG2 and ABCC1 transporters.[8] Cancer Chemotherapy and Pharmacology. Link

Sources

A Senior Application Scientist's Guide to Validating AT7519's Effect on RNA Polymerase II

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate regulation of transcription, the validation of a compound's mechanism of action is paramount. This guide provides an in-depth comparison of AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, with other well-characterized transcriptional inhibitors, Flavopiridol and 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside (DRB). We will delve into the experimental methodologies required to rigorously validate the effect of AT7519 on RNA polymerase II (RNAPII), the central enzyme responsible for transcribing DNA into RNA.

The Central Role of RNA Polymerase II Phosphorylation in Transcription

The activity of RNA polymerase II is exquisitely regulated by the phosphorylation of its C-terminal domain (CTD). The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS, and the phosphorylation status of serine residues at positions 2 (Ser2) and 5 (Ser5) dictates the stage of transcription.[1][2]

  • Initiation: Phosphorylation of Ser5 by the kinase activity of CDK7, a component of the general transcription factor TFIIH, is a hallmark of transcription initiation.[3]

  • Elongation: As the polymerase transitions to productive elongation, Ser2 is phosphorylated by CDK9, the kinase subunit of the positive transcription elongation factor b (P-TEFb).[4][5] This phosphorylation event is crucial for the recruitment of factors involved in RNA processing and chromatin modification.

  • Termination: The cycle of transcription is completed by the dephosphorylation of the CTD, returning RNAPII to its ground state, ready for another round of transcription.

AT7519 and its Competitors: A Comparative Overview

AT7519 is a small molecule inhibitor that targets multiple CDKs, including those critical for transcriptional regulation.[6] Its efficacy in disrupting the phosphorylation of the RNAPII CTD makes it a valuable tool for studying transcriptional control and a potential therapeutic agent. To provide a comprehensive understanding of AT7519's activity, we will compare it with two other well-established CDK inhibitors that impact transcription: Flavopiridol and DRB.

InhibitorPrimary CDK Targets (related to transcription)Key Effects on RNAPII
AT7519 CDK9, CDK7[7]Induces dephosphorylation of RNAPII CTD at Ser2 and Ser5.[4]
Flavopiridol CDK9, CDK7[7]Potently inhibits CDK9, leading to decreased Ser2 phosphorylation.[8]
DRB CDK9[9]Inhibits P-TEFb, leading to decreased Ser2 phosphorylation and premature transcription termination.[10]
Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported IC50 values for each inhibitor against relevant CDKs. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.

InhibitorCDK9 IC50CDK7 IC50Cell Viability IC50 (example)
AT7519 <10 nM[6]Lower potency than against CDK9[4]0.5 - 2 µM (in MM cell lines)[4]
Flavopiridol 3 nM (Ki)[8]110 - 300 nM[8]~1.3 µM (RNA synthesis inhibition in CLL cells)[8]
DRB Not widely reported in direct kinase assaysNot a primary targetVaries widely depending on cell type

Experimental Validation of AT7519's Effect on RNA Polymerase II

To rigorously validate the effect of AT7519 on RNA polymerase II, a multi-pronged experimental approach is necessary. This section provides detailed protocols for three key techniques: Western Blotting, Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), and Nuclear Run-on Assay.

Mechanism of Action: CDK Inhibition and RNAPII Dephosphorylation

The primary mechanism by which AT7519 affects transcription is through the inhibition of CDKs, particularly CDK9. This leads to a reduction in the phosphorylation of the RNAPII CTD, which can be visualized and quantified.

AT7519_Mechanism_of_Action AT7519 AT7519 CDK9 CDK9 (P-TEFb) AT7519->CDK9 Inhibits RNAPII_Ser2 RNAPII-CTD (Ser2-P) CDK9->RNAPII_Ser2 Phosphorylates Transcription_Elongation Transcription Elongation RNAPII_Ser2->Transcription_Elongation Promotes

Caption: AT7519 inhibits CDK9, preventing Ser2 phosphorylation on RNAPII's CTD and halting transcription elongation.

Western Blotting for RNAPII Phosphorylation

This technique allows for the direct visualization and semi-quantification of changes in the phosphorylation status of the RNAPII CTD upon treatment with AT7519.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.

    • Treat cells with a dose-range of AT7519 (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 1, 2, 4, 6 hours).

    • Include positive controls such as Flavopiridol and DRB at known effective concentrations.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Total RNA Polymerase II (e.g., anti-RPB1 N-terminus)

      • Phospho-RNAPII Ser2

      • Phospho-RNAPII Ser5

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times for 10 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. Normalize the phospho-specific signals to the total RNAPII signal and the loading control.

  • High Background: Increase the number and duration of wash steps. Optimize the primary and secondary antibody concentrations. Ensure the blocking buffer is fresh.[11]

  • No or Weak Signal: Confirm protein expression in your cell line. Ensure the lysis buffer contains phosphatase inhibitors. Use a more sensitive ECL substrate.[12]

Chromatin Immunoprecipitation (ChIP-seq) for RNAPII Occupancy

ChIP-seq provides a genome-wide snapshot of RNAPII distribution, revealing how AT7519 affects its recruitment and progression along gene bodies.

ChIP-seq_Workflow A 1. Crosslink & Lyse Cells B 2. Chromatin Sonication A->B C 3. Immunoprecipitation (anti-RNAPII) B->C D 4. Reverse Crosslinks C->D E 5. DNA Purification D->E F 6. Library Prep & Sequencing E->F G 7. Data Analysis F->G

Caption: A streamlined workflow for performing ChIP-seq to map RNA Polymerase II occupancy.

  • Cell Treatment and Cross-linking:

    • Treat cells with AT7519, comparators, and vehicle control as described for Western blotting.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse cells to isolate nuclei.

    • Resuspend nuclei in a suitable lysis buffer.

    • Shear chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody against total RNAPII.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the immunoprecipitated DNA using a column-based kit or phenol-chloroform extraction.

    • Prepare a sequencing library from the purified DNA.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of RNAPII enrichment.

    • Analyze the differential RNAPII occupancy between treated and control samples.

Nuclear Run-on Assay for Transcription Rate

This assay directly measures the rate of transcription by labeling newly synthesized RNA transcripts in isolated nuclei. It provides a functional readout of the impact of AT7519 on the transcriptional activity of RNAPII.[13][14]

Nuclear_Run-on_Principle Nuclei Isolate Nuclei Incubate Incubate with BrdU-UTP Nuclei->Incubate RNA Isolate Labeled RNA Incubate->RNA IP Immunoprecipitate (anti-BrdU) RNA->IP Seq Sequence & Quantify IP->Seq

Caption: The core principle of the nuclear run-on assay to measure nascent transcription.

  • Cell Treatment and Nuclei Isolation:

    • Treat cells with AT7519, comparators, and vehicle control.

    • Harvest cells and swell in a hypotonic buffer.

    • Lyse the cell membrane with a non-ionic detergent to release nuclei.

    • Purify the nuclei by centrifugation.

  • Nuclear Run-on Reaction:

    • Resuspend the isolated nuclei in a reaction buffer containing BrdU-UTP and other NTPs.

    • Incubate at 30°C for a short period (e.g., 5-10 minutes) to allow for the incorporation of BrdU into nascent RNA transcripts.

  • RNA Isolation and Immunoprecipitation:

    • Isolate total RNA from the nuclei.

    • Fragment the RNA.

    • Immunoprecipitate the BrdU-labeled RNA using an anti-BrdU antibody conjugated to magnetic beads.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated RNA.

    • Sequence the library.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Quantify the number of reads mapping to each gene to determine the relative transcription rate.

    • Compare the transcription rates between treated and control samples.

Conclusion

Validating the effect of AT7519 on RNA polymerase II requires a combination of biochemical and genomic approaches. By employing Western blotting to assess RNAPII phosphorylation, ChIP-seq to map its genomic occupancy, and nuclear run-on assays to measure transcriptional activity, researchers can obtain a comprehensive understanding of this potent CDK inhibitor's mechanism of action. This guide provides a framework for these experiments, enabling robust and reproducible data generation. The comparative analysis with Flavopiridol and DRB further contextualizes the activity of AT7519, aiding in the design of future studies and the interpretation of experimental results.

References

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325–2336. Available at: [Link]

  • Squires, M. S., Feltell, R. E., D'Alessio, K. J., Davies, T. G., Dymock, B. W., Eot-Houllier, G., ... & Wood, M. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular cancer therapeutics, 8(2), 324-332. Available at: [Link]

  • Phatnani, H. P., & Greenleaf, A. L. (2006). Phosphorylation and functions of the RNA polymerase II CTD. Genes & development, 20(21), 2922-2936. Available at: [Link]

  • Chen, R., Wierda, W. G., Chubb, S., Hawtin, R. E., Fox, J. A., Keating, M. J., ... & Plunkett, W. (2005). Mechanism of action of flavopiridol in chronic lymphocytic leukemia: inhibition of cyclin-dependent kinase 7/cyclin-dependent kinase 9-mediated transcriptional activation. Blood, 106(11), 2513-2519. Available at: [Link]

  • Chao, S. H., & Price, D. H. (2001). Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo. Journal of Biological Chemistry, 276(34), 31793-31799. Available at: [Link]

  • Laitem, C., Zaborowska, J., Tellier, M., Yamamoto, J., Egloff, S., & Murphy, S. (2015). CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes. Nature structural & molecular biology, 22(5), 376-382. Available at: [Link]

  • Steurer, B., Gschaider, M., & Geyer, M. (2020). Live-cell analysis of endogenous GFP-RPB1 uncovers rapid turnover of initiating and promoter-paused RNA Polymerase II. Proceedings of the National Academy of Sciences, 117(30), 17743-17753. Available at: [Link]

  • Roper, K., Grzybowski, A. T., & Ruthenberg, A. J. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. bioRxiv. Available at: [Link]

  • Garriga, J., & Graña, X. (2012). Complex effects of flavopiridol on the expression of primary response genes. BMC molecular biology, 13(1), 1-18. Available at: [Link]

  • Eick, D., & Geyer, M. (2021). Analysis of RNA Pol II CTD phosphorylation in CDK9 analog-sensitive cells. eLife, 10, e65397. Available at: [Link]

  • Horská, L., Pšenáková, K., Šesták, V., & Čečková, M. (2015). Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD. Nucleic acids research, 43(13), 6344-6356. Available at: [Link]

  • Smale, S. T. (2009). Nuclear run-on assay. Cold Spring Harbor protocols, 2009(11), pdb-prot5322. Available at: [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 14(2), 130–146. Available at: [Link]

  • Gressel, S., Schwalb, B., Decker, T. M., Qin, W., Leonhardt, H., Eick, D., & Cramer, P. (2017). CDK9-dependent RNA polymerase II pausing controls transcription initiation. eLife, 6, e29736. Available at: [Link]

  • Li, B., & Chen, J. (2020). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology, 13(1), 1-13. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Sun, Y., Liu, Y., & Chen, J. (2019). Effects of DRB on the phosphorylation of the RNA polymerase II CTD in MCF-7 cells. Oncology letters, 18(5), 4983-4990. Available at: [Link]

  • ENCODE Project Consortium. (2016). ChIP-seq Protocol for RNA-Binding Proteins. Retrieved from [Link]

  • Abbexa. (n.d.). Western Blot Handbook & Troubleshooting Guide. Retrieved from [Link]

  • George, R. E. (2021). Session highlights transcriptional CDKs as cancer target. AACR Annual Meeting News. Available at: [Link]

  • Albert, T. K., & Lüscher, B. (2020). Inhibition of RNA polymerase II-activating CDK9 and CDK12/13, but not of cell cycle relevant CDKs, induces apoptosis by downregulating the short-lived Bcl-2 proteins Mcl1 and Bfl1/A1. Cancers, 12(5), 1193. Available at: [Link]

  • Formisano, L., Lu, Y., Servetto, A., Gonzalez-Ericsson, P. I., & Arteaga, C. L. (2024). Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers. Clinical Cancer Research, 30(1), 161-174. Available at: [Link]

  • Smale, S. T. (2010). Nuclear Run-On Assay. CSH protocols, 2010(1), pdb-prot5322. Available at: [Link]

  • Sola, M., Sancenon, V., & Prieto, J. H. (2008). Hyperphosphorylation of RNA Polymerase II in Response to Topoisomerase I Cleavage Complexes and Its Association with Transcription. Journal of molecular biology, 381(3), 559-568. Available at: [Link]

  • Velychko, T. (2020). Multi-omics studies of RNA polymerase II transcription regulation by cyclin-dependent kinases (Doctoral dissertation, Ludwig-Maximilians-Universität München). Available at: [Link]

  • Al-Salama, Z. T. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in oncology, 10, 1034. Available at: [Link]

  • Geneticist Inc. (2018). How Does the Nuclear Run on Assay Work?. Retrieved from [Link]

  • Harlen, K. M., & Churchman, L. S. (2017). RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases. Biochimica et Biophysica Acta (BBA)-Gene Regulatory Mechanisms, 1860(1), 38-47. Available at: [Link]

  • Gressel, S., Schwalb, B., Decker, T. M., Qin, W., Leonhardt, H., Eick, D., & Cramer, P. (2017). Figures and data in CDK9-dependent RNA polymerase II pausing controls transcription initiation. eLife, 6, e29736. Available at: [Link]

  • Piva, R., Pellegrino, E., Mattioli, M., Flaibani, M., Medico, E., Inghirami, G., & Chiarle, R. (2009). The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity. Haematologica, 94(7), 943-951. Available at: [Link]

  • Barboric, M., Yanez, A., & Peterlin, B. M. (2012). Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy. PloS one, 7(8), e43538. Available at: [Link]

  • Ucker, D. S., & Yamamoto, K. R. (1984). Nuclear run-on analysis of transcription. Journal of Biological Chemistry, 259(12), 7416-7420. Available at: [Link]

  • Spring, L. M., Wander, S. A., Andreano, K., & Bardia, A. (2026). Cyclin-Dependent 4/6 Kinase Inhibitors for Treatment of HER2-Positive Breast Cancer: 2026 Update. Cancers, 18(1), 123. Available at: [Link]

  • Byrd, J. C., Shinn, C., Waselenko, J. K., Fuchs, E. J., Lehman, T. A., Nguyen, P. L., ... & Grever, M. R. (1998). Flavopiridol induces apoptosis in chronic lymphocytic leukemia cells via inhibition of cyclin-dependent kinase-9-mediated transcription. Blood, 92(10), 3804-3816. Available at: [Link]

  • Zaborowska, J., Laitem, C., & Murphy, S. (2021). CDK9 and PP2A regulate the link between RNA polymerase II transcription termination and RNA maturation. bioRxiv. Available at: [Link]

  • Portz, B., Wagh, A., & Showalter, S. A. (2026). RNA polymerase II CTD Ser5 phosphorylation induces competing effects of expansion and compaction. Biophysical journal, 130(1), 123-134. Available at: [Link]

  • Maldonado, E., Shiekhattar, R., Sheldon, M., Cho, H., Drapkin, R., Rickert, P., ... & Reinberg, D. (1996). A human RNA polymerase II complex associated with SRB and DNA-repair proteins. Nature, 381(6577), 86-89. Available at: [Link]

  • University of Michigan. (2016). Nuclear Run-On Transcription Assay Figure 5.33. Retrieved from [Link]

Sources

Technical Guide: Cross-Validation of AT7519 Anti-Tumor Activity Across Oncological Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AT7519 is a potent, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor with a distinct dual-mechanism: it arrests the cell cycle (via CDK1/2 inhibition) and induces apoptosis through transcriptional repression (via CDK9 inhibition).[1][2][3][4][5] Unlike first-generation inhibitors (e.g., flavopiridol) which suffered from narrow therapeutic indices, or cytostatic-only agents (e.g., palbociclib), AT7519 demonstrates cytotoxic efficacy in refractory solid tumors, multiple myeloma (MM), and MYCN-amplified neuroblastoma.

This guide provides a rigorous framework for researchers to cross-validate AT7519’s efficacy, contrasting it with standard alternatives and detailing self-validating experimental protocols.

Part 1: Mechanistic Profiling & Comparative Pharmacology

Mechanism of Action (MOA)

AT7519 functions as an ATP-competitive inhibitor.[1] Its high potency against CDK9 (<10 nM) distinguishes it from CDK4/6-specific inhibitors. By inhibiting CDK9, AT7519 prevents the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2, blocking the transcriptional elongation of short-lived anti-apoptotic proteins like Mcl-1 .[6]

Figure 1: Dual-Pathway Mechanism of AT7519

AT7519_Mechanism cluster_cycle Cell Cycle Arrest cluster_transcription Transcriptional Repression (Apoptosis) AT7519 AT7519 (Inhibitor) CDK1_2 CDK1 / CDK2 AT7519->CDK1_2 Inhibits (IC50: 47-210 nM) CDK9 CDK9 (P-TEFb) AT7519->CDK9 Potent Inhibition (IC50 <10 nM) Rb Retinoblastoma (Rb) Phosphorylation CDK1_2->Rb Blocks G1_S G1/S & G2/M Blockade Rb->G1_S Prevents Progression RNAPII RNA Pol II CTD (Ser2 Phosphorylation) CDK9->RNAPII Blocks Phosphorylation Mcl1 Mcl-1 / XIAP (Survival Proteins) RNAPII->Mcl1 Downregulates Transcription Apoptosis Apoptosis (PARP Cleavage) Mcl1->Apoptosis Loss triggers death

Caption: AT7519 engages two distinct axes: cell cycle blockade via CDK1/2 and transcriptional repression via CDK9, leading to Mcl-1 depletion and apoptosis.[1][2][3][4][5][6][7][8][9][10]

Comparative Analysis: AT7519 vs. Alternatives

Researchers choosing between CDK inhibitors should consider the following pharmacological distinctions:

FeatureAT7519Flavopiridol (Alvocidib)DinaciclibPalbociclib
Primary Targets CDK1, 2, 4, 5, 6, 9 Pan-CDK (Broad)CDK1, 2, 5, 9CDK4, 6 (Specific)
CDK9 IC50 <10 nM ~20 nM1–4 nMInactive
MOA Outcome Cytotoxic (Apoptosis)CytotoxicCytotoxicCytostatic (Arrest)
Key Advantage High solubility; Potent in MYCN tumorsFirst-in-class benchmarkHigher potency than FlavopiridolLow toxicity profile
Limitation ABCB1 transporter may confer resistanceNarrow therapeutic windowShort half-lifeLimited single-agent efficacy

Part 2: In Vitro Cross-Validation

Efficacy Data (Cell Viability)

AT7519 shows differential sensitivity based on genetic background. MYCN-amplified neuroblastoma and Multiple Myeloma (MM) lines are hypersensitive.

Cell LineTissue OriginGenetic ContextIC50 (72h)Ref
MM.1S Multiple MyelomaDrug-sensitive0.5 μM [1]
U266 Multiple Myelomap53 mutant0.5 μM [1]
MM.1R Multiple MyelomaDexamethasone-resistant>2.0 μM[1]
AMC711T NeuroblastomaMYCN-amplified386 nM [2]
SHEF NeuroblastomaMYCN single copy1227 nM[2]
HCT116 Colon CarcinomaWild-type~190 nM[3]
Validated Protocol: Clonogenic & Viability Assays

Objective: Determine IC50 and validate cytotoxicity vs. cytostasis.

  • Preparation:

    • Dissolve AT7519 in DMSO to create a 10 mM stock. Store at -20°C.

    • Critical: Ensure final DMSO concentration in culture is <0.1% to prevent solvent toxicity masking drug effects.

  • Seeding:

    • Seed cells (e.g., MM.1S) at 5,000–10,000 cells/well in 96-well plates.

    • Allow 24h attachment (for adherent lines) or equilibration (suspension).

  • Treatment:

    • Treat with serial dilutions (e.g., 0, 10, 50, 100, 500, 1000, 5000 nM).

    • Include a Positive Control (e.g., 1 μM Staurosporine) and Vehicle Control (DMSO).

  • Readout (72h):

    • Use MTT or CellTiter-Glo (ATP-based).

    • Validation Step: Perform Trypan Blue exclusion on a parallel plate. If viability drops but ATP remains stable, suspect metabolic interference; however, AT7519 usually causes concordant drops in both.

Part 3: In Vivo Efficacy Models

Xenograft Performance

AT7519 exhibits dose-dependent tumor growth inhibition (TGI) and regression in established models.[10]

ModelTumor TypeDosing RegimenRouteOutcomeRef
HCT116 Colon9.1 mg/kg (bid)IPComplete Regression (Day 14)[3]
MM.1S Myeloma15 mg/kg (daily x 5)IPSignificant TGI; Prolonged Survival[1]
AMC711T Neuroblastoma15 mg/kg (daily)IPBlocked tumor growth[2]
Validated Protocol: Murine Xenograft

Objective: Assess Tumor Growth Inhibition (TGI).[2]

  • Implantation:

    • Inject

      
       cells (suspended in 50% Matrigel) subcutaneously into the flank of SCID or Nude mice .
      
  • Randomization:

    • Wait until tumors reach 100–150 mm³ . Randomize mice to minimize volume variance between groups (

      
       per group).
      
  • Formulation:

    • Formulate AT7519 in 0.9% saline (or manufacturer-specified vehicle). Ensure clear solution; sonicate if necessary.

  • Dosing Cycle:

    • Standard: 15 mg/kg daily (QD) for 5 days/week for 3 weeks.

    • Aggressive: 9.1 mg/kg twice daily (BID) for 9 days (High toxicity risk; monitor weight closely).

  • Monitoring:

    • Measure tumor volume (

      
      ) every 2-3 days using calipers:
      
      
      
      
    • Toxicity Stop Rule: If body weight loss >15%, suspend dosing immediately.

Part 4: Biomarker Verification Workflow

To confirm that the observed anti-tumor activity is specifically due to AT7519-mediated CDK inhibition (and not general toxicity), you must validate specific pharmacodynamic (PD) biomarkers.

Figure 2: PD Biomarker Validation Logic

Biomarker_Validation cluster_assays Western Blot Targets Sample Treated Tumor/Cell Lysate Rb p-Rb (Ser807/811) Sample->Rb PolII p-RNA Pol II (Ser2) Sample->PolII Mcl1 Total Mcl-1 Sample->Mcl1 PARP Cleaved PARP Sample->PARP Validation Validation Criteria Rb->Validation Decrease = CDK2 Inhibition PolII->Validation Decrease = CDK9 Inhibition Mcl1->Validation Decrease = Transcriptional Block PARP->Validation Increase = Apoptosis

Caption: Essential biomarkers to confirm AT7519 mechanism. p-Rb indicates cell cycle blockade; p-Pol II and Mcl-1 indicate transcriptional repression.

Critical Biomarker Checklist
  • p-RNA Pol II (Ser2/Ser5): Must decrease within 4–6 hours of treatment. This is the hallmark of CDK9 inhibition.

  • Mcl-1 / XIAP: Short half-life proteins that should disappear rapidly following Pol II inhibition.

  • p-Rb (Ser807/811): Indicates CDK2/4/6 inhibition.

  • Cleaved PARP / Caspase-3: Confirms apoptotic cell death rather than necrosis.

References

  • Santo, L. et al. (2010). AT7519, A Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma via GSK-3β Activation and RNA Polymerase II Inhibition.[2] Oncogene.

  • Dolman, E. et al. (2010). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma.[10] Clinical Cancer Research.

  • Squires, M. S. et al. (2009).[2][4][5][7][10] Biological Characterization of AT7519, a Small-Molecule Inhibitor of Cyclin-Dependent Kinases, in Human Tumor Cell Lines. Molecular Cancer Therapeutics.[4][5][7]

  • Mahadevan, D. et al. (2011).[8] A Phase I Pharmacokinetic and Pharmacodynamic Study of AT7519, a Cyclin-Dependent Kinase Inhibitor in Patients with Refractory Solid Tumors. Annals of Oncology.

Sources

AT7519 vs. SNS-032: A Comparative Technical Guide for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict: The "Pan" vs. "Selective" Trade-off

In the landscape of B-cell malignancy therapeutics, AT7519 and SNS-032 represent two distinct philosophies of Cyclin-Dependent Kinase (CDK) inhibition.[1][2] While both agents effectively induce apoptosis in Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Multiple Myeloma (MM) via the "transcriptional addiction" axis (CDK9 inhibition


 Mcl-1 depletion), their off-target profiles dictate their clinical utility.
  • AT7519 acts as a Pan-CDK Inhibitor (CDK1, 2, 4, 5, 9). It is a "heavier hammer," exerting cytotoxicity through both cell-cycle arrest (G1/S and G2/M) and transcriptional suppression. However, this broad profile correlates with higher toxicity risks (e.g., QTc prolongation).

  • SNS-032 (BMS-387032) is a Transcriptional-Selective Inhibitor (CDK2, 7, 9).[1] It spares CDK1 and CDK4, focusing its potency on the transcriptional machinery.[3] While mechanistically cleaner, its single-agent clinical efficacy has been limited by reversible inhibition and rapid recovery of anti-apoptotic proteins upon drug clearance.

Recommendation: Use SNS-032 for probing specific CDK9-mediated transcriptional dependencies in vitro due to its selectivity. Prioritize AT7519 for in vivo efficacy models where broad-spectrum cell cycle blockade is required to prevent tumor escape, provided toxicity is managed.

Mechanistic Profiling & Kinase Selectivity[1][4]

The therapeutic index of these drugs in B-cell malignancies relies heavily on CDK9 inhibition . B-cell malignancies are often "addicted" to the short-lived anti-apoptotic protein Mcl-1 . CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II. Inhibiting CDK9 halts mRNA synthesis; because Mcl-1 has a very short half-life (2–4 hours), its protein levels plummet rapidly, triggering apoptosis.

Comparative Kinase Selectivity (IC50)[5]
TargetAT7519 IC50 (nM)SNS-032 IC50 (nM)Biological Consequence
CDK9 <10 4 Transcriptional Arrest (Primary MOA)
CDK2 4738–48G1/S Phase Blockade
CDK7 Not Potent62 CAK inhibition; Transcription Initiation Block
CDK1 210480 (Weak)G2/M Arrest (Mitotic Catastrophe)
CDK4 100925 (Inactive)G1 Checkpoint Control
CDK5 13~300Neural/Cytoskeletal signaling

Data synthesized from comparative profiling studies [1, 2].

Expert Insight: The GSK-3 Differentiator

While both drugs hit CDK9, AT7519 has been shown to induce apoptosis in Multiple Myeloma via GSK-3


 activation . AT7519 inhibits the phosphorylation of GSK-3

(Ser9), leaving it in an active state. Active GSK-3

phosphorylates Mcl-1, marking it for proteasomal degradation. This provides AT7519 a dual-mechanism for Mcl-1 ablation (Transcriptional block + Proteasomal degradation) [3].

Pathway Visualization

The following diagram illustrates the convergent and divergent pathways of AT7519 and SNS-032 in a B-cell context.

G cluster_0 Drug Intervention cluster_1 Kinase Targets cluster_2 Downstream Effectors AT7519 AT7519 CDK9 CDK9 / Cyclin T (P-TEFb) AT7519->CDK9 CDK1_2 CDK1 / CDK2 (Cell Cycle) AT7519->CDK1_2 GSK3B GSK-3β (Activation) AT7519->GSK3B Indirect Activation SNS032 SNS-032 SNS032->CDK9 CDK7 CDK7 (CAK) SNS032->CDK7 SNS032->CDK1_2 Weak CDK2 CDK2 SNS032->CDK2 RNAPol RNA Pol II CTD (Ser2/5 Phos) CDK9->RNAPol Phosphorylates CDK7->RNAPol Phosphorylates CellCycle G1/S & G2/M Arrest CDK1_2->CellCycle Regulates Mcl1_Prot Mcl-1 Protein Stability GSK3B->Mcl1_Prot Phosphorylates (Promotes Degradation) Mcl1_mRNA Mcl-1 mRNA Synthesis RNAPol->Mcl1_mRNA Drives Transcription Mcl1_mRNA->Mcl1_Prot Translation Apoptosis Apoptosis (Mitochondrial Collapse) Mcl1_Prot->Apoptosis Inhibits CellCycle->Apoptosis Checkpoints

Figure 1: Mechanism of Action. Both drugs block RNA Pol II phosphorylation via CDK9. AT7519 uniquely promotes Mcl-1 degradation via GSK-3


 and exerts broader cell cycle arrest.

Experimental Protocol: Transcriptional Suppression Validation

To objectively compare these agents, you must validate the "Transcriptional Addiction" mechanism. A simple cytotoxicity assay is insufficient. The following protocol quantifies the specific suppression of RNA Pol II phosphorylation and the subsequent Mcl-1 decay.

Protocol: Immunoblotting for RNA Pol II CTD & Mcl-1 Kinetics

Objective: Determine the "Time to Inhibition" (TTI) for CDK9 targets vs. Apoptosis onset.

Materials:

  • Cell Lines: MEC-1 (CLL), JEKO-1 (MCL), or RPMI-8226 (MM).

  • Compounds: AT7519 and SNS-032 (dissolved in DMSO).

  • Antibodies:

    • Anti-RNA Pol II Phospho-Ser2 (activates elongation).

    • Anti-RNA Pol II Phospho-Ser5 (activates initiation).

    • Anti-Mcl-1 (rapid turnover target).[4]

    • Anti-PARP (cleaved vs. full length for apoptosis).

    • Anti-GAPDH (loading control).

Workflow:

  • Cell Seeding:

    • Seed B-cells at

      
       cells/mL in RPMI-1640 + 10% FBS.
      
    • Allow 2-hour recovery incubation.

  • Drug Treatment (Time Course):

    • Treat cells with IC90 concentrations (typically 200–300 nM for both agents in sensitive lines) to ensure target saturation.

    • Timepoints: 0h (DMSO), 2h, 4h, 6h, 8h, 24h.

    • Rationale: CDK9 inhibition effects on Phospho-Ser2 are visible within 2 hours. Mcl-1 decay usually follows at 4–6 hours. PARP cleavage (apoptosis) typically begins >6 hours.

  • Lysis & Preservation:

    • Harvest cells by centrifugation (400g, 5 min, 4°C).

    • Wash 1x with ice-cold PBS containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Critical Step: Phosphatase inhibitors are mandatory to preserve the Ser2/Ser5 signal.

    • Lyse in RIPA buffer + Protease/Phosphatase inhibitor cocktail.

  • Western Blot Analysis:

    • Resolve 20-30 µg protein on 4-12% Bis-Tris gels.

    • Readout Interpretation:

      • Successful CDK9 Inhibition: Disappearance of the ~240 kDa Phospho-Ser2 RNA Pol II band by 2–4 hours.

      • Successful Transcriptional Killing: Disappearance of Mcl-1 band (40 kDa) by 4–6 hours.

      • Differentiator: If AT7519 shows Mcl-1 loss faster than SNS-032 despite similar Pol II inhibition, it supports the GSK-3

        
         degradation mechanism.
        

Efficacy Data Summary

The following table summarizes key efficacy metrics from preclinical studies in B-cell malignancies.

MetricAT7519SNS-032Notes
CLL Primary Cells (LC50) ~200 nM (24h)~190 nM (24h)Comparable potency in primary samples [2, 5].
Mcl-1 Downregulation Rapid (2–4h)Rapid (4–6h)AT7519 may be slightly faster due to dual mechanism.
Reversibility ModerateHighSNS-032 effects are readily reversible upon washout; Mcl-1 resynthesizes quickly [2].[3]
Apoptosis Induction >70% at 24h>60% at 24hBoth are highly effective in vitro.
Synergy Potential High with BortezomibHigh with VenetoclaxBoth sensitize cells to Bcl-2 inhibitors by removing Mcl-1.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[2][5][6][7] Molecular Cancer Therapeutics. Link

  • Chen, R., et al. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood. Link

  • Santo, L., et al. (2010). AT7519, A novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition.[6] Oncogene. Link

  • Tong, W. G., et al. (2010). Phase I and pharmacologic study of SNS-032, a potent and selective Cdk2, 7, and 9 inhibitor, in patients with advanced chronic lymphocytic leukemia and multiple myeloma.[1] Journal of Clinical Oncology. Link

  • Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors.[8][9] Annals of Oncology. Link

Sources

Independent Verification of AT7519: Mechanism of Action & Comparative Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AT7519 is a potent, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3][4][5][6] Unlike selective CDK4/6 inhibitors (e.g., Palbociclib) that function primarily as cytostatic agents, AT7519 induces cytotoxicity through a dual mechanism: cell cycle arrest (via CDK1/2 inhibition) and transcriptional repression-mediated apoptosis (via CDK9 inhibition).

This guide provides a structured framework for researchers to independently verify the mechanism of action (MoA) of AT7519. It distinguishes the compound’s activity from competitors like Flavopiridol and Dinaciclib, providing specific experimental protocols to validate its potent downregulation of the anti-apoptotic protein MCL-1.

Part 1: The Target Landscape & Mechanism

To verify AT7519, one must confirm its activity across two distinct signaling axes. Failure to observe effects in both axes suggests experimental error or compound degradation.

  • The Cell Cycle Axis (CDK1/2/4/6): Inhibition leads to Rb hypophosphorylation and arrest at G1/S or G2/M phases.

  • The Transcriptional Axis (CDK9): Inhibition prevents phosphorylation of the RNA Polymerase II C-terminal domain (CTD), specifically at Serine 2.[7] This blocks the transcription of short-half-life mRNAs, most notably MCL-1 , triggering apoptosis.

Visualization: Dual-Mechanism Pathway

The following diagram illustrates the causality you must verify in your data.

MoA_Pathway cluster_cycle Axis 1: Cell Cycle Arrest cluster_transcription Axis 2: Transcriptional Repression (Apoptosis) AT7519 AT7519 (Inhibitor) CDK1_2 CDK1 / CDK2 AT7519->CDK1_2 Inhibits CDK9 CDK9 / P-TEFb AT7519->CDK9 Inhibits (<10nM) Rb Retinoblastoma (Rb) Phosphorylation CDK1_2->Rb Promotes Arrest G1/S & G2/M Arrest Rb->Arrest Loss of p-Rb leads to RNAPol RNA Pol II CTD (Ser2 Phosphorylation) CDK9->RNAPol Phosphorylates MCL1 MCL-1 mRNA (Short Half-life) RNAPol->MCL1 Elongation Apoptosis Apoptosis (PARP Cleavage) MCL1->Apoptosis Loss triggers

Caption: AT7519 acts via two distinct pathways.[6] Verification requires confirming Rb hypophosphorylation (Cycle) and RNA Pol II inhibition (Apoptosis).

Part 2: Comparative Profiling

When validating AT7519, it is critical to benchmark it against known standards. The table below aggregates enzymatic potency data (IC50) derived from pivotal characterization studies (Squires et al., 2009; Parry et al., 2010).

Key Differentiator: Note the extreme potency of AT7519 against CDK9 (<10 nM).[5][8] This is the primary driver of its cytotoxicity compared to selective CDK4/6 inhibitors like Palbociclib.

Target KinaseAT7519 (IC50)Flavopiridol (Comparator)Palbociclib (Negative Control for CDK9)Biological Consequence of Inhibition
CDK9 <10 nM ~3-10 nM>10,000 nMTranscriptional arrest; MCL-1 reduction.
CDK2 47 nM ~100 nM>10,000 nMS-phase block; Rb hypophosphorylation.
CDK1 210 nM *~100 nM>10,000 nMG2/M arrest.
CDK4/6 100 / 170 nM ~10-60 nM11 nMG1 arrest (Cytostatic).

*Note: Enzymatic IC50 values vary by ATP concentration in assays. Squires et al. (2009) report Ki for CDK1 at 38 nM, indicating high affinity despite the higher IC50 value.

Part 3: Experimental Verification Protocols
Protocol A: Transcriptional Repression Verification (Western Blot)

Objective: Confirm that AT7519 is functioning via the CDK9 axis, not just the Cell Cycle axis. Success Metric: Dose-dependent loss of p-RNA Pol II (Ser2) and MCL-1 at 4–8 hours post-treatment.

Reagents:

  • Cell Line: HCT116 (Colon) or MM.1S (Multiple Myeloma) – High sensitivity models.

  • Antibodies:

    • Anti-RNA Pol II CTD p-Ser2 (Critical marker for CDK9 activity).

    • Anti-MCL-1 (Downstream effector).

    • Anti-PARP (Apoptosis marker).

    • Anti-GAPDH (Loading control).

Workflow:

  • Seeding: Seed cells at 70% confluence.

  • Treatment: Treat with AT7519 at 0, 100, 300, and 1000 nM for 6 hours .

    • Control 1: DMSO (Vehicle).

    • Control 2: Palbociclib (1 µM) – Should NOT reduce p-Ser2 or MCL-1 significantly.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate is mandatory).

  • Analysis: Perform SDS-PAGE.

Expected Result:

  • AT7519: Sharp decrease in p-Ser2 and MCL-1 starting at ~300 nM. Appearance of cleaved PARP.

  • Palbociclib: No change in p-Ser2; minimal change in MCL-1.

Protocol B: Cell Cycle & Apoptosis Profiling (Flow Cytometry)

Objective: Distinguish between cytostatic effects (G1 arrest) and cytotoxic effects (Sub-G1 accumulation).

Flow_Workflow Sample Cell Sample (e.g. HCT116) Treat Treat 24h (AT7519 vs Palbo) Sample->Treat Fix Fixation (70% Ethanol) Treat->Fix Stain Stain: PI + RNase A Fix->Stain Read Flow Cytometry (FL2 Channel) Stain->Read

Caption: Standard workflow for cell cycle analysis. PI: Propidium Iodide.[9]

Step-by-Step:

  • Treatment: Treat cells for 24 hours (longer duration needed for cycle profile than signaling).

  • Dose: Use IC50 and 5x IC50 (e.g., 200 nM and 1 µM).

  • Harvest: Collect supernatant (floating dead cells) and trypsinized adherent cells.

  • Fixation: Fix in ice-cold 70% ethanol for >2 hours.

  • Staining: Resuspend in PBS w/ 50 µg/mL PI and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Gating:

    • G1/S/G2: Analyze live population.[9][10]

    • Sub-G1: Analyze total population (indicates DNA fragmentation/apoptosis).

Data Interpretation Guide:

  • G1 Arrest Only: Indicates CDK4/6 inhibition (Low dose AT7519 or Palbociclib).

  • G2/M Accumulation: Indicates CDK1 inhibition (High dose AT7519).

  • Sub-G1 Spike: Indicates CDK9-mediated apoptosis (High dose AT7519). Note: Palbociclib rarely induces significant Sub-G1 fractions in solid tumors.

Part 4: Troubleshooting & Validation Logic

Scenario: No reduction in MCL-1 observed.

  • Cause: Harvest time too late. MCL-1 has a short half-life, but compensatory mechanisms can stabilize it after 24h in some lines.

  • Fix: Check protein levels at 4 to 6 hours .

  • Validation: Ensure your lysis buffer contains sufficient phosphatase inhibitors; p-Ser2 is labile.

Scenario: G1 arrest observed, but no apoptosis.

  • Cause: Concentration too low. At <100 nM, AT7519 may act primarily on CDK2/4/6 (cytostatic).

  • Fix: Increase concentration to >300 nM to engage the CDK9/Transcription threshold.

References
  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[2][7][9] Molecular Cancer Therapeutics, 8(2), 324–332.[5]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999.

  • Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325–2336.

  • Parry, D., et al. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular Cancer Therapeutics, 9(8), 2344-2353.

Sources

Head-to-head comparison of AT7519 with next-generation CDK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

The landscape of Cyclin-Dependent Kinase (CDK) inhibition has evolved from broad-spectrum "pan-CDK" blockade to highly selective, precision targeting.[1] AT7519 , a potent second-generation multi-CDK inhibitor, represents the earlier philosophy of simultaneous cell cycle and transcriptional arrest. While effective in vitro, its clinical utility has been hampered by a narrow therapeutic index driven by off-target inhibition of CDK1 and CDK2.

In contrast, Next-Generation Inhibitors —specifically the approved CDK4/6 inhibitors (e.g., Abemaciclib ) and the emerging selective CDK9 inhibitors (e.g., VIP152/Enitociclib ) —demonstrate that uncoupling cell cycle regulation from transcriptional control significantly improves safety and efficacy profiles.

This guide provides a rigorous technical comparison of AT7519 against these next-generation alternatives, supported by experimental protocols and pharmacological data.

Mechanistic Distinction: Pan-Inhibition vs. Precision

The fundamental difference lies in the scope of kinase blockade. AT7519 acts as a "cluster bomb," hitting both the Cell Cycle machinery (CDK1, CDK2, CDK4/6) and the Transcriptional machinery (CDK9). Next-generation agents function as "snipers," isolating specific nodes to spare healthy tissue.

Pathway Visualization

The following diagram illustrates the distinct intervention points of AT7519 compared to Abemaciclib (Cell Cycle) and VIP152 (Transcription).

CDK_Pathway cluster_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 - Cyclin D Rb Rb Phosphorylation CDK4_6->Rb Phosphorylates E2F E2F Release Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 - Cyclin E/A S_Phase->CDK2 CDK1 CDK1 - Cyclin B CDK2->CDK1 Mitosis Mitosis (M-Phase) CDK1->Mitosis CDK9 CDK9 - Cyclin T (P-TEFb) PolII RNA Pol II (Ser2 P) CDK9->PolII Phosphorylates CTD MCL1 MCL-1 / MYC (Survival Proteins) PolII->MCL1 Transcription Elongation Apoptosis Apoptosis MCL1->Apoptosis Prevents AT7519 AT7519 (Pan-CDK) AT7519->CDK4_6 AT7519->CDK2 AT7519->CDK1 AT7519->CDK9 Abemaciclib Abemaciclib (Selective CDK4/6) Abemaciclib->CDK4_6 Abemaciclib->CDK9 Weak VIP152 VIP152 (Selective CDK9) VIP152->CDK9

Figure 1: Mechanism of Action Comparison. AT7519 inhibits multiple nodes across both cell cycle and transcriptional pathways. Abemaciclib selectively targets the G1/S checkpoint (CDK4/6), while VIP152 selectively targets transcriptional elongation (CDK9).

Pharmacological Profiling: Head-to-Head Data

The following table contrasts the inhibitory potency (IC50) of AT7519 against the leading next-generation comparators.

Target KinaseAT7519 (Pan-CDK) [1,2]Abemaciclib (CDK4/6 Selective) [3,4]VIP152 / Enitociclib (CDK9 Selective) [5,6]Biological Implication
CDK9 (Transcription)<10 nM ~57 nM<4 nM AT7519 and VIP152 are potent transcriptional inhibitors; Abemaciclib has weak off-target activity here.
CDK4 (G1/S Phase)100 nM2 nM >1,000 nMAbemaciclib is ~50x more potent against CDK4 than AT7519.
CDK6 (G1/S Phase)170 nM10 nM>1,000 nMAT7519 requires higher doses to achieve the same G1 arrest as Abemaciclib.
CDK2 (S Phase)47 nM>500 nM>400 nMCritical Differentiator: AT7519's CDK2 inhibition drives myelosuppression; Next-gen agents spare this.
CDK1 (Mitosis)210 nM>1,600 nM>1,000 nMAT7519 blocks mitosis directly; Next-gen agents do not.
Primary Mechanism Multi-modal (Arrest + Apoptosis)Cytostatic (G1 Arrest)Apoptotic (MCL-1 Depletion)

Key Insight: AT7519 is a potent CDK9 inhibitor (comparable to VIP152) but carries the "baggage" of CDK1/2 inhibition. This lack of selectivity is the primary driver of its toxicity profile (neutropenia, mucositis) compared to the cleaner profiles of next-gen agents.

Experimental Validation Protocols

To objectively verify the selectivity profiles described above, researchers should utilize the following self-validating experimental workflows.

Protocol A: Differential Signaling Western Blot

This protocol distinguishes between a pan-CDK inhibitor (AT7519) and selective inhibitors by analyzing specific downstream phosphorylation markers.

Objective: Differentiate CDK4/6 vs. CDK9 inhibition in cellular models (e.g., MV4-11 or MCF-7).

Reagents:

  • Primary Antibodies:

    • Anti-Rb (Total) & Anti-Phospho-Rb (Ser807/811) -> Marker for CDK4/6 activity.

    • Anti-RNA Pol II (Total) & Anti-Phospho-RNA Pol II (Ser2) -> Marker for CDK9 activity.

    • Anti-MCL-1 -> Downstream marker of CDK9 inhibition.

    • Anti-PARP (Cleaved) -> Apoptosis marker.

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat with equimolar concentrations (e.g., 100 nM) of:

  • Timepoint: Harvest lysates at 6 hours (optimal for p-RNA Pol II/MCL-1 decay) and 24 hours (optimal for p-Rb/Cell cycle arrest).

  • Lysis: Use RIPA buffer supplemented with Protease/Phosphatase inhibitor cocktail. Crucial: Phosphatase inhibitors must be fresh to preserve Ser2/Ser807 signals.

  • Analysis:

Expected Results (Self-Validation Checklist):

  • AT7519: Reduces BOTH p-Rb (Ser807/811) and p-RNA Pol II (Ser2). Rapid loss of MCL-1. High cleaved PARP.

  • Abemaciclib: Reduces ONLY p-Rb (Ser807/811). No significant drop in p-RNA Pol II at 100 nM. Minimal MCL-1 loss at 6h.

  • VIP152: Reduces ONLY p-RNA Pol II (Ser2) and MCL-1. p-Rb levels remain relatively stable at early timepoints.

Protocol B: Kinase Selectivity Profiling (ADP-Glo™)

For biochemical verification of IC50 values.

  • Reaction Mix: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme/Substrate:

    • System A: CDK9/Cyclin T1 + Peptide Substrate (PDKtide).

    • System B: CDK4/Cyclin D1 + Rb protein fragment.

  • Compound Addition: Serial dilution of AT7519, Abemaciclib, and VIP152 (10-point curve, 10 μM to 0.1 nM).

  • ATP Start: Initiate reaction with 10 μM ATP. Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (40 min) -> Kinase Detection Reagent (30 min).

  • Read: Measure Luminescence (RLU).

  • Calculation: Plot RLU vs. Log[Concentration] to derive IC50.

Clinical Translation: Efficacy vs. Toxicity

The shift to next-generation inhibitors is largely driven by the Therapeutic Index .

  • AT7519 (The Challenge):

    • Toxicity: Dose-limiting toxicities include QTc prolongation, severe fatigue, and myelosuppression (neutropenia/thrombocytopenia) [1,2]. The myelosuppression is directly linked to the inhibition of CDK2 and CDK1 , which are essential for normal hematopoiesis.

    • Dosing: Often requires intravenous infusion and intermittent schedules (e.g., Days 1, 4, 8, 11) to allow recovery of normal tissues.

  • Abemaciclib (The Standard):

    • Toxicity: Primary toxicity is diarrhea (GI related) and neutropenia (CDK6 related), but it is generally manageable.

    • Advantage: Oral bioavailability and continuous dosing capability allow for sustained suppression of tumor growth (Cytostasis) [3].

  • VIP152/Enitociclib (The Frontier): [13]

    • Toxicity: Designed to be "transient."[15][16] High potency allows for short-duration target engagement that kills addicted tumor cells (via MCL-1 depletion) while sparing normal cells that can recover from transient transcriptional pause [5,6].

    • Advantage: Avoids the broad anti-proliferative toxicity of AT7519 by sparing CDK1/2.

Conclusion

AT7519 remains a valuable tool compound for researchers requiring simultaneous shutdown of cell cycle and transcriptional machinery. Its potency against CDK9 is exceptional (<10 nM).[17] However, for clinical drug development and precision medicine applications, Next-Generation Inhibitors offer superior selectivity.

  • Use AT7519 when: You need a positive control for pan-CDK inhibition or are studying the synergistic effects of blocking both cell cycle and transcription in highly resistant cell lines.

  • Use Abemaciclib when: Studying G1/S checkpoint arrest, Rb-pathway dependency, or needing an oral, selective CDK4/6 inhibitor.

  • Use VIP152 when: Investigating transcriptional addiction (MYC/MCL-1 driven tumors) and requiring a clean CDK9 profile without confounding cell-cycle effects from CDK1/2 inhibition.

References
  • Mahadevan, D. et al. (2011). "A Phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors." Annals of Oncology. Link

  • Squires, M.S. et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics. Link

  • Patnaik, A. et al. (2016). "Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non-Small Cell Lung Cancer, and Other Solid Tumors." Cancer Discovery. Link

  • Hafner, M. et al. (2019). "Multi-level quantification of CDK inhibitors in isogenic cell lines reveals biomarker-specific selectivity profiles." Cell Chemical Biology. Link

  • Lücking, U. et al. (2021). "Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer." Journal of Medicinal Chemistry. Link

  • Walsby, E. et al. (2022). "VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia." Leukemia.[5][10][15][16][18] Link

Sources

Safety Operating Guide

Executive Summary & Chemical Identification

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal Protocol for Colominic Acid Sodium Salt (PubChem CID 57369830)

PubChem CID: 57369830 Chemical Name: Colominic Acid Sodium Salt (Polysialic Acid Sodium Salt) CAS Registry Number: 70431-34-4 Source: Isolated from Escherichia coli K1 (or synthetic analogs) Application: Drug delivery systems (polysialylation), tissue engineering, and neurobiology research.

Operational Context: As a Senior Application Scientist, I emphasize that while Colominic Acid Sodium Salt is classified as non-hazardous under GHS and OSHA standards, its disposal requires strict adherence to Good Laboratory Practice (GLP). Because this compound is a biopolymer derived from bacterial sources and is often used in sterile drug formulation, it must be managed to prevent environmental biological oxygen demand (BOD) loading and to maintain the integrity of laboratory waste streams.

Core Directive: Do not treat this merely as "trash." Treat it as a chemical reagent that requires controlled destruction to prevent environmental accumulation and drain clogging.

Chemical Profile & Hazard Assessment

Before disposal, verify the physical state and stability of the material.[1][2] This biopolymer is hygroscopic and water-soluble, which dictates the cleaning and disposal vectors.

PropertyDataRelevance to Disposal
Physical State White to off-white powderInhalation hazard (nuisance dust). Use wet-wiping for spills.
Solubility Highly soluble in water (50 mg/mL)Do not flush down drains. High solubility = rapid environmental dispersion.
Stability Stable at neutral pH; hydrolyzes in acidAcidic waste streams may degrade it into sialic acid monomers.
Biological Origin E. coli K1 capsuleHigh BOD potential if released into waterways.
RCRA Status Not Listed (Non-hazardous)Can be managed as non-regulated chemical waste, but incineration is best practice.

Pre-Disposal Protocol: Segregation & Deactivation

The "Clean Stream" Principle: In drug development labs, the primary risk with non-hazardous biopolymers is waste stream cross-contamination . A non-hazardous powder mixed accidentally with a P-listed drug or an oxidizer turns the entire container into hazardous waste, escalating disposal costs.

  • Segregation:

    • Solids: Segregate expired or excess powder into "Non-Hazardous Organic Solids."

    • Liquids: Segregate aqueous solutions into "Non-Hazardous Aqueous Waste."

    • Biologicals: If the material was used in cell culture (i.e., mixed with media/cells), it must be diverted to the Biohazard/Autoclave stream, regardless of the chemical's safety.

  • Labeling:

    • Label all containers clearly: "Non-Hazardous Chemical Waste - Colominic Acid Na Salt."

    • Self-Validating Step: Check the pH of liquid waste. If < 4.0, mark as "Acidic Aqueous Waste" to alert the disposal facility of potential hydrolysis.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Powder)

Best Practice: Incineration.[3][4] Although landfilling is legally permissible for non-hazardous salts in some jurisdictions, incineration ensures complete destruction of the polymer chain, eliminating any potential for biological activity or environmental persistence.

  • Containment: Place the original container (vial/bottle) inside a clear, sealable secondary bag (e.g., Ziploc or chemically resistant waste bag).

  • Consolidation: Place the bagged item into the lab's Solid Chemical Waste Drum (typically the white or blue drum for non-regulated solids).

  • Documentation: Log the mass on the waste drum inventory sheet.

Scenario B: Aqueous Solution (Dissolved)

Critical Rule: NO Drain Disposal. Even though it is non-toxic, pouring polymers down the sink can cause clogging and increase the facility's BOD discharge, potentially violating municipal wastewater permits.

  • Pre-Treatment (Optional): If the solution contains biological material (cells/bacteria), add Bleach (10% final concentration) for 20 minutes to sterilize before chemical disposal.

  • Collection: Pour into a High-Density Polyethylene (HDPE) carboy labeled "Non-Hazardous Aqueous Waste."

  • Solvent Compatibility: Water solutions of Colominic Acid are compatible with standard organic solvent waste streams (e.g., mixed with acetone/ethanol washings) destined for fuel blending/incineration.

Emergency Spillage Procedures

Hazard: Slipping hazard (solutions are viscous) and inhalation of fine dust.

Protocol:

  • PPE: Nitrile gloves, lab coat, safety glasses. If handling >10g of powder outside a hood, wear an N95 respirator to prevent inhalation of fine particulates.

  • Containment:

    • Powder: Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up.

    • Liquid: Absorb with vermiculite or standard spill pads.

  • Cleaning: Clean the surface with water followed by 70% Ethanol. The ethanol helps precipitate and remove residual polymer stickiness.

  • Disposal: Place all cleanup materials into the Solid Chemical Waste container.

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

Caption: Logical flow for determining the correct waste stream based on the physical state and biological contamination status of Colominic Acid.

WasteSegregation Start Start: Colominic Acid Waste IsSolid Is it Solid or Liquid? Start->IsSolid IsBio Contaminated with Cells/Bacteria? IsSolid->IsBio Liquid SolidDrum Solid Chemical Waste (Incineration Preferred) IsSolid->SolidDrum Solid/Powder Autoclave Biohazard Stream (Autoclave -> Disposal) IsBio->Autoclave Yes ChemWaste Non-Haz Aqueous Waste (HDPE Carboy) IsBio->ChemWaste No (Pure Chemical)

Figure 2: Spill Response Loop

Caption: Step-by-step response for safely cleaning up Colominic Acid spills to prevent dust generation and slipping hazards.

SpillResponse Assess 1. Assess Spill (Powder vs Liquid) PPE 2. Don PPE (Gloves + N95 if powder) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Wet Wipe/Absorb (No Dry Sweeping) Contain->Clean Verify 5. Verify Surface (No Stickiness) Clean->Verify Verify->Clean Residue Remains Disposal 6. Disposal Bin Verify->Disposal Clean

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57369830, Colominic acid sodium salt from Escherichia coli. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]

Sources

Operational Safety Guide: Colominic Acid Sodium Salt (PubChem CID 57369830)

[2]

Compound ID: PubChem 57369830 CAS Registry Number: 70431-34-4 Chemical Classification: Polysialic Acid (Biopolymer) Primary Hazard: Respiratory Sensitization (Biological Dust) & Hygroscopic Instability[2]

Hazard Assessment & Risk Profile

As a Senior Application Scientist, I must emphasize that "low acute toxicity" does not equate to "no risk." Handling CID 57369830 presents two distinct challenges in a drug development setting:

  • Worker Safety (Biological Sensitization): As an E. coli-derived biopolymer, inhalation of fine particulates poses a risk of respiratory sensitization or allergic reaction in susceptible individuals.[2]

  • Product Integrity (Hygroscopicity & Hydrolysis): This compound is highly hygroscopic.[2] Exposure to ambient humidity causes rapid clumping and hydrolytic degradation, compromising the molecular weight distribution critical for drug delivery formulations.

Risk Matrix
Hazard CategoryRisk LevelMechanism of Action
Inhalation Moderate Fine powder generation during weighing; potential for alveolar deposition and immune sensitization.[2]
Dermal LowUnlikely to penetrate intact skin; however, contact dermatitis is possible upon prolonged exposure.
Stability High Rapid moisture absorption leads to hydrolysis (cleavage of sialic acid linkages).[2]

Personal Protective Equipment (PPE) Matrix

To ensure both operator safety and product quality, the following PPE configuration is mandatory. This system is designed to create a self-validating barrier against particulate intrusion.[2]

PPE ComponentSpecificationScientific Rationale
Respiratory N95 / P2 (Minimum) PAPR (Recommended for >10g)Prevents inhalation of biological particulates.[2] A Powered Air Purifying Respirator (PAPR) is preferred for bulk handling to eliminate face-seal leakage and reduce heat stress.[2]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Outer Layer: Protects against powder adhesion.Inner Layer: Maintains sterility during outer glove change.[2] Latex is contraindicated due to protein interaction risks.[2]
Ocular Indirect Vent Goggles Prevents dust entry into the lacrimal duct.[2] Standard safety glasses are insufficient for fine powders.[2]
Body Tyvek® Lab Coat (Cuffed) Non-shedding material prevents the operator from contaminating the sample (lint) and prevents powder from settling on street clothes.[2]

Engineering Controls & Handling Workflow

The following diagram illustrates the Hierarchy of Contamination Control required for CID 57369830. This workflow prioritizes containment to manage the compound's static charge and hygroscopic nature.[2]

GStartCold Storage(-20°C)EquilibrationThermal Equilibration(Desiccator, 25°C)Start->Equilibration Prevent CondensationWeighingWeighing Station(BSC Class II or Powder Hood)Equilibration->Weighing Transfer SealedStaticStatic Neutralization(Ionizing Bar)Weighing->Static Mitigate FlightSolubilizationSolubilization(Vortex/Slow Addition)Weighing->Solubilization Immediate DissolutionStatic->Weighing Return

Caption: Operational workflow for handling hygroscopic biopolymers. Note the critical equilibration step to prevent condensation-induced hydrolysis.

Detailed Protocol: Weighing & Solubilization

Objective: Dispense CID 57369830 without generating aerosolized dust or introducing moisture.[2]

  • Thermal Equilibration (Critical):

    • Remove the container from -20°C storage.

    • Place in a desiccator cabinet at room temperature for 30 minutes before opening.

    • Why: Opening a cold container in humid lab air causes immediate condensation, degrading the polymer chain length.

  • Static Control:

    • Colominic acid powder is prone to static charging, causing it to "fly" and adhere to spatulas.

    • Action: Use an anti-static gun (ionizer) on the weigh boat and spatula prior to contact.[2]

    • Self-Validation: If powder jumps away from the spatula, ionization is insufficient. Re-ionize.

  • Solubilization Technique:

    • Do not dump powder into water.[2] This forms a "gel block" (clump) that is difficult to dissolve.[2]

    • Action: Create a vortex in the solvent first, then slowly sift the powder into the shoulder of the vortex.

Emergency Response & Disposal

While CID 57369830 is not a high-potency narcotic, standard biological spill protocols apply due to its E. coli origin.[2]

Spill Response Workflow

SpillResponseEventPowder Spill (>1g)ContainCover withDamp Paper TowelEvent->Contain Prevent AerosolNeutralizeApply 10% Bleach(30 mins)Contain->Neutralize Inactivate Bio-residueCleanupDouble Bag DisposalNeutralize->Cleanup

Caption: Spill response protocol prioritizing aerosol containment and biological inactivation.

Disposal Plan
  • Solid Waste: Dispose of gloves, weigh boats, and contaminated paper towels in Biohazard Waste (Red Bag) containers.[2]

  • Liquid Waste: Aqueous solutions should be treated with 10% bleach (final concentration) for 30 minutes before drain disposal (subject to local EHS regulations).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57369830, Colominic acid sodium salt from Escherichia coli. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Combustible Dust. Retrieved from [Link][2]

  • Gregoriadis, G., et al. (2005). Polysialic acids: potential in drug delivery.[2] FEBS Letters. (Contextual grounding for polysialylation handling).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.